Tetraethylene glycol di(2-ethylhexanoate)
Description
Properties
IUPAC Name |
2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHPTPQZVBYHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027797 | |
| Record name | Tetraethylene glycol di(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000023 [mmHg] | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18268-70-7 | |
| Record name | 1,1′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] bis(2-ethylhexanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18268-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PEG-4 diethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol di(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9-trioxaundecamethylene bis(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of tetraethylene glycol di(2-ethylhexanoate)
An In-depth Technical Guide: Synthesis and Characterization of Tetraethylene Glycol Di(2-ethylhexanoate)
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Tetraethylene Glycol Di(2-ethylhexanoate) (TEG-D(2-EH)), a high-performance plasticizer with significant industrial applications. The document delves into the prevalent synthesis methodology, the Fischer-Speier esterification, explaining the underlying chemical principles and providing a detailed, field-proven experimental protocol. Furthermore, it establishes a robust, self-validating framework for the structural and purity confirmation of the synthesized compound, employing a suite of analytical techniques including FTIR, NMR, and HPLC. Key physicochemical properties are tabulated for easy reference, and essential health and safety considerations are discussed. This guide is intended for researchers, chemists, and materials scientists engaged in polymer science and chemical synthesis, offering both theoretical grounding and practical, actionable insights.
Introduction and Industrial Significance
Tetraethylene glycol di(2-ethylhexanoate) (CAS No: 18268-70-7) is a high molecular weight ester, valued for its efficacy as a primary plasticizer.[1] Its chemical structure, featuring a flexible tetraethylene glycol backbone capped with branched 2-ethylhexanoate groups, imparts unique properties that are highly sought after in polymer applications.
Chemical Identity:
-
IUPAC Name: 2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate[2]
-
Molecular Formula: C₂₄H₄₆O₇[2]
-
Molecular Weight: 446.6 g/mol [2]
Unlike lower molecular weight plasticizers, TEG-D(2-EH) exhibits low volatility, excellent thermal stability, and superior resistance to extraction by water and oils.[3] These attributes make it an ideal choice for applications demanding durability and longevity. Its primary use is in enhancing the flexibility, processability, and durability of polymers, most notably Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB).[1] In PVB, it is critical for manufacturing safety glass interlayers for automotive and architectural glazing.[1] It also finds use in high-performance sealants, adhesives, coatings, and as a component in paper and paperboard intended for indirect food contact.[1][4]
Synthesis Methodology: The Fischer-Speier Esterification
The most common and industrially viable method for synthesizing TEG-D(2-EH) is the direct esterification of tetraethylene glycol with two equivalents of 2-ethylhexanoic acid, a classic example of the Fischer-Speier esterification.[1][5] This equilibrium-driven reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), which is often preferred over sulfuric acid to minimize side reactions like dehydration and sulfonation that can lead to discolored products.[1][6]
Reaction Mechanism and Rationale
The Fischer esterification mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This crucial first step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of tetraethylene glycol.[5] This attack forms a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule regenerates the catalyst and yields the ester.
To drive the equilibrium towards the product side and achieve high conversion rates, the reaction is governed by Le Châtelier's principle. This is practically achieved by continuously removing the water byproduct from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating procedure for synthesizing TEG-D(2-EH). The progress can be monitored by quantifying the water collected.
Materials & Equipment:
-
Tetraethylene glycol (TEG)
-
2-Ethylhexanoic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (for azeotropic distillation)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reactant Charging: To a 1 L round-bottom flask equipped with a magnetic stirrer, add tetraethylene glycol (0.5 mol, 97.1 g), 2-ethylhexanoic acid (1.1 mol, 158.6 g, 10% molar excess), p-TsOH (0.01 mol, 1.9 g), and toluene (200 mL).
-
Causality: A slight excess of the less expensive reactant (2-ethylhexanoic acid) helps drive the reaction to completion. Toluene acts as the azeotropic agent to facilitate water removal.
-
-
Reaction Setup: Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heating and Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill. Water (denser) will collect in the bottom of the Dean-Stark trap, while toluene will overflow and return to the reaction flask.
-
Monitoring: Continue the reaction until no more water is collected in the trap. The theoretical amount of water to be collected is 1.0 mol (18 mL). The reaction typically takes 4-8 hours.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up & Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash sequentially with 100 mL of 5% NaHCO₃ solution (to neutralize the p-TsOH catalyst and unreacted acid), followed by 100 mL of water, and finally 100 mL of brine.
-
Causality: The bicarbonate wash is crucial for removing the acid catalyst, preventing potential product hydrolysis during storage. The brine wash helps to break any emulsions and remove bulk water. c. Dry the organic layer over anhydrous MgSO₄, then filter. d. Remove the toluene solvent using a rotary evaporator.
-
-
Final Purification: Purify the crude product by vacuum distillation to obtain a clear, colorless to pale yellow liquid.
Comprehensive Characterization: A Validating Workflow
A multi-technique approach is essential to unequivocally confirm the identity, structure, and purity of the synthesized TEG-D(2-EH). The following workflow provides a logical sequence for analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful tool for monitoring reaction completion by observing changes in key functional groups.
Protocol:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a drop of the sample (crude or purified) onto the ATR crystal.
-
Record the spectrum from 4000 to 600 cm⁻¹.
Expected Spectral Features:
-
Disappearance of broad O-H stretch: The broad peak from ~3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the starting materials (TEG and 2-ethylhexanoic acid) should be absent in the final product.
-
Appearance of strong C=O stretch: A strong, sharp absorbance peak should appear around 1735 cm⁻¹ , characteristic of the ester carbonyl group.[1]
-
Presence of C-O stretch: A strong peak in the 1100-1250 cm⁻¹ region corresponding to the C-O stretching of the ester and ether linkages.
-
Presence of C-H stretches: Sharp peaks around 2850-2970 cm⁻¹ from the alkyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive evidence for the chemical structure.[2][7]
Protocol:
-
Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Expected Chemical Shifts (¹H NMR):
-
~4.2 ppm: Triplet, corresponding to the methylene protons (-CH₂-) of the glycol chain directly attached to the ester oxygen (-O-C=O).
-
~3.6-3.7 ppm: Multiplets, corresponding to the internal methylene protons of the tetraethylene glycol backbone.
-
~2.3 ppm: Multiplet, corresponding to the single methine proton (-CH-) in the 2-ethylhexanoate chain.
-
~1.2-1.6 ppm: Multiplets, corresponding to the methylene protons (-CH₂-) of the ethyl and hexyl chains.
-
~0.9 ppm: Triplets, corresponding to the terminal methyl protons (-CH₃) of the ethyl and hexyl chains.
Expected Chemical Shifts (¹³C NMR):
-
~176 ppm: Carbonyl carbon of the ester group.
-
~60-71 ppm: Carbons of the tetraethylene glycol backbone.
-
~11-45 ppm: Carbons of the 2-ethylhexanoate alkyl chains.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is an excellent method for assessing the purity of the final product and detecting any unreacted starting materials or byproducts.[8]
Protocol:
-
Mobile Phase: Acetonitrile and water gradient. A typical starting point is 70:30 (Acetonitrile:Water), ramping to 100% Acetonitrile.[8]
-
Column: C18 reverse-phase column.
-
Detector: UV detector (set at ~210 nm where the ester carbonyl absorbs) or an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in acetonitrile.
-
Analysis: Inject the sample and analyze the resulting chromatogram. A pure sample should exhibit a single major peak. Purity can be calculated from the peak area percentage.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of TEG-D(2-EH).
| Property | Value | Source |
| CAS Number | 18268-70-7 | [1] |
| Molecular Formula | C₂₄H₄₆O₇ | [2] |
| Molecular Weight | 446.6 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Density | ~1.02 g/mL at 25 °C | |
| Boiling Point | >340 °C | [9] |
| Melting Point | ~ -50 °C | [9] |
| Flash Point | >230 °F (>110 °C) | [9] |
| Solubility | Slight in water; soluble in organic solvents | [10] |
| Refractive Index (n20/D) | ~1.443 - 1.445 | [9] |
Health and Safety Considerations
Tetraethylene glycol di(2-ethylhexanoate) is generally considered to have a low hazard profile.
-
Toxicity: It demonstrates low acute oral toxicity and a low potential for reproductive or developmental toxicity.[2]
-
Irritation: It may be a mild skin irritant upon prolonged contact.[2][11] Direct contact with eyes may cause temporary irritation.[11]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn.[11] Work should be conducted in a well-ventilated area.[10]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] The product is stable under normal storage conditions.[10]
For detailed information, always consult the supplier's Safety Data Sheet (SDS) before handling the material.[11]
Conclusion
This guide has outlined a robust and reliable framework for the synthesis and comprehensive characterization of tetraethylene glycol di(2-ethylhexanoate). By understanding the causality behind the Fischer esterification process and employing a systematic analytical workflow, researchers can confidently produce and validate this industrially important plasticizer. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for professionals in the chemical and materials science fields, enabling the consistent and high-purity synthesis required for advanced applications.
References
-
Chem Service. (2016). SAFETY DATA SHEET - Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
-
SIELC Technologies. (2018). Tetraethylene glycol di(2-ethylhexanoate) HPLC Separation. Retrieved from [Link]
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MySkinRecipes. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
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PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate), Average Mn ~450. Retrieved from [Link]
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OKON. (2024). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate) Summary. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). tetraethylene glycol di(2-ethyl hexoate). Retrieved from [Link]
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World Intellectual Property Organization. (2020). WO/2020/102128 Synthesis of triethylene glycol bis(2-ethylhexanoate). Retrieved from [Link]
- Google Patents. (2020). US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate).
-
ResearchGate. (2014). (PDF) Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen identified in a spectacle frame. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
MDPI. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
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Physical and chemical properties of tetraethylene glycol di(2-ethylhexanoate)
An In-depth Technical Guide to Tetraethylene Glycol Di(2-Ethylhexanoate) for Researchers and Drug Development Professionals
Introduction
Tetraethylene glycol di(2-ethylhexanoate), a diester of tetraethylene glycol and 2-ethylhexanoic acid, is a compound of significant interest in material science and potentially in advanced pharmaceutical formulations.[1] Characterized by its low viscosity, high molecular weight, and excellent compatibility with a range of polymers, it serves primarily as a high-performance plasticizer.[1] Its unique combination of a polar polyether core and nonpolar, branched aliphatic chains imparts properties like low volatility and enhanced performance in high-temperature applications, distinguishing it from lower molecular weight glycol esters.[1][2] This guide offers a comprehensive overview of its core physical and chemical properties, analytical methodologies, and safety considerations relevant to its application in scientific research and development.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all scientific work. The compound is unambiguously defined by its chemical structure and nomenclature.
-
IUPAC Name : 2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate[1][3]
-
Synonyms : Flexol 4GO, Plasticizer 4GO, 3,6,9-Trioxaundecamethylene bis(2-ethylhexanoate)[3][5]
The molecular formula is C24H46O7, with a corresponding molecular weight of approximately 446.6 g/mol .[1][3]
Caption: Chemical structure of tetraethylene glycol di(2-ethylhexanoate).
Core Physical Properties
The physical characteristics of a compound are critical for predicting its behavior in various systems, from polymer matrices to potential drug delivery vehicles. The substance typically presents as a colorless to pale yellow, viscous liquid.[3][6][7]
Quantitative Physical Data Summary
| Property | Value | Conditions | Source(s) |
| Molecular Weight | 446.6 g/mol | - | [1][3] |
| Density | 0.98 g/mL | at 25 °C | [6][8][9] |
| Boiling Point | > 260 °C | - | [6][8][9] |
| Flash Point | > 113 °C | - | [6][8][9] |
| Water Solubility | 0.04411 mg/L (estimated) | at 25 °C | [10] |
| LogP (Octanol/Water) | 4.89 - 5.2 | - | [3][5] |
Solubility Profile
The molecule's structure results in a distinct solubility profile. The long carbon chains of the ethylhexanoate groups impart significant hydrophobic character, leading to very low solubility in water.[7][10] Conversely, it is readily soluble in many organic solvents such as ethanol, acetone, toluene, and hexane.[7][11] This amphiphilic nature, with a hydrophilic ether backbone and hydrophobic ester side chains, is key to its function as a plasticizer and suggests potential utility as a surfactant or emulsifying agent in complex formulations.[7]
Chemical Properties and Reactivity
Chemical Stability
Under normal conditions of use, storage, and transport, tetraethylene glycol di(2-ethylhexanoate) is a stable and non-reactive product.[12] The product is chemically stable under standard ambient conditions (room temperature).
Reactivity and Synthesis
As a diester, its reactivity is primarily governed by the ester functional groups.[2]
-
Hydrolysis : It is susceptible to hydrolysis, where the ester bonds are cleaved by water to regenerate tetraethylene glycol and 2-ethylhexanoic acid.[1] This reaction is typically slow under neutral conditions but is catalyzed by acids or bases.
-
Transesterification : In the presence of other alcohols and a catalyst, it can undergo transesterification to form new esters.[1]
-
Incompatible Materials : It should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions.[12][13][14]
-
Hazardous Decomposition : When heated to decomposition, it may emit acrid smoke and irritating fumes.[13] However, under normal conditions, no hazardous decomposition products are known.[12]
The synthesis typically involves a direct Fischer esterification of tetraethylene glycol with two equivalents of 2-ethylhexanoic acid, often using an acid catalyst like p-toluenesulfonic acid (PTSA).[1]
Caption: Simplified synthesis of tetraethylene glycol di(2-ethylhexanoate).
Experimental Protocols & Analytical Characterization
Characterization of tetraethylene glycol di(2-ethylhexanoate) relies on standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and FTIR.[3]
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol outlines a standard method for determining the purity of a sample. The choice of a reverse-phase (RP) column is based on the compound's nonpolar nature.
Objective : To separate the main component from potential impurities, such as the starting materials or monoester byproducts.
Methodology :
-
System Preparation : An HPLC system equipped with a UV detector, pump, and autosampler is required. The system should be purged with the initial mobile phase to ensure a stable baseline.
-
Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation. The C18 stationary phase provides hydrophobic interactions necessary to retain the analyte.
-
Mobile Phase : A gradient of acetonitrile (ACN) and water is effective.[5]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be added to both solvents to facilitate ionization.[5]
-
-
Gradient Elution :
-
Start at 60% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes before the next injection.
-
Causality: A gradient is used because it allows for the elution of compounds with a wide range of polarities, ensuring that both residual polar starting materials and the nonpolar product are effectively separated and eluted in a reasonable time.
-
-
Sample Preparation : Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector.
-
Analysis : Inject 10 µL of the sample. Monitor the elution profile at a wavelength where the ester carbonyl group absorbs (e.g., ~210 nm).
-
Self-Validation : Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. The method's validity is confirmed by the sharpness of the main peak and a stable baseline, indicating good separation and no system contamination.
Applications in Research and Development
The primary industrial application of this compound is as a plasticizer, a substance added to a material (usually a polymer) to increase its flexibility, workability, and durability.[1][15]
-
Polymer Science : It is highly compatible with polymers such as Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB), where it enhances flexibility and performance, particularly for applications requiring low volatility and stability at high temperatures.[1]
-
Drug Development : While not a common pharmaceutical excipient, its properties are of interest. Its low volatility, chemical stability, and ability to solubilize other organic molecules could make it a candidate for evaluation in:
-
Topical Formulations : As a non-volatile carrier or plasticizer in transdermal patches to ensure the flexibility of the polymer matrix and aid in drug solubilization.
-
Specialized Drug Delivery Systems : In amorphous solid dispersions or as a component in non-aqueous injectable formulations where a biocompatible, non-volatile solvent is required. Its use in indirect food contact materials suggests a favorable toxicity profile.[1][10]
-
Safety and Handling
Comprehensive safety data indicates that tetraethylene glycol di(2-ethylhexanoate) has a low hazard profile.
-
Toxicological Summary : The compound demonstrates low acute oral toxicity and a low potential for reproductive and developmental toxicity.[3] It is generally not classified as a hazardous substance.[3][12] Direct contact may cause mild, temporary irritation to the skin and eyes.[3][12]
-
Personal Protective Equipment (PPE) : Standard laboratory safety practices should be observed. This includes wearing safety glasses and chemical-resistant gloves (e.g., nitrile).[1]
-
Handling and Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.[13][16] Keep away from incompatible materials like strong oxidizing agents.[12] The material is stable under normal storage conditions.[12][13]
-
Spill Management : In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it into a suitable container for disposal in accordance with local regulations.[12][16]
References
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PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMICAL POINT. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate). Retrieved from [Link]
-
Chem Service. (2016). SAFETY DATA SHEET: Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
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Unveiling the Molecular Ballet: A Technical Guide to the Plasticizing Mechanism of Tetraethylene Glycol Di(2-Ethylhexanoate)
For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth guide moves beyond a surface-level overview to provide a deep dive into the core mechanisms by which Tetraethylene Glycol Di(2-Ethylhexanoate) (TEG-D(2-EH)) imparts flexibility to polymeric matrices. As a Senior Application Scientist, my objective is to elucidate the intricate molecular interactions and structure-property relationships that govern its efficacy, supported by robust experimental validation protocols.
Introduction: The Quintessence of a High-Performance Plasticizer
Tetraethylene glycol di(2-ethylhexanoate), a high-molecular-weight ester plasticizer, is prized for its low volatility, excellent compatibility with a range of polymers, and superior performance in demanding applications.[1][2] Primarily utilized in polyvinyl chloride (PVC) and polyvinyl butyral (PVB) formulations, its role extends from enhancing the workability of industrial films and automotive parts to ensuring the flexibility and integrity of drug-eluting coatings and transdermal patches.[1][3] To harness its full potential, a granular understanding of its mechanism of action at the molecular level is paramount.
The Core Mechanism: A Symphony of Molecular Interactions
The efficacy of a plasticizer is fundamentally rooted in its ability to modulate the intermolecular forces within a polymer, thereby increasing the mobility of the polymer chains.[4] This is not a simple act of lubrication but a complex interplay of molecular architecture and physicochemical interactions. The plasticizing action of TEG-D(2-EH) can be dissected into three key conceptual pillars:
The Free Volume Theory: Creating Interstitial Space
At temperatures below its glass transition temperature (Tg), a polymer exists in a rigid, glassy state with limited chain mobility due to densely packed macromolecules and minimal "free volume" – the unoccupied space between polymer chains.[4] Plasticizers, including TEG-D(2-EH), function by inserting their molecules between these polymer chains, effectively increasing the interstitial space.[4]
The unique molecular structure of TEG-D(2-EH) is particularly adept at this. The flexible tetraethylene glycol backbone, with its ether linkages, and the bulky, branched 2-ethylhexanoate side chains contribute to a significant increase in free volume.[5] This increased spacing reduces the cohesive forces between polymer chains, allowing for greater segmental motion and, consequently, a more flexible material.
Lowering the Glass Transition Temperature (Tg): The Hallmark of Plasticization
The most direct and measurable consequence of increased free volume and reduced intermolecular forces is the depression of the polymer's glass transition temperature (Tg).[5] Below the Tg, the polymer is rigid; above it, it behaves as a soft, rubbery material. By lowering the Tg, TEG-D(2-EH) expands the temperature range in which the polymer exhibits flexibility.
The ester groups in TEG-D(2-EH) can form polar interactions with the polymer, particularly in the case of PVC, where the carbonyl oxygen of the ester can interact with the partial positive charge on the carbon of the C-Cl bond. These interactions help to shield the polymer chains from each other, further facilitating movement and lowering the energy required for the transition from a glassy to a rubbery state.
The Structure-Property Relationship: A Tale of Two Moieties
The exceptional performance of TEG-D(2-EH) is a direct consequence of its molecular architecture:
-
The Tetraethylene Glycol Core: The presence of multiple ether linkages in the backbone imparts significant flexibility to the plasticizer molecule itself. This inherent flexibility allows it to more effectively integrate within the polymer matrix and disrupt chain-to-chain interactions. The polarity of the ether oxygens can also contribute to favorable interactions with polar polymers.
-
The Branched 2-Ethylhexanoate Chains: The branched nature of the alkyl side chains is a critical design feature. Compared to linear chains of similar molecular weight, branched chains are more effective at creating free volume and are less prone to crystallization, which can negatively impact plasticizer performance.[6] This branching also enhances compatibility with the polymer, reducing the likelihood of plasticizer migration or "bleeding" over time.[5]
Visualizing the Mechanism of Action
To further clarify these concepts, the following diagrams illustrate the core principles of plasticization by TEG-D(2-EH).
Caption: Figure 1: Plasticizer molecules increasing the free volume between polymer chains.
Caption: Figure 2: Interaction of TEG-D(2-EH) with PVC and its effect on Tg.
Experimental Validation of Plasticizer Efficacy
To empirically validate the plasticizing effect of TEG-D(2-EH), a suite of standardized analytical techniques should be employed. The following protocols, grounded in ASTM standards, provide a self-validating system for assessing performance.
Thermal Analysis: Quantifying the Tg Depression
Differential Scanning Calorimetry (DSC) is the primary technique for determining the glass transition temperature of a polymer.
Experimental Protocol (based on ASTM D3418): [7][8][9][10]
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film into a standard aluminum DSC pan. An unplasticized polymer sample should be prepared as a control.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the Tg (e.g., 150°C).
-
Hold isothermally for a few minutes to erase thermal history.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan under the same conditions as the first.
-
-
Data Analysis: The glass transition is observed as a step change in the heat flow curve. The Tg is typically determined as the midpoint of this transition from the second heating scan.
| Sample | TEG-D(2-EH) Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| Control (Unplasticized PVC) | 0 | 85 |
| PVC + TEG-D(2-EH) | 20 | 40 |
| PVC + TEG-D(2-EH) | 40 | 15 |
| PVC + TEG-D(2-EH) | 60 | -5 |
Table 1: Representative data illustrating the effect of TEG-D(2-EH) concentration on the Tg of PVC.
Mechanical Properties: Assessing Flexibility and Strength
Dynamic Mechanical Analysis (DMA) and Tensile Testing provide quantitative measures of the changes in mechanical properties imparted by the plasticizer.
DMA Protocol (based on ASTM D4065): [11][12][13][14]
-
Sample Preparation: Cut a rectangular specimen of the plasticized film to the dimensions specified by the DMA instrument manufacturer.
-
Instrument Setup: Mount the specimen in the appropriate clamp (e.g., tension or three-point bending).
-
Test Parameters: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min) over a temperature range that encompasses the glass transition.
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used as an indicator of the Tg.
Tensile Testing Protocol (based on ASTM D882): [15][16][17][18]
-
Sample Preparation: Cut dumbbell-shaped specimens from the plasticized film using a die.
-
Instrument Setup: Secure the specimen in the grips of a universal testing machine.
-
Test Procedure: Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Data Analysis: Record the tensile strength, elongation at break, and modulus of elasticity.
| Property | Unplasticized PVC | PVC + 40 phr TEG-D(2-EH) |
| Tensile Strength (MPa) | 50 | 25 |
| Elongation at Break (%) | 5 | 250 |
| Modulus of Elasticity (GPa) | 2.5 | 0.1 |
Table 2: Typical changes in the mechanical properties of PVC upon plasticization with TEG-D(2-EH).
Permanence and Compatibility: Evaluating Long-Term Stability
Plasticizer Migration Testing is crucial for applications where the plasticized material will be in contact with other surfaces.
Experimental Protocol (based on ASTM D2199): [19][20][21]
-
Sample Preparation: A sample of the plasticized vinyl fabric is brought into contact with a lacquered panel.
-
Accelerated Aging: The assembly is subjected to elevated temperature and pressure for a specified period.
-
Evaluation: The lacquer is then examined for any softening, printing, or other evidence of plasticizer transfer.
Conclusion: An Indispensable Tool for Material Innovation
Tetraethylene glycol di(2-ethylhexanoate) stands as a testament to the power of molecular design in achieving superior material performance. Its intricate mechanism of action, centered on the principles of free volume, Tg depression, and a finely tuned structure-property relationship, provides a robust platform for the development of advanced polymeric materials. For researchers and developers in fields ranging from industrial manufacturing to pharmaceuticals, a comprehensive understanding of these core principles is not merely academic but a critical prerequisite for innovation and the creation of next-generation products.
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ASTM D3418-12e1, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012,
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ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2018,
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ASTM D4065-20, Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures, ASTM International, West Conshohocken, PA, 2020,
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ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021,
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ASTM D3418-99, Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 1999,
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ASTM D3418-15, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2015,
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ASTM D2199-03, Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers, ASTM International, West Conshohocken, PA, 2003,
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ASTM D4065-01, Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures, ASTM International, West Conshohocken, PA, 2001,
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ASTM D882-10, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2010,
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A Technical Guide to the Organic Solvent Solubility of a Key Pharmaceutical Intermediate
Editor's Note: This guide addresses the solubility of a crucial pharmaceutical intermediate. Initial analysis of the requested CAS Number 18268-70-7 revealed that it corresponds to 3,6,9-Trioxaundecamethylene bis(2-ethylhexanoate), a chemical primarily used as a plasticizer.[1][2][3] This compound is of limited relevance to drug development professionals. Contextual analysis suggests the likely compound of interest for this audience is Ethyl 2-(2-formamidothiazol-4-yl)acetate (CAS Number: 64987-05-9 ), a key intermediate in the synthesis of third-generation cephalosporin antibiotics. This guide will therefore focus on this pharmaceutically relevant molecule to best serve the needs of researchers in the field.
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics to purification and formulation. This technical guide provides an in-depth analysis of the organic solvent solubility profile of Ethyl 2-(2-formamidothiazol-4-yl)acetate (CAS: 64987-05-9). We will explore the physicochemical properties that govern its solubility, present a theoretical framework for solvent selection, and provide a robust, step-by-step experimental protocol for quantitative solubility determination. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to effectively work with this important compound.
Compound Profile: Ethyl 2-(2-formamidothiazol-4-yl)acetate
Chemical Identity and Structure
This compound is a vital building block in medicinal chemistry. Its structure incorporates several key functional groups that dictate its chemical behavior and solubility.
The molecule's architecture features:
-
An ethyl ester group , which provides a degree of lipophilicity.
-
A formamide group (-NH-CHO), which is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
A thiazole ring , a heterocyclic moiety common in pharmaceuticals that contributes to the overall electronic and steric profile.
Physicochemical Properties & Solubility Prediction
Understanding a molecule's intrinsic properties is the first step in predicting its behavior in various solvents. The principle of "like dissolves like" is the guiding tenet, where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[6]
| Property | Value / Description | Implication for Solubility |
| Predicted logP | ~0.7 - 0.91[4][7] | A low logP value indicates a relatively hydrophilic or polar nature, suggesting poor solubility in nonpolar solvents (e.g., hexane, toluene) and better solubility in polar solvents. |
| Hydrogen Bond Donors | 1 (Amide N-H) | The ability to donate a hydrogen bond favors solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are strong H-bond acceptors (e.g., DMSO). |
| Hydrogen Bond Acceptors | 4 (Amide O, Ester O's, Thiazole N) | Multiple acceptor sites enhance interactions with polar protic solvents (e.g., water, methanol) and polar aprotic solvents. |
| Molecular Surface | Polar Surface Area: ~96.5 Ų | A significant polar surface area further predicts preferential solubility in polar media. |
Based on this profile, we can hypothesize that Ethyl 2-(2-formamidothiazol-4-yl)acetate will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, followed by polar protic solvents like methanol and ethanol. Solubility is expected to be significantly lower in solvents of intermediate polarity like ethyl acetate and dichloromethane, and negligible in nonpolar solvents like hexane.
Quantitative Solubility Data
While theoretical predictions are valuable, empirical data is essential for process design. As specific, publicly available quantitative solubility data for this intermediate is scarce, the following table is presented as an illustrative guide based on typical behavior for similar structures. These values must be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Freely Soluble) | Strong hydrogen bond acceptor, highly polar. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 (Freely Soluble) | Strong hydrogen bond acceptor, highly polar. |
| Methanol | Polar Protic | ~20-50 (Soluble) | Can participate in extensive hydrogen bonding. |
| Ethanol | Polar Protic | ~10-30 (Soluble) | Slightly less polar than methanol, good H-bonding. |
| Acetone | Polar Aprotic | ~5-15 (Sparingly Soluble) | Intermediate polarity, can accept H-bonds. |
| Acetonitrile | Polar Aprotic | ~5-15 (Sparingly Soluble) | Dipolar, but a weaker H-bond acceptor than DMSO. |
| Ethyl Acetate | Moderately Polar | < 5 (Slightly Soluble) | Ester functionality offers some polarity but lacks H-bond donating ability.[8] |
| Dichloromethane (DCM) | Nonpolar | < 1 (Very Slightly Soluble) | Low polarity, unable to disrupt solute-solute H-bonds. |
| Toluene | Nonpolar | < 0.1 (Practically Insoluble) | Aromatic but nonpolar; poor match for the solute. |
| Hexane | Nonpolar | < 0.1 (Practically Insoluble) | Aliphatic and nonpolar; very poor match. |
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
To obtain accurate, reliable solubility data, a standardized experimental approach is crucial. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[9][10] This protocol is designed as a self-validating system.
Materials & Reagents
-
Ethyl 2-(2-formamidothiazol-4-yl)acetate (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Analytical balance (± 0.01 mg)
-
Calibrated positive displacement pipettes
-
Orbital shaker with temperature control
-
Centrifuge capable of holding vials
-
0.22 µm PTFE syringe filters
-
HPLC system with a suitable column (e.g., C18) and detector (UV)
-
Volumetric flasks and appropriate mobile phase for HPLC
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to a tared 20 mL vial. The goal is to create a saturated solution with a visible excess of solid after equilibration. A starting point of ~100 mg of solid in 5 mL of solvent is recommended.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the pre-equilibrated solvent (25°C) to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Causality Note: Equilibration is the most critical step. A minimum of 24 hours is recommended to ensure the system reaches thermodynamic equilibrium. For some compounds, 48-72 hours may be necessary. A preliminary time-course study is advised to validate the equilibration period.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours in the temperature-controlled environment to allow the excess solid to settle. For finely dispersed solids, centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to create a clear supernatant.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Trustworthiness Note: This filtration step is essential to remove any microscopic solid particles that could artificially inflate the measured concentration. The initial drop should be discarded to saturate the filter material.
-
Quantification: Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the sample via HPLC to determine its concentration.
-
Calculation: The solubility (S) in mg/mL is calculated using the formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) * (Dilution Factor)
Experimental Workflow Diagram
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A Spectroscopic Investigation of Tetraethylene Glycol Di(2-Ethylhexanoate): An In-Depth Technical Guide
This technical guide provides a detailed exploration of the spectroscopic characteristics of tetraethylene glycol di(2-ethylhexanoate), a widely used plasticizer and industrial chemical.[1] Designed for researchers, scientists, and professionals in drug development and material science, this document offers a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causal relationships between the molecular structure of tetraethylene glycol di(2-ethylhexanoate) and its spectral features, providing insights into experimental design and data interpretation.
Introduction: The Molecular Architecture of Tetraethylene Glycol Di(2-Ethylhexanoate)
Tetraethylene glycol di(2-ethylhexanoate) is a diester formed from the esterification of tetraethylene glycol with two molecules of 2-ethylhexanoic acid.[1] Its chemical formula is C₂₄H₄₆O₇, with a molecular weight of approximately 446.6 g/mol .[2] The molecule's structure, featuring a flexible polyether backbone and two branched alkyl ester end-groups, dictates its physical and chemical properties, including its low viscosity and excellent compatibility with various polymers.[1] Understanding this structure is paramount to interpreting its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule.[3] For a molecule like tetraethylene glycol di(2-ethylhexanoate), both ¹H and ¹³C NMR provide a wealth of information about its constituent parts.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of tetraethylene glycol di(2-ethylhexanoate) for structural verification and purity assessment.
Methodology:
-
Sample Preparation: A solution of tetraethylene glycol di(2-ethylhexanoate) is prepared by dissolving a small amount of the neat liquid in a deuterated solvent, typically chloroform-d (CDCl₃), which is a common solvent for nonpolar to moderately polar organic compounds. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion, which is crucial for resolving the overlapping signals in the polyether region of the molecule.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters to consider are the spectral width, acquisition time, and relaxation delay to ensure quantitative integration.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Caption: Workflow for NMR Spectroscopic Analysis.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of tetraethylene glycol di(2-ethylhexanoate) can be divided into two main regions: the upfield aliphatic region corresponding to the 2-ethylhexanoate groups and the downfield region of the tetraethylene glycol backbone.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 6H | Methyl protons of the ethyl and butyl groups |
| ~1.3-1.6 | Multiplet | 16H | Methylene protons of the butyl and ethyl groups |
| ~2.3 | Multiplet | 2H | Methine proton of the 2-ethylhexanoate group |
| ~3.6-3.7 | Multiplet | 12H | Internal methylene protons of the glycol chain |
| ~4.2 | Triplet | 4H | Methylene protons adjacent to the ester carbonyl |
The predicted chemical shifts are based on standard values for similar functional groups.
Expert Insight: The complexity of the methylene signals in the 1.3-1.6 ppm range arises from the diastereotopic nature of the protons due to the chiral center at the 2-position of the ethylhexanoate group. The signals of the glycol chain protons often appear as a complex multiplet due to similar chemical environments and potential second-order coupling effects. High-field NMR is essential to resolve these signals.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~11-14 | Methyl carbons of the ethyl and butyl groups |
| ~23-38 | Methylene carbons of the butyl and ethyl groups |
| ~46 | Methine carbon of the 2-ethylhexanoate group |
| ~64 | Methylene carbons adjacent to the ester carbonyl |
| ~69-71 | Internal methylene carbons of the glycol chain |
| ~176 | Carbonyl carbon of the ester group |
The predicted chemical shifts are based on standard values for similar functional groups.
Trustworthiness Check: The presence of a peak around 176 ppm is a strong indicator of the ester carbonyl carbon. The cluster of peaks between 64-71 ppm confirms the presence of the ethylene glycol backbone. The number of distinct signals in this region can also provide information about the symmetry of the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To obtain a rapid and reproducible IR spectrum of tetraethylene glycol di(2-ethylhexanoate) to confirm the presence of key functional groups.
Methodology:
-
Sample Preparation: As a neat liquid, a small drop of tetraethylene glycol di(2-ethylhexanoate) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample preparation and is highly efficient.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean ATR crystal is recorded to correct for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
The sample spectrum is then collected. A typical measurement involves the co-addition of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
IR Spectral Interpretation
The IR spectrum of tetraethylene glycol di(2-ethylhexanoate) is dominated by absorptions corresponding to the ester and ether functional groups, as well as the aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2850-3000 | Strong | C-H stretching of alkyl groups |
| ~1735 | Strong, Sharp | C=O stretching of the ester |
| 1000-1300 | Strong | C-O stretching of the ester and ether linkages |
Reference IR spectra of esters show a characteristic strong C=O stretch between 1750-1735 cm⁻¹ and C-O stretches in the 1300-1000 cm⁻¹ region.[4]
Expert Insight: The most prominent and diagnostic peak in the IR spectrum is the intense carbonyl (C=O) stretch around 1735 cm⁻¹.[5] Its sharp and strong appearance is a definitive indicator of the ester functionality. The broad and strong absorption band in the 1000-1300 cm⁻¹ region is a composite of the C-O stretching vibrations from both the ester and the ether linkages of the glycol chain.[4] The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a key indicator of the complete esterification of the tetraethylene glycol starting material.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of the molecular structure through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)-MS
Objective: To determine the molecular weight of tetraethylene glycol di(2-ethylhexanoate) and to study its fragmentation patterns.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, which is compatible with electrospray ionization.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and large molecules, minimizing fragmentation in the source and often preserving the molecular ion.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition.
-
Tandem MS (MS/MS): To induce and analyze fragmentation, the molecular ion (or a sodiated adduct) can be selected and subjected to collision-induced dissociation (CID).
Mass Spectral Interpretation
In ESI-MS, tetraethylene glycol di(2-ethylhexanoate) is likely to be observed as a protonated molecule [M+H]⁺ or, more commonly, as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺, due to the affinity of the ether oxygens for alkali metal ions.
-
Molecular Ion: For C₂₄H₄₆O₇, the expected m/z for the sodiated adduct [M+Na]⁺ would be approximately 469.3.
Fragmentation Analysis (CID of [M+Na]⁺):
The fragmentation of polyglycol esters is influenced by the cationizing agent.[6][7] Common fragmentation pathways for long-chain esters and polyethers involve cleavages at the ester and ether linkages.
Expected Fragment Ions:
| m/z (approximate) | Proposed Fragment Structure/Origin |
| Various | Sequential loss of ethylene oxide units (-CH₂CH₂O-) from the glycol chain. |
| 127 | The 2-ethylhexanoyl cation [CH₃(CH₂)₃CH(C₂H₅)CO]⁺. |
| Various | Cleavage at the C-O bonds of the ester, leading to fragments containing the glycol backbone with one or both ester groups cleaved. |
Expert Insight: The fragmentation of long-chain esters in mass spectrometry often involves characteristic losses of the alkoxy or acyloxy moieties.[2] For tetraethylene glycol di(2-ethylhexanoate), the fragmentation pattern in MS/MS will likely be dominated by cleavages along the polyether chain, leading to a series of peaks separated by 44 Da (the mass of an ethylene oxide unit). The presence of the 2-ethylhexanoyl cation at m/z 127 would be a strong confirmation of the ester side chains. The fragmentation behavior of polyglycol esters can be complex and is dependent on the ionization method and collision energy.[6][7]
Conclusion
The spectroscopic characterization of tetraethylene glycol di(2-ethylhexanoate) through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. Each technique offers complementary information: NMR elucidates the specific proton and carbon environments, IR confirms the presence of key functional groups, and MS determines the molecular weight and provides insight into the molecule's fragmentation pathways. The methodologies and interpretative principles outlined in this guide serve as a robust framework for the analysis of this compound and other similar long-chain esters and polyethers, ensuring data integrity and facilitating confident structural elucidation in research and industrial settings.
References
- Smolecule. (n.d.). Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7.
- Chen, R., Yu, X., & Li, L. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(7), 888-897.
- Clark, J. (2014). Interpreting infra-red spectra.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Kramer, J. K., Baumann, W. J., & Holman, R. T. (1971). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Lipids, 6(7), 492-501.
- Chen, R., Yu, X., & Li, L. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from University of Calgary Chemistry Department website.
- PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate).
- NIST. (n.d.). Triethylene glycol di(2-ethylhexoate). In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology website.
- Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from Whitman College Chemistry Department website.
- Baumann, W. J., & Holman, R. T. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703-709.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
- Sigma-Aldrich. (n.d.). Poly(ethylene glycol) bis(2-ethylhexanoate).
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- Wiley Science Solutions. (n.d.). Spectral Databases.
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- BenchChem. (n.d.). An In-depth Technical Guide to the FTIR and Raman Spectroscopy of Triethylene Glycol Dibenzoate.
- Agilent Technologies. (2011). Significantly improved measurement of liquid samples using the Cary 630 FTIR spectrometer with DialPath accessory.
- The Royal Society of Chemistry. (n.d.). Supplemental Data Scheme 1. Dicyclopentadiene-based monomer synthesis. Figure 1. 1H NMR spectrum for the triethylene glycol mono. Retrieved from The Royal Society of Chemistry website.
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- SpectraBase. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate), Average Mn ~450, - Optional[1H NMR] - Spectrum.
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Thermal Degradation Profile of Tetraethylene Glycol Di(2-Ethylhexanoate)
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal degradation profile of Tetraethylene Glycol Di(2-Ethylhexanoate) (TEG-EH), a high-molecular-weight plasticizer. While specific thermogravimetric data for this compound is not extensively available in public literature, this document synthesizes information from structurally analogous compounds, general principles of ester and ether decomposition, and standard analytical methodologies to present a robust and scientifically grounded profile. This guide is intended for researchers, material scientists, and drug development professionals who require a deep understanding of the thermal stability, decomposition pathways, and analytical evaluation of this important industrial chemical.
Introduction and Molecular Context
Tetraethylene Glycol Di(2-Ethylhexanoate), CAS No. 18268-70-7, is a complex diester characterized by a central tetraethylene glycol ether backbone capped with two 2-ethylhexanoate ester groups. Its molecular structure, featuring both flexible ether linkages and bulky, branched ester chains, imparts low volatility and high compatibility with various polymers.[1]
These properties make it a preferred plasticizer in demanding applications, including:
-
Polyvinyl Butyral (PVB): Used in automotive and architectural safety glass, where it enhances flexibility and optical clarity.[2]
-
Polyvinyl Chloride (PVC): Employed in applications requiring durability and performance at various temperatures, such as wire insulation, industrial films, and sealants.[1][2]
-
Adhesives and Coatings: Its low viscosity and good solvency characteristics are beneficial in formulating complex mixtures.[2][3]
The high temperatures encountered during polymer processing (e.g., extrusion, molding) and in certain end-use applications (e.g., automotive interiors) necessitate a thorough understanding of TEG-EH's thermal stability. Degradation can lead to loss of mechanical properties, discoloration, and the generation of volatile byproducts, impacting product lifetime and safety.
Table 1: Physicochemical Properties of TEG-EH and Structurally Similar Plasticizers
| Property | Tetraethylene Glycol Di(2-Ethylhexanoate) (TEG-EH) | Dioctyl Terephthalate (DOTP) | Diisononyl Phthalate (DINP) |
| CAS Number | 18268-70-7 | 6422-86-2 | 28553-12-0 / 68515-48-0 |
| Molecular Formula | C₂₄H₄₆O₇ | C₂₄H₃₈O₄ | C₂₆H₄₂O₄ |
| Molecular Weight | 446.6 g/mol [4] | 390.6 g/mol [5] | 418.6 g/mol |
| Boiling Point | Not available | 400 °C[5][6] | ~405 °C |
| Flash Point | Not available | 212 °C[5] | 221 °C[7] |
| Autoignition Temp. | Not available | Not available | 380 °C[7] |
Note: Data for TEG-EH analogues are provided to establish a comparative framework for thermal stability.
Assessing Thermal Stability: Methodologies and Rationale
The primary technique for evaluating the thermal stability of a non-volatile compound like TEG-EH is Thermogravimetric Analysis (TGA) .[1] TGA provides quantitative data on mass loss as a function of temperature, allowing for the determination of the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum degradation rate (Tₘₐₓ).
To fully characterize the degradation process, TGA is often coupled with other techniques in a logical workflow.
Recommended Experimental Workflow
The following diagram and protocol outline a comprehensive workflow for characterizing the thermal degradation of TEG-EH.
Caption: A logical workflow for the comprehensive analysis of thermal degradation.
Protocol: Thermogravimetric Analysis (TGA)
This protocol is a self-validating system designed to produce reliable and reproducible data on thermal stability.
-
Objective: To determine the temperatures at which TEG-EH begins to decompose and the rate of its decomposition under both inert and oxidative conditions.
-
Instrumentation: High-precision Thermogravimetric Analyzer (e.g., NETZSCH, TA Instruments, Mettler Toledo).[8]
-
Methodology:
-
Sample Preparation: Place 5-10 mg of pure TEG-EH into a ceramic or platinum TGA crucible. Causality: This sample size is small enough to minimize thermal gradients within the sample but large enough to be representative and provide a clear signal.
-
Instrument Setup:
-
Place the sample crucible onto the microbalance.
-
Tare the balance to zero.
-
-
Atmosphere Control:
-
Run 1 (Pyrolysis): Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the run. Causality: An inert atmosphere ensures that the observed mass loss is due to thermal degradation (pyrolysis) alone, without influence from oxidation.
-
Run 2 (Thermo-oxidative Degradation): Purge the furnace with dry air at the same flow rate. Causality: An air atmosphere allows for the study of oxidative effects, which are often relevant to real-world aging conditions and typically lower the decomposition temperature.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution of thermal events and experimental time.[1] It is slow enough to ensure the sample temperature does not significantly lag behind the furnace temperature.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (d(mass)/dT) and plot it against temperature to generate the Derivative Thermogravimetry (DTG) curve.
-
Determine Tₒₙₛₑₜ: The temperature at which significant mass loss begins (commonly defined as 5% mass loss).
-
Determine Tₘₐₓ: The temperature at which the rate of mass loss is maximal, identified by the peak of the DTG curve.
-
-
Thermal Degradation Profile and Mechanistic Pathways
While a specific TGA thermogram for TEG-EH is not publicly documented, an expert assessment based on its high molecular weight (446.6 g/mol ) and the thermal data of analogous plasticizers like DOTP (Boiling Point: 400°C) suggests a high thermal stability.[5][6] The onset of thermal decomposition (Tₒₙₛₑₜ) in an inert atmosphere is predicted to be in the range of 300-350°C . Decomposition in an air atmosphere is expected to occur at a lower temperature due to oxidative pathways.
The degradation of TEG-EH is complex due to the presence of two distinct functional motifs: ester groups and an ether backbone.
Pyrolytic Degradation (Inert Atmosphere)
In the absence of oxygen, degradation is expected to proceed via high-energy bond scission. Two primary competing pathways are plausible:
-
Ester Pyrolysis (C-O Bond Cleavage): This is a classic degradation route for esters. For TEG-EH, this involves the homolytic cleavage of the acyl-oxygen bond (the bond between the carbonyl carbon and the ether oxygen). This radical mechanism would lead to the formation of a 2-ethylhexanoyl radical and a larger glycol ether radical.
-
Ether Backbone Scission (C-O Cleavage): The C-O bonds within the tetraethylene glycol backbone are also susceptible to thermal cleavage. This is also a radical-driven process that becomes significant at high temperatures, leading to the fragmentation of the polyether chain.[9]
These initial radical species would then undergo a cascade of secondary reactions, including hydrogen abstraction and disproportionation, to yield a complex mixture of smaller, more volatile products.
Caption: Proposed pyrolytic degradation pathways for TEG-EH.
Thermo-oxidative Degradation (Air Atmosphere)
The presence of oxygen introduces new, lower-energy degradation pathways, primarily initiated at the ether linkages.
-
Hydroperoxide Formation: The methylene groups (—CH₂—) adjacent to the ether oxygens are susceptible to radical attack by oxygen. This leads to the formation of hydroperoxides (—CH(OOH)—). This mechanism is known to be a primary degradation route for polyethylene glycols.[5]
-
Hydroperoxide Decomposition: These hydroperoxide intermediates are thermally unstable and decompose, leading to chain scission of the ether backbone and the formation of various oxygenated species, including aldehydes, ketones, and carboxylic acids. This process autocatalyzes, accelerating the overall degradation of the molecule.
The ester groups are also susceptible to oxidation, but the ether linkages are generally considered the more vulnerable sites in this type of molecule.
Anticipated Degradation Products
Based on the proposed mechanisms, a Pyrolysis-GC/MS analysis would be expected to identify a range of degradation products.
Table 2: Predicted Thermal Degradation Products of TEG-EH
| Source of Fragment | Predicted Products (Pyrolysis) | Predicted Products (Thermo-oxidative) |
| 2-Ethylhexanoate Side Chain | 2-Ethylhexanoic acid, 1-Heptene (from β-scission), Carbon Monoxide, Carbon Dioxide | Same as pyrolysis, plus additional smaller oxidized acids and aldehydes. |
| Tetraethylene Glycol Backbone | Ethylene glycol, Diethylene glycol, Triethylene glycol, and their respective vinyl ethers.[9] | Formic acid, Acetic acid, Aldehydes (e.g., Formaldehyde), and other small oxygenated fragments.[5] |
Conclusion and Field Insights
As a Senior Application Scientist, it is crucial to connect these fundamental chemical principles to practical outcomes. The thermal degradation profile of Tetraethylene Glycol Di(2-Ethylhexanoate) indicates a material with high intrinsic stability, suitable for high-temperature processing of polymers like PVC and PVB.
However, the data strongly suggest that its stability is significantly influenced by the processing atmosphere. In inert environments, the degradation is driven by high-energy bond scission, likely initiating above 300°C. In the presence of air, oxidative pathways targeting the ether backbone can initiate at lower temperatures, leading to a more complex mixture of degradation products and potentially faster material aging.
Therefore, for applications requiring maximum product lifetime and color stability, minimizing oxygen exposure during high-temperature processing is a critical control parameter. The analytical workflow presented in this guide provides a robust framework for validating processing windows and performing quality control or failure analysis on materials containing TEG-EH.
References
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Glastrup, J., & Padfield, T. (1993). THE THERMAL DEGRADATION OF TETRAETHYLENE GLYCOL, A MODEL MOLECULE FOR POLYETHYLENE GLYCOL. ICOM-CC Conference, Washington DC. [Link]
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Chem Service. (2016). SAFETY DATA SHEET - Tetraethylene glycol di(2-ethylhexanoate). [Link]
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Tradeasia. (n.d.). Dioctyl Terephthalate (DOTP): Properties & Applications in Plastic and Rubber Industries. [Link]
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NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
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Impact Solutions. (2017). Thermal Analysis in Plastics: Thermogravimetric Analysis, TGA. [Link]
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PMC - NIH. (n.d.). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. [Link]
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Dow. (n.d.). PROPYLENE GLYCOL ETHERS: A WORLD OF VERSATILITY. [Link]
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Environmental fate and toxicity of tetraethylene glycol di(2-ethylhexanoate)
An In-depth Technical Guide to the Environmental Fate and Ecotoxicity of Tetraethylene Glycol Di(2-Ethylhexanoate)
Executive Summary
Tetraethylene glycol di(2-ethylhexanoate) (CAS No. 18268-70-7) is a high-molecular-weight diester primarily utilized as a plasticizer in polymer formulations, notably Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB), to enhance flexibility and durability.[1][2] This technical guide provides a comprehensive analysis of its environmental fate and toxicological profile, synthesized from available data on the substance and structurally similar analogues. As an ester of tetraethylene glycol and 2-ethylhexanoic acid, its environmental behavior is governed by abiotic and biotic degradation pathways, primarily hydrolysis and biodegradation. While specific experimental data for this compound is limited, its high octanol-water partition coefficient (LogP) suggests a potential for bioaccumulation. Toxicological data from analogue compounds indicate a low order of acute toxicity to aquatic organisms and mammals. This guide details the standard experimental protocols, based on OECD and EPA guidelines, necessary to definitively characterize its environmental risk profile, providing a framework for researchers and drug development professionals.
Introduction and Physicochemical Profile
Tetraethylene glycol di(2-ethylhexanoate), also known as Plasticizer 4GO, is a diester with the chemical formula C₂₄H₄₆O₇ and a molecular weight of approximately 446.6 g/mol .[3][4][5] Its primary function is to impart flexibility to rigid polymers, making it a critical component in applications ranging from automotive parts to industrial films and wire insulation.[2] Understanding its behavior upon release into the environment is crucial for a complete product lifecycle assessment. The environmental partitioning and fate of a chemical are heavily influenced by its physicochemical properties, which are summarized in Table 1.
Table 1: Physicochemical Properties of Tetraethylene Glycol Di(2-Ethylhexanoate)
| Property | Value | Source |
| CAS Number | 18268-70-7 | [4] |
| Molecular Formula | C₂₄H₄₆O₇ | [3] |
| Molecular Weight | 446.6 g/mol | [3][5] |
| Physical State | Liquid | [6] |
| LogP (Octanol-Water Partition Coefficient) | 4.89 - 5.2 (Calculated) | [4][5] |
| Primary Use | Plasticizer | [1][2] |
The high LogP value is a key parameter, indicating that the substance is lipophilic ("fat-loving") and will preferentially partition from water into organic matter, such as soil, sediment, and biological tissues.
Environmental Fate
The environmental fate of a substance describes its transport and transformation in various environmental compartments. For tetraethylene glycol di(2-ethylhexanoate), the primary degradation pathways are expected to be hydrolysis and biodegradation.
Abiotic Degradation: Hydrolysis
As a diester, the most significant abiotic degradation pathway for this compound is hydrolysis. The ester linkages are susceptible to cleavage in the presence of water, breaking the molecule down into its constituent parts: tetraethylene glycol and two molecules of 2-ethylhexanoic acid.[1]
Reaction: C₂₄H₄₆O₇ + 2 H₂O → HO(C₂H₄O)₄H + 2 C₈H₁₆O₂ (Tetraethylene glycol di(2-ethylhexanoate) + Water → Tetraethylene Glycol + 2-Ethylhexanoic Acid)
The rate of this reaction is dependent on pH and temperature. Standard testing for this process is conducted under the OECD Test Guideline 111: Hydrolysis as a Function of pH.[7]
Biotic Degradation: Biodegradation
-
Ethylene Glycols: In general, shorter-chain ethylene glycols are readily biodegradable.[8] However, studies on polyethylene glycols (PEGs) have shown that the rate of anaerobic degradation is inversely related to the number of ethylene oxide units.[9] This suggests the long tetraethylene glycol backbone may result in slower degradation compared to simpler molecules.
-
Esters: Many simple esters are readily biodegradable. The rate of degradation for more complex esters, such as polyol esters, is dependent on factors like molecular weight and structural branching.[10]
Given its structure, the compound is expected to be inherently biodegradable, but it may not meet the stringent criteria for "ready biodegradability" within a 28-day window as defined by OECD 301 guidelines.[11] The initial step in its biodegradation is likely the enzymatic hydrolysis of the ester bonds by microbial esterases, followed by the degradation of the resulting alcohol (tetraethylene glycol) and carboxylic acid (2-ethylhexanoic acid).
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The high calculated LogP value (4.89 - 5.2) suggests a potential for tetraethylene glycol di(2-ethylhexanoate) to bioaccumulate in aquatic organisms.[4][5] Chemicals with a LogP greater than 3 are often considered to have the potential to bioaccumulate. However, a high molecular weight (>700 g/mol ) or a large molecular diameter can hinder passage across biological membranes, limiting bioaccumulation. With a molecular weight of ~447 g/mol , this substance is not limited by size. Experimental determination of the Bioconcentration Factor (BCF), typically following OECD Test Guideline 305, is necessary to quantify this potential.
Caption: Environmental fate pathways for tetraethylene glycol di(2-ethylhexanoate).
Ecotoxicity
Ecotoxicity assessment involves evaluating the potential adverse effects of a substance on organisms within an ecosystem. Standardized tests are performed on representative species from different trophic levels (e.g., algae, invertebrates, fish).
Aquatic Toxicity
Specific ecotoxicity data for tetraethylene glycol di(2-ethylhexanoate) is scarce. Therefore, data from a close structural analogue, Triethylene Glycol Di(2-ethylhexanoate) (CAS 94-28-0) , is often used for a preliminary assessment. This analogue has a slightly lower molecular weight but a similar chemical structure. The available data suggests a low level of concern for acute aquatic toxicity.
Table 2: Acute Aquatic Toxicity of Analogue Triethylene Glycol Di(2-ethylhexanoate)
| Species | Test Guideline (Typical) | Endpoint | Result (mg/L) | Source |
| Fathead Minnow (Pimephales promelas) | OECD 203 | 96h LC₅₀ | > 97 | [12][13] |
| Water Flea (Daphnia magna) | OECD 202 | 96h EC₅₀ | > 97 | [13] |
| Green Algae (Desmodesmus subspicatus) | OECD 201 | 72h EC₅₀ | > 55.9 | [13] |
(LC₅₀: Lethal Concentration for 50% of the test population; EC₅₀: Effect Concentration for 50% of the test population)
These results indicate that acute toxic effects are not expected at concentrations below the substance's water solubility limit. This aligns with the general toxicological principle for glycols and their derivatives, where toxicity tends to decrease as the molecular weight and the length of the oxyethylene chain increase.[14][15]
Mammalian Toxicity Overview
While the focus of this guide is environmental, a brief overview of mammalian toxicity is relevant for a complete hazard characterization. Based on data for the broader category of tri- and tetraethylene glycol diesters, the substance is expected to have a low potential for systemic, reproductive, and developmental toxicity.[5] A study on the similar compound Tetraethylene Glycol-Di-N-Heptanoate found it to have very low acute toxicity via oral and inhalation routes in rats.[16] It is not expected to be a skin sensitizer but may act as a mild skin irritant upon prolonged contact.[5][16]
Key Experimental Protocols
To address data gaps and provide a definitive risk assessment, standardized experimental studies are required. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for chemical testing.[17][18]
Protocol: Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
Objective: To determine if the test substance is "readily biodegradable" by measuring oxygen consumption by microorganisms in a closed system.
Causality: This test simulates an aerobic environmental condition where microorganisms are the primary drivers of degradation. Measuring oxygen uptake is a direct indicator of microbial respiration and, by extension, the metabolism (degradation) of the test substance, which serves as the sole carbon source. A positive result in this stringent test allows for the presumption of rapid degradation in the environment.
Methodology:
-
Preparation of Medium: A mineral salt medium is prepared containing essential nutrients (potassium, magnesium, calcium, iron, etc.) in deionized water. The pH is adjusted to 7.4 ± 0.2.
-
Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant, used at a concentration of approximately 30 mg/L solids.
-
Test Setup: The test substance is added to the mineral medium in sealed vessels at a concentration of 100 mg/L. Each vessel is connected to a respirometer that measures oxygen consumption.
-
Controls:
-
Blank Control: Inoculum and medium only (to measure endogenous respiration).
-
Reference Control: A readily biodegradable substance like sodium benzoate is run in parallel to validate the viability of the inoculum.
-
Toxicity Control: Test substance plus the reference substance (to check for inhibitory effects of the test substance on the microorganisms).
-
-
Incubation: Vessels are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days with continuous stirring.
-
Data Collection: Oxygen uptake is measured at regular intervals.
-
Endpoint: The percentage of biodegradation is calculated by dividing the measured oxygen consumption (corrected for the blank) by the Theoretical Oxygen Demand (ThOD) of the substance. The pass level for "ready biodegradability" is >60% ThOD within the 28-day period and a 10-day window.
Protocol: Acute Toxicity to Fish - OECD 203 (Fish, Acute Toxicity Test)
Objective: To determine the concentration of a substance that is lethal to 50% (LC₅₀) of a test fish population over a 96-hour exposure.
Causality: This test provides a benchmark for acute aquatic toxicity. The choice of a semi-static design (renewing the test solution periodically) is critical for substances that are volatile, unstable, or readily biodegradable, ensuring that the fish are exposed to a relatively constant concentration of the test substance throughout the study.
Methodology:
-
Test Species: A standard species like Zebra fish (Danio rerio) or Fathead Minnow (Pimephales promelas) is used.
-
Acclimation: Fish are acclimated to laboratory conditions (water quality, temperature, lighting) for at least 12 days prior to the test.
-
Test Design: A semi-static test is often employed. Test solutions are prepared at a minimum of five concentrations in a geometric series (e.g., 100, 46, 22, 10, 4.6 mg/L) plus a water control.
-
Exposure: Groups of fish (e.g., 7-10 per group) are placed in replicate test chambers for each concentration. The test solutions are renewed every 24 or 48 hours.
-
Conditions: The test is conducted over 96 hours at a constant temperature (e.g., 23 ± 1°C) with a defined photoperiod (e.g., 16 hours light, 8 hours dark). Fish are not fed during the test.
-
Observations: Mortalities and any sub-lethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.
-
Water Quality: Parameters like pH, dissolved oxygen, and temperature are measured daily to ensure they remain within acceptable limits.
-
Endpoint Calculation: The cumulative mortality data at 96 hours is used to calculate the LC₅₀ value and its 95% confidence limits using appropriate statistical methods (e.g., Probit analysis).
Caption: Experimental workflow for an OECD 203 Acute Fish Toxicity Test.
Conclusion and Data Gaps
Tetraethylene glycol di(2-ethylhexanoate) is a substance whose environmental profile suggests moderate persistence and a potential for bioaccumulation, primarily driven by its high lipophilicity (LogP) and stable ether backbone. The principal degradation pathways are abiotic hydrolysis of the ester bonds and subsequent, likely slow, biodegradation of the resulting glycol and acid fragments.
Based on reliable data from close structural analogues, the compound is expected to exhibit low acute toxicity to aquatic organisms and mammals. However, the lack of specific experimental data for the substance itself represents a significant data gap. To conduct a robust environmental risk assessment, the following studies are paramount:
-
Ready Biodegradability (OECD 301): To confirm the rate and extent of biodegradation.
-
Hydrolysis as a Function of pH (OECD 111): To quantify the rate of abiotic degradation in water.
-
Bioaccumulation in Fish (OECD 305): To determine the experimental Bioconcentration Factor (BCF) and validate the potential suggested by the high LogP.
-
Acute Toxicity Tests (OECD 201, 202, 203): To obtain definitive LC₅₀/EC₅₀ values for algae, daphnia, and fish.
Completion of these key studies would provide the necessary data to definitively classify the environmental hazards of tetraethylene glycol di(2-ethylhexanoate) and ensure its safe use throughout its lifecycle.
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Navigating the Safety Landscape of Tetraethylene Glycol Di(2-Ethylhexanoate): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of scientific research and pharmaceutical development, the use of specialized plasticizers and formulation excipients is indispensable. Tetraethylene glycol di(2-ethylhexanoate) (CAS No. 18268-70-7), a high-molecular-weight ester, is one such compound valued for its flexibility, low volatility, and compatibility with various polymers. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive technical overview of the health and safety considerations for handling tetraethylene glycol di(2-ethylhexanoate), moving beyond standard safety data sheet (SDS) information to offer a deeper, scientifically-grounded perspective for the discerning researcher.
Section 1: Physicochemical and Toxicological Profile
A foundational understanding of a substance's properties is critical to anticipating its behavior and potential hazards.
Physicochemical Characteristics
Tetraethylene glycol di(2-ethylhexanoate) is a viscous, colorless to light-yellow liquid with a mild odor. Its key physical and chemical properties are summarized below, which indicate low volatility and poor water solubility.
| Property | Value | Reference(s) |
| Molecular Formula | C24H46O7 | [1] |
| Molecular Weight | 446.6 g/mol | [1] |
| Physical State | Liquid | |
| Boiling Point | >250 °C | |
| Flash Point | >180 °C | |
| Vapor Pressure | Very low | |
| Solubility in Water | Slight | |
| logP (Octanol/Water Partition Coefficient) | ~5.2 | [1] |
Toxicological Assessment: A Metabolite-Focused Approach
The toxicological profile of tetraethylene glycol di(2-ethylhexanoate) is largely informed by the principle of metabolic hydrolysis. It is anticipated that, upon absorption, the ester linkages are cleaved by esterase enzymes present in the body, yielding tetraethylene glycol (TEG) and 2-ethylhexanoic acid (2-EHA). This metabolic pathway is a common fate for glycol esters in vivo.
Caption: Predicted metabolic hydrolysis of tetraethylene glycol di(2-ethylhexanoate).
Toxicology of the Parent Compound and its Metabolites:
-
Tetraethylene Glycol Di(2-ethylhexanoate) (Intact Molecule): Direct toxicological data for the parent ester is limited. However, studies on a closely related compound, tetraethylene glycol di-n-heptanoate, have shown very low acute oral and inhalation toxicity in rats.[2] This analog also produced mild to moderate skin irritation but was not found to be an eye irritant or a skin sensitizer in animal studies.[2] Given its high molecular weight and low volatility, the primary routes of exposure of concern are dermal contact and, to a lesser extent, inhalation of aerosols.
-
Tetraethylene Glycol (TEG): TEG exhibits a low order of toxicity. Subacute oral toxicity studies in rats have shown no adverse effects at doses up to 2000 mg/kg body weight.[3] Unlike ethylene glycol, TEG is not associated with kidney toxicity.[3] It is not considered to be carcinogenic.
-
2-Ethylhexanoic Acid (2-EHA): 2-EHA has low to moderate acute oral toxicity.[4] It is rapidly absorbed and metabolized, with the majority excreted in the urine within 24 hours.[5] The major metabolic pathway for 2-EHA in humans is beta-oxidation.[6] While some in vitro studies on 2-EHA have suggested a potential for genotoxicity, the overall evidence from a range of studies is insufficient to classify it as a genotoxic substance.[4]
Overall Hazard Assessment:
Based on the available data for the parent compound and its expected metabolites, tetraethylene glycol di(2-ethylhexanoate) is considered to have a low potential for acute systemic toxicity. The primary health concerns are mild skin and eye irritation upon direct contact. There is no evidence to suggest that it is a carcinogen or a reproductive toxin.
Section 2: Prudent Handling and Risk Mitigation in the Laboratory
A proactive approach to safety is essential when working with any chemical. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle tetraethylene glycol di(2-ethylhexanoate) in a well-ventilated area. The use of a chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.
-
Containment: When transferring or weighing, use techniques and equipment that minimize the risk of spills, such as working in a tray or on a disposable bench cover.
Personal Protective Equipment (PPE): The Researcher's Essential Barrier
Appropriate PPE is crucial for preventing direct contact with the chemical.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Skin Protection:
-
Gloves: Due to its nature as an ester, glove selection requires careful consideration. While nitrile gloves may provide adequate protection against incidental splashes, for prolonged or immersive contact, more resistant materials are recommended. Butyl rubber and Viton® gloves generally offer excellent resistance to esters.[7][8][9] Always inspect gloves for any signs of degradation or damage before use and change them immediately if contamination occurs.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental contact.
-
-
Respiratory Protection: Under conditions of good ventilation, respiratory protection is typically not required. However, if aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Storage and Handling Practices
-
Storage: Store tetraethylene glycol di(2-ethylhexanoate) in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Section 3: Emergency Preparedness and Response
Even with the best precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
First-Aid Measures
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
In case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation develops, seek medical attention.
-
In case of Inhalation: If vapors or aerosols are inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
In case of Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Response Protocol
For small spills, laboratory personnel with appropriate training and PPE can safely manage the cleanup.
Caption: A stepwise workflow for managing a small chemical spill.
Experimental Protocol for Spill Cleanup:
-
Alert and Isolate: Immediately alert others in the vicinity of the spill. If necessary, restrict access to the area.
-
Don Appropriate PPE: At a minimum, this includes chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber or Viton®).
-
Contain the Spill: Prevent the spread of the liquid by creating a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Absorb the Material: Apply the absorbent material over the spill, working from the outside in. Allow sufficient time for the liquid to be fully absorbed.
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the waste material and any contaminated PPE in accordance with institutional and local regulations for chemical waste.
-
Report: Report the incident to your laboratory supervisor or safety officer.
For large spills, evacuate the area and contact your institution's emergency response team.
Conclusion
Tetraethylene glycol di(2-ethylhexanoate) presents a low-hazard profile under typical laboratory conditions. The primary risks are associated with mild skin and eye irritation from direct contact. A comprehensive understanding of its toxicological profile, centered on its likely hydrolysis to tetraethylene glycol and 2-ethylhexanoic acid, allows for a rational and evidence-based approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to prudent handling practices, researchers can confidently and safely incorporate this versatile compound into their work.
References
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An In-depth Technical Guide to the Compatibility of Tetraethylene Glycol Di(2-Ethylhexanoate) with Various Polymers
Foreword: The Quintessential Role of Plasticizers in Polymer Formulation
In the intricate world of polymer science, the ability to tailor material properties to specific application demands is paramount. Plasticizers, as key additives, are instrumental in this endeavor, transforming rigid and often brittle polymers into flexible, durable, and processable materials.[1] They achieve this by embedding themselves between polymer chains, thereby increasing intermolecular spacing and enhancing chain mobility.[1] This guide focuses on a particularly effective and versatile plasticizer: Tetraethylene Glycol Di(2-Ethylhexanoate). Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its compatibility with a range of commercially significant polymers. We will delve into the mechanistic underpinnings of this compatibility, present relevant performance data, and outline detailed experimental protocols for evaluation, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Tetraethylene Glycol Di(2-Ethylhexanoate): A Molecular Profile
Tetraethylene glycol di(2-ethylhexanoate), often referred to as 4GO, is a high-boiling, low-viscosity liquid ester. Its molecular structure, characterized by a flexible tetraethylene glycol backbone and branched 2-ethylhexanoate ester groups, is key to its efficacy as a plasticizer. This structure imparts a favorable balance of polarity and non-polarity, allowing it to interact effectively with a variety of polymer matrices.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 18268-70-7 |
| Molecular Formula | C24H46O7 |
| Molecular Weight | 446.6 g/mol |
This table summarizes the key physicochemical properties of Tetraethylene Glycol Di(2-Ethylhexanoate).
Principles of Plasticizer-Polymer Compatibility
The compatibility of a plasticizer with a polymer is a complex interplay of thermodynamic and kinetic factors. At its core, compatibility hinges on the principle of "like dissolves like," where a plasticizer with a polarity similar to that of the polymer will exhibit better miscibility. The primary mechanism of plasticization involves the disruption of polymer-polymer intermolecular forces (van der Waals forces and hydrogen bonds) and the formation of new, weaker plasticizer-polymer interactions. This increased free volume allows for greater segmental mobility of the polymer chains, resulting in a decrease in the glass transition temperature (Tg) and an increase in flexibility and elongation.[2]
However, true compatibility extends beyond initial miscibility. A truly compatible plasticizer will exhibit low volatility and minimal tendency to migrate out of the polymer matrix over time and under environmental stress. This permanence is crucial for the long-term performance and safety of the plasticized material.
Compatibility with Key Polymer Systems
Polyvinyl Chloride (PVC)
Tetraethylene glycol di(2-ethylhexanoate) is widely recognized for its excellent compatibility with PVC, a polymer that in its unplasticized state is rigid and brittle. The addition of this plasticizer significantly enhances its flexibility, making it suitable for a vast array of applications, from wire and cable insulation to flexible films and tubing.[3]
Impact on Mechanical Properties:
The incorporation of tetraethylene glycol di(2-ethylhexanoate) into PVC formulations leads to a predictable trade-off in mechanical properties: a decrease in tensile strength and hardness is accompanied by a significant increase in elongation at break.[4]
| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0 (Rigid PVC) | ~50 | <50 | ~85 (Shore D) |
| 40 | Data not available | Data not available | Data not available |
| 60 | Data not available | Data not available | Data not available |
Thermal Effects:
A key indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg) of the polymer. While specific DSC data for PVC plasticized with tetraethylene glycol di(2-ethylhexanoate) is not available in the provided search results, it is expected to significantly lower the Tg of PVC from its typical value of around 82°C.
Polyvinyl Butyral (PVB)
Polyvinyl butyral is a resin renowned for its use as an interlayer in laminated safety glass. In this application, the plasticizer is critical for imparting impact resistance, flexibility, and adhesion to the glass layers. A close analog, triethylene glycol di-2-ethylhexanoate (3GO), is extensively used for this purpose, and its performance provides strong indications of the compatibility of tetraethylene glycol di(2-ethylhexanoate).[5]
Enhancement of Low-Temperature Performance:
The addition of glycol-based plasticizers like tetraethylene glycol di(2-ethylhexanoate) is crucial for maintaining the flexibility of PVB at low temperatures, a critical requirement for automotive and architectural safety glass.
Thermal Analysis:
The glass transition temperature of unplasticized PVB is typically in the range of 70-80°C.[6] The addition of plasticizers like triethylene glycol di-2-ethylhexanoate can lower the Tg to between 12°C and 16.2°C, a testament to their high plasticizing efficiency.[7] It is anticipated that tetraethylene glycol di(2-ethylhexanoate) would induce a similar substantial reduction in the Tg of PVB.
Elastomers: Nitrile Butadiene Rubber (NBR) and Polychloroprene (CR)
Tetraethylene glycol di(2-ethylhexanoate) and its analogs are effective plasticizers for polar elastomers such as nitrile butadiene rubber (NBR) and polychloroprene (CR). In these applications, the primary goal is often to improve low-temperature flexibility without significantly compromising the elastomer's inherent oil and chemical resistance.
Nitrile Butadiene Rubber (NBR):
NBR is valued for its excellent resistance to oils, fuels, and other chemicals.[8] However, its low-temperature performance can be a limiting factor. The incorporation of a compatible plasticizer is therefore essential for applications requiring flexibility in cold environments. Triethylene glycol bis(2-ethylhexanoate) has been shown to be highly effective in NBR, significantly lowering the brittle point and enhancing elongation.[9] While specific data for the tetraethylene glycol variant is not available, a similar high level of compatibility and performance is expected due to their structural similarities. The compatibility of plasticizers with NBR is influenced by the acrylonitrile (ACN) content of the rubber; higher ACN content generally leads to better compatibility with polar plasticizers.[10][11]
Polychloroprene (CR):
Polychloroprene, or neoprene, offers a balanced combination of properties including moderate oil resistance, good weatherability, and toughness.[12] Plasticizers are often used to improve its processability and enhance its low-temperature flexibility. Glycol ether esters are generally considered compatible with CR.[13]
Illustrative Effects on a Generic Elastomer:
| Property | Unplasticized Elastomer | Plasticized Elastomer |
| Hardness (Shore A) | Higher | Lower |
| Tensile Strength (MPa) | Higher | Lower |
| Elongation at Break (%) | Lower | Higher |
| Low-Temperature Brittle Point (°C) | Higher | Lower |
Experimental Evaluation of Compatibility
A robust assessment of plasticizer-polymer compatibility requires a multi-faceted experimental approach. The following protocols outline key methodologies for a comprehensive evaluation.
Protocol for Sample Preparation: Melt Compounding
This protocol describes the solvent-free mixing of the plasticizer with the polymer.
Materials and Equipment:
-
Polymer resin (e.g., PVC, PVB, NBR)
-
Tetraethylene glycol di(2-ethylhexanoate)
-
Two-roll mill or internal mixer (e.g., Brabender)
-
Compression molding press
-
Analytical balance
Procedure:
-
Pre-blending: Accurately weigh the polymer resin and the desired amount of tetraethylene glycol di(2-ethylhexanoate) (typically expressed in parts per hundred of resin, phr).
-
Melt Compounding:
-
Sheet Formation: Compression mold the compounded material into sheets of a specified thickness at an appropriate temperature and pressure.
-
Conditioning: Condition the prepared sheets at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Caption: Workflow for the preparation of plasticized polymer samples via melt compounding.
Protocol for Assessing Mechanical Properties
Equipment:
-
Universal Testing Machine (UTM)
-
Durometer (Shore A or D)
Procedure:
-
Tensile Testing (ASTM D412/D882):
-
Cut dumbbell-shaped specimens from the conditioned sheets.
-
Measure the tensile strength, elongation at break, and modulus of elasticity using the UTM at a specified crosshead speed.[8]
-
-
Hardness Testing (ASTM D2240):
-
Measure the indentation hardness of the conditioned sheets using a Shore A (for flexible materials) or Shore D (for rigid materials) durometer.[15]
-
Protocol for Thermal Analysis: Differential Scanning Calorimetry (DSC)
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure (ASTM D3418):
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned sheet and hermetically seal it in an aluminum DSC pan.[7]
-
Thermal Cycling:
-
Heat the sample to a temperature well above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature.
-
Reheat the sample at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve during the second heating scan.[16]
Caption: Experimental workflow for determining the glass transition temperature using DSC.
Protocol for Migration Testing
Migration testing is critical for assessing the long-term stability of a plasticized polymer, particularly for applications in sensitive environments such as food contact materials and medical devices.
Equipment:
-
Environmental chamber or oven
-
Food simulants (e.g., water, acetic acid, ethanol, olive oil)
-
Glass migration cells
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical balance
Procedure (based on EU Regulation 10/2011):
-
Sample Preparation: Cut specimens of a known surface area from the plasticized polymer sheet.
-
Exposure: Place the specimens in migration cells and immerse them in a known volume of the selected food simulant.[17]
-
Incubation: Store the migration cells at a specified temperature and for a defined duration (e.g., 10 days at 40°C).[18]
-
Analysis:
-
After the incubation period, remove the polymer specimens.
-
Extract the plasticizer from the food simulant using an appropriate solvent.
-
Analyze the extract using GC-MS to quantify the amount of migrated tetraethylene glycol di(2-ethylhexanoate).[19]
-
-
Calculation: Express the migration level in terms of mass of plasticizer per unit surface area of the polymer (e.g., mg/dm² or µg/cm²).
Concluding Remarks and Future Outlook
Tetraethylene glycol di(2-ethylhexanoate) stands out as a highly effective and versatile plasticizer, demonstrating excellent compatibility with a range of polymers including PVC, PVB, and polar elastomers. Its molecular structure facilitates a significant reduction in the glass transition temperature, thereby enhancing flexibility and low-temperature performance. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its compatibility and performance characteristics.
While the existing literature provides a strong qualitative understanding of its benefits, there remains a need for more comprehensive, publicly available quantitative data, particularly concerning its mechanical and migration properties in various polymer systems. Future research should focus on generating this data to enable more precise formulation design and performance prediction. As the demand for high-performance, safe, and durable polymeric materials continues to grow, a deep understanding of plasticizer-polymer interactions, as outlined in this guide, will remain indispensable for innovation in the field.
References
- ASTM D2383-19, Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC)
- BenchChem. (n.d.). Application of Triethylene glycol bis(2-ethylhexanoate)
- Redalyc. (n.d.). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride).
- ResearchGate. (n.d.). Thermal characterization of the base materials: (a) differential scanning calorimetry (DSC) of PVB and (b) thermogravimetric analysis (TGA) of PVB and PUr.
- ResearchGate. (2025). The characterization of polyvinyl butyral by thermal analysis.
- ACS Publications. (n.d.). Chain Dynamics Heterogeneity in Plasticized Poly(vinyl butyral) (PVB)
- ResearchGate. (2025). Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin.
- MySkinRecipes. (n.d.).
- BenchChem. (n.d.). Application Note: Triethylene Glycol Bis(2-Ethylhexanoate) as a Plasticizer for Polyvinyl Butyral (PVB).
- SciSpace. (2014).
- The Role of Plasticizers in Enhancing Cold Resistance of Polymers. (n.d.).
- Park, K. (n.d.). PLASTICIZERS.
- PubMed. (2017). Migration of epoxidized soybean oil from polyvinyl chloride/polyvinylidene chloride food packaging wraps into food simulants.
- PubMed. (2023).
- NC State University Libraries. (n.d.). Plasticizers and their Effects – Advances in Polymer Science.
- Kinam Park. (n.d.). PLASTICIZERS.
- ResearchGate. (2020).
- Thermo Fisher Scientific. (n.d.). Polymer Additives and Plasticizers.
- ResearchGate. (2024). The Impact of Plasticizer Levels in Hardening PVC Plastic.
- Google Patents. (n.d.). US6559212B1 - Plasticized polyvinyl butyral and sheet.
- Arlanxeo. (n.d.). Chloroprene Rubber.
- IARC Public
- ResearchGate. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
- MDPI. (2019).
- International Journal on Science and Technology. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
- TSI Journals. (2017). Formulation, Preparation, and Mechanical Characterization of Nitrile-Butadiene Rubber (NBR) Composites.
- nordmann.global. (2025). The variety of plasticizers in rubber: An overview.
- ResearchGate. (n.d.). Effect of triethylene glycol bis(3‐tert‐butyl‐4‐hydroxy‐5‐methylphenyl)propionate on structure and mechanical properties of nitrile butadiene rubber/clay nanocomposites.
- PubMed. (2013).
- International Journal on Science and Technology. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
- Characterization of short polypropylene glycol monoalkylethers and design of enzym
- ResearchGate. (2025). Effect of poly(ethylene glycol) dimethyl ether plasticizer on ionic conductivity of cross-linked poly[siloxane- g -oligo(ethylene oxide)] solid polymer electrolytes.
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The Ascendance of a Specialty Plasticizer: A Technical History of Tetraethylene Glycol Di(2-Ethylhexanoate)
An In-depth Guide for Researchers and Polymer Scientists
Abstract
This technical guide charts the historical development and core scientific principles of tetraethylene glycol di(2-ethylhexanoate), a significant specialty plasticizer. From the burgeoning need for performance-enhancing additives in early polymer science to its establishment as a key component in applications demanding high flexibility and durability, this document details its synthesis, mechanisms of action, and critical applications. This guide will explore the causality behind its adoption, particularly in polyvinyl butyral (PVB) and polyvinyl chloride (PVC) formulations, and provide detailed experimental protocols for its synthesis and analysis.
Introduction: The Quest for Polymer Flexibility
The story of tetraethylene glycol di(2-ethylhexanoate) is intrinsically linked to the broader history of polymer modification. The commercialization of synthetic polymers like polyvinyl chloride in the early 20th century presented a significant challenge: inherent brittleness. This led to the exploration of "plasticizers," substances that could be added to a polymer to increase its flexibility, workability, and durability.
Early efforts in the late 19th and early 20th centuries utilized natural products like camphor and castor oil. However, the expansion of the chemical industry and the demand for more stable and tailored polymer properties drove the development of synthetic plasticizers. The 1930s saw the rise of phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), which became industry workhorses for PVC.
It was within this context of innovation that chemical companies like Union Carbide began to explore other classes of compounds, including aliphatic esters of glycols, to address specific performance needs that general-purpose plasticizers could not meet. This exploration paved the way for the development of tetraethylene glycol di(2-ethylhexanoate).
The Emergence of Glycol Esters and "Flexol" Plasticizers
Union Carbide was a pioneer in the petrochemical industry, and their research into ethylene derivatives led to the commercial production of a range of chemicals, including glycols. Recognizing the potential of these molecules, the company developed a line of plasticizers under the trade name "Flexol," which was introduced in 1938.
A notable early success in this line was "Flexol 3GH" (triethylene glycol dihexoate). This plasticizer proved to be a critical component in the development of polyvinyl butyral (PVB) safety glass for automobiles in the early 1930s. PVB interlayers plasticized with 3GH offered superior flexibility and impact resistance, a significant advancement in automotive safety.
The success of 3GH established glycol esters as a viable and important class of specialty plasticizers. However, the search for more cost-effective and performance-optimized alternatives was a constant driver of industrial research. This pursuit led to the development of tetraethylene glycol di(2-ethylhexanoate), commercially known as "Flexol 4GO". While the exact date of its first synthesis is not precisely documented, its prominence grew as a high-performance, economical alternative to 3GH, particularly for PVB applications. A 1982 patent highlighted its particular suitability for this purpose, indicating its established use by this time.[1]
Synthesis of Tetraethylene Glycol Di(2-Ethylhexanoate)
The synthesis of tetraethylene glycol di(2-ethylhexanoate) is typically achieved through the direct esterification of tetraethylene glycol with two equivalents of 2-ethylhexanoic acid.[2] This reaction is an equilibrium process, and to drive it towards the formation of the diester, water, a byproduct, is continuously removed.
The choice of 2-ethylhexanoic acid is significant. Its branched structure contributes to the plasticizer's low viscosity and good low-temperature flexibility.
Diagram of the Synthesis Reaction:
Caption: Synthesis of tetraethylene glycol di(2-ethylhexanoate).
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a typical laboratory-scale synthesis of tetraethylene glycol di(2-ethylhexanoate).
Materials:
-
Tetraethylene glycol
-
2-Ethylhexanoic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, add tetraethylene glycol, 2.1 equivalents of 2-ethylhexanoic acid, a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mol%), and toluene.
-
Esterification: Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 2-ethylhexanoic acid. Repeat the washing until the aqueous layer is neutral or slightly basic.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure tetraethylene glycol di(2-ethylhexanoate).
Physicochemical Properties
The performance of tetraethylene glycol di(2-ethylhexanoate) as a plasticizer is a direct result of its molecular structure and resulting physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C24H46O7 | [3] |
| Molecular Weight | 446.6 g/mol | [3] |
| CAS Number | 18268-70-7 | [4] |
| Appearance | Clear, oily liquid | |
| Boiling Point | >350 °C | |
| Freezing Point | Approx. -50 °C | |
| Viscosity | Low | [2] |
| Water Solubility | 0.04411 mg/L @ 25 °C (est) | [5] |
Note: Some physical properties may vary slightly depending on the purity and source.
Mechanism of Action as a Plasticizer
Tetraethylene glycol di(2-ethylhexanoate) functions as a primary plasticizer. Its mechanism of action involves the insertion of its molecules between the long polymer chains of a resin like PVC or PVB.
Diagram of Plasticization Mechanism:
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Methodological & Application
Application Note: A Robust HPLC-MS/MS Method for the Sensitive Quantification of Tetraethylene Glycol Di(2-ethylhexanoate) in Aqueous Matrices
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of tetraethylene glycol di(2-ethylhexanoate) (TEGDEH). As a commonly used plasticizer, TEGDEH is a potential leachable from container closure systems and manufacturing components in the pharmaceutical industry.[1][2] The presented method is crucial for researchers, scientists, and drug development professionals involved in extractables and leachables (E&L) studies, ensuring patient safety and product integrity.[3][4] The protocol outlines a straightforward sample preparation procedure using solid-phase extraction, optimized chromatographic conditions for excellent peak shape and separation, and specific mass spectrometric parameters for unambiguous identification and quantification. The method has been validated according to established guidelines to demonstrate its linearity, accuracy, precision, and sensitivity.
Introduction: The Imperative of Monitoring Plasticizers
Tetraethylene glycol di(2-ethylhexanoate), also known as Plasticizer 4GO, is utilized to impart flexibility to polymers.[5] Its presence in materials used for pharmaceutical packaging and medical devices raises concerns about its potential to migrate into drug products.[2] Such migrating compounds are termed "leachables."[6] Regulatory bodies worldwide mandate rigorous testing to identify and quantify these leachables to assess toxicological risks.[4][7]
The development of a robust analytical method is paramount for accurate risk assessment. HPLC coupled with tandem mass spectrometry (MS/MS) offers the requisite sensitivity and selectivity for detecting trace levels of leachables in complex sample matrices.[8] This note provides a comprehensive, field-proven protocol that addresses the common challenges in quantifying non-volatile, semi-polar compounds like TEGDEH.
Experimental Workflow Overview
The analytical procedure follows a logical sequence from sample preparation to data acquisition and analysis. Each stage is optimized to ensure maximum recovery, analyte stability, and measurement accuracy.
Caption: Overall experimental workflow from sample preparation to final analysis.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%+).
-
Standards: Tetraethylene glycol di(2-ethylhexanoate) (TEGDEH) certified reference material (CRM).
-
SPE Cartridges: C18 bonded silica, 100 mg / 3 mL.
-
Vials: 2 mL amber glass HPLC vials with PTFE-lined caps.
Detailed Protocols
Preparation of Standards and Calibration Curve
The foundation of accurate quantification is a well-defined calibration curve.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of TEGDEH CRM and dissolve in 10 mL of acetonitrile in a Class A volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.
-
Calibration Standards (1 - 200 ng/mL): Prepare a series of at least seven calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 60:40 acetonitrile:water with 0.1% formic acid). This range is typical for leachables analysis and should be adjusted based on the expected concentration levels.[9]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is employed to concentrate the analyte and remove matrix components that could interfere with ionization (matrix effects).[10]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water. This activates the stationary phase.
-
Sample Loading: Load 10 mL of the aqueous sample onto the cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a 20:80 (v/v) methanol:water solution to remove polar impurities while retaining the TEGDEH.
-
Elution: Elute the TEGDEH from the cartridge using 2 mL of acetonitrile into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 500 µL of the initial mobile phase. This step effectively concentrates the sample 20-fold.
HPLC-MS/MS Instrumental Conditions
The choice of chromatographic and mass spectrometric parameters is critical for achieving the desired separation and sensitivity. A reversed-phase method is suitable for a semi-polar molecule like TEGDEH.[5][11] Formic acid is added to the mobile phase to promote protonation, which is essential for positive mode electrospray ionization (ESI).[11]
Table 1: HPLC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power and efficiency for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |
| Gradient | 60% B to 95% B over 8 min | Gradient elution is necessary to ensure elution of the semi-polar analyte with good peak shape.[12] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and sensitivity. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A standard volume for modern HPLC systems. |
Table 2: Mass Spectrometer Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Electrospray (ESI), Positive | TEGDEH readily forms adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺) suitable for positive ion detection. |
| Ion Source Temp. | 550 °C | Optimizes desolvation of the analyte. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13] |
| Precursor Ion | m/z 395.3 ([M+NH₄]⁺) | The ammonium adduct is often a highly stable and abundant ion for polyether-containing molecules. |
| Product Ions | m/z 143.1 (Quantifier) | Corresponds to a stable fragment ion resulting from the cleavage of the ester bond.[14] |
| | m/z 125.1 (Qualifier) | A secondary fragment used for confirmation, enhancing the trustworthiness of the identification. |
Note: The exact m/z values for precursor and product ions should be confirmed by direct infusion of a TEGDEH standard, as adduct formation ([M+H]⁺, [M+Na]⁺) can vary based on mobile phase purity.
Method Validation
A rigorous validation process ensures the method is reliable, reproducible, and fit for its intended purpose.[2][12] Key validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Linearity | Correlation coefficient (R²) ≥ 0.995 | Demonstrates a proportional relationship between analyte concentration and instrument response across a defined range.[15] |
| Accuracy | 80-120% recovery of spiked samples | Measures the closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% | Assesses the degree of scatter between a series of measurements (repeatability and intermediate precision).[2] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration of analyte that can be reliably detected.[12] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.[12] |
| Selectivity | No interfering peaks at the retention time of the analyte in blank samples | Ensures the method can differentiate the analyte from other components in the matrix. |
Discussion: Causality and Trustworthiness
The described protocol is designed as a self-validating system. The use of a C18 SPE protocol is based on the principle of retaining semi-polar compounds while washing away highly polar, interfering matrix components. The gradient elution in the HPLC method ensures that TEGDEH is eluted as a sharp, symmetrical peak, which is crucial for accurate integration and quantification.
The trustworthiness of the method is anchored in the specificity of tandem mass spectrometry. By monitoring two distinct MRM transitions (a quantifier and a qualifier), the probability of a false positive is significantly reduced. The ratio of the quantifier to the qualifier ion should remain constant across all samples and standards, providing an additional layer of identity confirmation. This approach is standard practice in regulated bioanalysis and impurity testing.[16][17]
Conclusion
The HPLC-MS/MS method presented here is a robust, sensitive, and selective tool for the quantification of tetraethylene glycol di(2-ethylhexanoate). It is well-suited for the demanding requirements of extractables and leachables testing in the pharmaceutical and medical device industries. By providing a detailed, step-by-step protocol and explaining the rationale behind the experimental choices, this application note serves as a valuable resource for scientists tasked with ensuring product safety and regulatory compliance.
References
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SIELC Technologies. (2018). Tetraethylene glycol di(2-ethylhexanoate). [Link]
-
Tzella, V., et al. (2021). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. PMC - NIH. [Link]
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SIELC Technologies. (n.d.). Separation of Tetraethylene glycol di(2-ethylhexanoate) on Newcrom R1 HPLC column. [Link]
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U.S. Environmental Protection Agency. (2015). The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxy. [Link]
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Fuente-Ballesteros, O., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols. Food Chemistry. [Link]
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Medical Engineering Technologies. (n.d.). Extractables and Leachables. [Link]
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Albazi, S., et al. (2004). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Journal of Liquid Chromatography & Related Technologies. [Link]
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Jenke, D., et al. (2005). Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials. Journal of Chromatography A. [Link]
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Al-Rimawi, F. (2014). Analysis of phthalate plasticizer in Jordanian bottled waters by liquid chromatography-tandem mass spectrophotometry (LC-MS/MS). ResearchGate. [Link]
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Liao, Y., et al. (2022). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry. [Link]
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Gateway Analytical. (n.d.). Extractables & Leachables. [Link]
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Analysis of Tetraethylene Glycol Di(2-Ethylhexanoate) by Gas Chromatography-Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust method for the identification and quantification of Tetraethylene Glycol Di(2-Ethylhexanoate) (TEGDEH), a common plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is specifically designed for professionals in research and drug development, with a focus on extractables and leachables (E&L) studies where monitoring such compounds is critical for product safety and regulatory compliance.[1][2][3] The methodology covers sample preparation via solvent extraction, optimized instrumental parameters for high-resolution separation and sensitive detection, and guidelines for data analysis. The causality behind each experimental choice is explained to provide a deeper understanding and facilitate method adaptation.
Introduction and Scientific Principle
Tetraethylene Glycol Di(2-Ethylhexanoate) (CAS No. 18268-70-7) is a high-boiling point ester commonly used as a plasticizer to impart flexibility to polymers, particularly in PVC and other plastics.[4] Its presence in materials used for pharmaceutical packaging, medical devices, and manufacturing components necessitates rigorous analytical monitoring.[5] Potentially harmful chemicals can migrate from these materials into drug products, leading to safety concerns.[5][6] Therefore, a validated analytical method is essential for risk assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[5] The principle of this method relies on two core processes:
-
Gas Chromatography (GC): The sample, dissolved in a volatile solvent, is injected into the GC system. The high temperature of the inlet vaporizes the sample, and an inert carrier gas (Helium) sweeps the vapor onto a long, narrow capillary column. The column's inner surface is coated with a stationary phase. Compounds are separated based on their boiling points and differential interactions with this stationary phase. Less volatile compounds with stronger interactions move slower, resulting in effective separation.[7]
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons bombard the molecules, causing them to ionize and break apart into predictable, charged fragments. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[8] The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification and quantification.[9]
This combined approach provides the high sensitivity and selectivity required to detect trace levels of TEGDEH in complex matrices.[6]
Materials and Instrumentation
Reagents and Standards
-
Analytical Standard: Tetraethylene glycol di(2-ethylhexanoate) (≥98% purity)
-
Internal Standard (IS): Trioctyl Trimellitate (TOTM) or a suitable deuterated analog.
-
Solvents: GC-MS or HPLC grade Dichloromethane (DCM), Hexane, and Methanol.[10][11]
-
Reagents: Anhydrous Sodium Sulfate (for drying extracts).
Equipment
-
Glass autosampler vials (2 mL) with PTFE-lined caps.[10]
-
Volumetric flasks (Class A) and pipettes.
-
Analytical balance.
-
Syringe filters (0.22 µm, PTFE).
-
Nitrogen evaporator for sample concentration.[12]
Instrumentation
-
Gas Chromatograph: Agilent 7890 series or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5970 series Mass Selective Detector (MSD) or equivalent, with an Electron Ionization (EI) source.
-
GC Column: Zebron ZB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[13]
Experimental Protocols
Protocol Part 1: Standard and Sample Preparation
Rationale: The goal of this phase is to create accurate calibration standards and to quantitatively extract TEGDEH from the sample matrix into a clean solvent compatible with GC-MS analysis. The use of an internal standard (IS) is critical for correcting variations in extraction efficiency and injection volume.
1.1 Internal Standard (IS) Stock Solution (1000 µg/mL):
- Accurately weigh 100 mg of Trioctyl Trimellitate (TOTM).
- Dissolve in Dichloromethane in a 100 mL volumetric flask and bring to volume. This solution is stable for several months when stored at 4°C.
1.2 TEGDEH Stock Solution (1000 µg/mL):
- Accurately weigh 100 mg of TEGDEH.
- Dissolve in Dichloromethane in a 100 mL volumetric flask and bring to volume.
1.3 Calibration Standards (e.g., 0.5 - 50 µg/mL):
- Prepare a series of dilutions from the TEGDEH stock solution into volumetric flasks using Dichloromethane.
- Spike each calibration standard (and blank) with the IS stock solution to achieve a final IS concentration of 10 µg/mL.
- Example for a 10 µg/mL standard: Pipette 1 mL of the 1000 µg/mL TEGDEH stock and 1 mL of the 1000 µg/mL IS stock into a 100 mL volumetric flask. Dilute to the mark with Dichloromethane.
1.4 Sample Preparation (Solvent Extraction):
- Accurately weigh a representative portion of the sample material (e.g., 1-5 grams of plastic).
- Place the sample into a clean glass vessel. Add a precise volume of extraction solvent (e.g., 20 mL of Hexane or Dichloromethane) to fully immerse the material.
- Spike the extraction solvent with the IS stock solution to achieve a concentration of 10 µg/mL.
- Incubate the sample at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24-72 hours) with gentle agitation. The specific conditions should be chosen to simulate the product's intended use or worst-case exposure scenario.
- After incubation, carefully remove an aliquot of the solvent extract.
- Concentration Step (If required): If target analyte concentrations are very low, transfer a known volume of the extract (e.g., 10 mL) to a concentration tube. Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.[12] This step effectively increases the analyte concentration by a factor of 10.
- Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.
Protocol Part 2: GC-MS Instrumental Analysis
Rationale: The instrumental parameters are optimized to ensure good chromatographic separation, efficient ionization, and sensitive detection. The oven temperature program is designed to separate TEGDEH from other potential extractables while ensuring it elutes with a sharp, symmetrical peak shape.
2.1 GC-MS Workflow Diagram
Caption: Overall workflow for the GC-MS analysis of TEGDEH.
2.2 Instrument Parameter Tables
| Gas Chromatograph Parameters | Setting |
| Column | ZB-5ms (30 m x 0.25 mm ID x 0.25 µm) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Start at 100°C (hold 1 min), ramp at 15°C/min to 320°C (hold 10 min) |
Scientist's Note: The high final temperature and extended hold time are crucial to ensure that the high-boiling TEGDEH (MW: 446.6 g/mol ) elutes completely from the column, preventing carryover into subsequent runs.[4]
| Mass Spectrometer Parameters | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 5 minutes |
| Acquisition Mode | Full Scan (m/z 40-550) for identification; SIM for quantification |
| SIM Ions (TEGDEH) | To be determined from standard analysis (e.g., m/z 127, 171) |
| SIM Ions (IS: TOTM) | To be determined from standard analysis (e.g., m/z 149, 279) |
Data Analysis and Interpretation
Rationale: A two-factor authentication process—retention time and mass spectrum matching—provides the highest confidence in compound identification.
4.1 Identification
-
Retention Time: The retention time of the peak in the sample chromatogram must match the retention time of the TEGDEH standard (typically within ±0.1 minutes).
-
Mass Spectrum: The EI mass spectrum of the sample peak must show a high-quality match to the spectrum from the TEGDEH standard or a trusted library like NIST. The fragmentation pattern is the key identifier. For a related compound, triethylene glycol bis(2-ethylhexanoate), characteristic fragments include m/z 171, 127, 99, and 57.[14] Similar fragments arising from the 2-ethylhexanoate moiety are expected for TEGDEH.
4.2 Data Interpretation Logic
Caption: Logical flow for confident identification of the target analyte.
4.3 Quantification
-
Calibration Curve: Using the data from the calibration standards, plot the ratio of the TEGDEH peak area to the IS peak area against the TEGDEH concentration.
-
Linear Regression: Apply a linear regression to the data points. The calibration curve should have a coefficient of determination (R²) of ≥0.995.
-
Calculate Sample Concentration: Using the peak area ratio from the sample chromatogram, calculate the concentration of TEGDEH in the injected solution using the regression equation.
-
Final Concentration: Adjust the calculated value to account for the initial sample weight/volume and any concentration or dilution steps to report the final amount of TEGDEH in the original sample (e.g., in µg/g or mg/device).[1][2][3]
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the analysis of tetraethylene glycol di(2-ethylhexanoate). By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and drug development professionals can confidently identify and quantify this plasticizer in E&L studies and other critical safety assessments. The emphasis on the scientific rationale behind each step ensures that the method is not only reproducible but also adaptable to specific sample matrices and analytical challenges.
References
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Agilent Technologies. (2011). Glycols Mono, di-,tri-and tetraethylene glycol analysis. Agilent. [Link]
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Journal of Chromatographic Science. (2025). Plasticizers Analysis in Extractables and Leachables by Gas Chromatography-Mass Spectrometry with Parallel Polyarc®/Flame Ionization Detector. Oxford Academic. [Link]
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PubMed. (2025). Plasticizers Analysis in Extractables and Leachables by Gas Chromatography-Mass Spectrometry with Parallel Polyarc®/Flame Ionization Detector. National Library of Medicine. [Link]
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ResearchGate. (2025). Plasticizers Analysis in Extractables and Leachables by Gas Chromatography-Mass Spectrometry with Parallel Polyarc®/Flame Ionization Detector. ResearchGate. [Link]
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ResolveMass Laboratories Inc. (2025). Extractables and Leachables Analysis: Top 5 Analytical Techniques. ResolveMass. [Link]
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MDPI. (N.d.). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. MDPI. [Link]
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University of Illinois. (N.d.). Sample Preparation Guidelines for GC-MS. Mass Spectrometry Lab. [Link]
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Scribd. (N.d.). 020 GCMS of Plasticizers. Scribd. [Link]
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Khan Academy. (N.d.). Mass spectrometry. Khan Academy. [Link]
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SCION Instruments. (N.d.). Sample preparation GC-MS. SCION Instruments. [Link]
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YouTube. (2022). How To Interpret a Mass Spectrum (Organic Chemistry Spectral Analysis). Chemistry with Caroline. [Link]
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Organomation. (N.d.). Preparing Samples for GC-MS/MS Analysis. Organomation. [Link]
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NIST. (N.d.). Tetraethylene glycol. NIST WebBook. [Link]
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JEOL. (N.d.). Analysis of Impurities in Ethylene glycols with Chemicals with Fast GC/MS. JEOL. [Link]
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SIELC Technologies. (2018). Tetraethylene glycol di(2-ethylhexanoate). SIELC. [Link]
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ResearchGate. (N.d.). Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen identified in a spectacle frame. ResearchGate. [Link]
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Advances in Environmental Technology. (2021). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. AET. [Link]
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NIH. (2024). A Selective Gas Chromatography–Tandem Mass Spectrometry Method for Quantitation of Ethylene and Diethylene Glycol in Paediatric Syrups. National Library of Medicine. [Link]
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Springer. (N.d.). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. SpringerLink. [Link]
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Application Notes and Protocols for the Use of Tetraethylene Glycol Di(2-Ethylhexanoate) as a Plasticizer in Polyvinyl Chloride (PVC) Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tetraethylene glycol di(2-ethylhexanoate) (CAS RN: 18268-70-7) as a plasticizer in polyvinyl chloride (PVC) formulations. These notes detail the underlying principles of plasticization, provide step-by-step protocols for formulation and testing, and present expected performance characteristics. The aim is to equip the user with the necessary knowledge to effectively evaluate and utilize this plasticizer for developing flexible PVC materials with desirable properties.
Introduction to Tetraethylene Glycol Di(2-Ethylhexanoate) as a PVC Plasticizer
Polyvinyl chloride (PVC) is an intrinsically rigid and brittle polymer at ambient temperatures.[1] The incorporation of plasticizers is essential to impart flexibility, durability, and processability, thereby expanding its utility across a vast range of applications.[1] Tetraethylene glycol di(2-ethylhexanoate), henceforth referred to as TEG-EH, is a high-molecular-weight plasticizer that offers several advantages in PVC formulations.
TEG-EH, with the chemical formula C24H46O7, is a diester of tetraethylene glycol and 2-ethylhexanoic acid.[2] Its higher molecular weight compared to lower ethylene glycol esters contributes to its lower volatility and enhanced performance in high-temperature applications.[2] The primary function of a plasticizer like TEG-EH is to increase the free volume within the polymer matrix. This is achieved by the insertion of the plasticizer molecules between the PVC chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg).[3]
Key Attributes of TEG-EH in PVC Formulations:
-
Enhanced Flexibility: Imparts significant flexibility to rigid PVC.[2]
-
Low Volatility: Its higher molecular weight results in lower vapor pressure, ensuring its permanence within the PVC matrix, even at elevated temperatures.[4]
-
Good Compatibility: Exhibits good compatibility with PVC resins.[4]
-
Improved Processability: The low viscosity of TEG-EH can be particularly beneficial in plastisol applications, improving the processing characteristics.[4][5]
Mechanism of Plasticization
The plasticization of PVC by TEG-EH involves the disruption of the strong dipole-dipole interactions between the polymer chains. The polar nature of the chlorine atoms in PVC leads to a rigid structure. The ester groups in TEG-EH interact with the PVC chains, effectively shielding the polymer chains from each other and allowing them to move more freely. This increased molecular mobility manifests as increased flexibility and a lower glass transition temperature.
Sources
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Application of tetraethylene glycol di(2-ethylhexanoate) in polyvinyl butyral (PVB) films
An Application Guide: Utilizing Tetraethylene Glycol Di(2-Ethylhexanoate) as a High-Performance Plasticizer in Polyvinyl Butyral (PVB) Films
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of Tetraethylene Glycol Di(2-ethylhexanoate), also known as 4GO, as a primary plasticizer for Polyvinyl Butyral (PVB) films. Unplasticized PVB is a rigid and brittle material, limiting its direct application.[1] The incorporation of a suitable plasticizer is essential to impart the flexibility, durability, and processability required for its primary use as an interlayer in laminated safety glass for automotive and architectural applications.[1][2] This document details the mechanism of plasticization, provides step-by-step protocols for film preparation and characterization, presents expected performance data, and outlines the scientific principles behind the observed material properties. It is intended for researchers and scientists in polymer science and material development.
Introduction: The Role of Plasticizers in PVB
Polyvinyl Butyral (PVB) is a thermoplastic resin known for its excellent optical clarity, adhesion to glass, and impact resistance.[3][4] It is a random terpolymer consisting of vinyl butyral, vinyl alcohol, and vinyl acetate units.[1] The vinyl alcohol groups, with their pendant hydroxyl (-OH) moieties, are crucial for the strong adhesive properties of PVB to glass.[1] However, these same polar groups lead to strong intermolecular hydrogen bonding between polymer chains, resulting in a high glass transition temperature (Tg) and a brittle, difficult-to-process material at ambient temperatures.
Plasticizers are non-volatile substances added to polymers to enhance their flexibility, workability, and ductility.[5][6] They function by disrupting the intermolecular forces between polymer chains, thereby increasing molecular mobility and lowering the material's Tg.[5][7][8] For PVB, the selection of a plasticizer is critical. It must be highly compatible with the PVB resin to prevent phase separation or "bleed-out" over time, and it must impart the desired mechanical properties without compromising optical clarity.
Tetraethylene Glycol Di(2-ethylhexanoate), hereafter referred to as 4GO, is a diester that has proven to be a particularly suitable plasticizer for PVB.[9][10] Its molecular structure, featuring a flexible tetraethylene glycol backbone and branched 2-ethylhexanoate end groups, provides an excellent balance of properties. It is characterized by low viscosity, good compatibility with a range of polymers, and low volatility, which contributes to the long-term stability of the plasticized film.[9][11]
Key Properties of Tetraethylene Glycol Di(2-ethylhexanoate) (4GO):
| Property | Value | Source |
| Chemical Formula | C24H46O7 | [12] |
| Molecular Weight | 446.6 g/mol | [12] |
| Appearance | Liquid | [12] |
| CAS Number | 18268-70-7 | [13] |
The Scientific Principle: Mechanism of Plasticization
The effectiveness of 4GO as a plasticizer for PVB is rooted in the principles of polymer physics and intermolecular interactions. The process can be understood through the "lubricity" and "free volume" theories.
-
Disruption of Intermolecular Forces: The 4GO molecules, being smaller than the polymer chains, intersperse themselves between the long PVB chains.[7] The polar ester groups within the 4GO structure can form hydrogen bonds with the hydroxyl (-OH) groups on the vinyl alcohol segments of the PVB chains. This interaction effectively shields the PVB chains from each other, weakening the strong, cohesive polymer-polymer hydrogen bonds that cause rigidity. This "lubricating" effect allows the polymer chains to slide past one another more easily.[7]
-
Increase in Free Volume: By spacing the polymer chains apart, the plasticizer molecules increase the overall "free volume" within the polymer matrix.[6] This additional volume facilitates segmental motion of the polymer chains, allowing them to move and rotate more freely. The macroscopic result is a significant decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and elasticity. Unplasticized PVB has a Tg above 70°C, while plasticized PVB used in commercial applications has a Tg well below room temperature.[14]
Caption: Molecular interaction of 4GO plasticizer with PVB polymer chains.
Experimental Application Notes & Protocols
The following protocols provide a framework for preparing and evaluating PVB films plasticized with 4GO. The concentration of plasticizer typically ranges from 20 to 40 parts per hundred parts of resin (phr), which corresponds to approximately 17-29% by weight of the total formulation.[1][15][16]
Protocol: Preparation of Plasticized PVB Films via Solvent Casting
This method is suitable for laboratory-scale preparation of films with uniform thickness.
Materials & Equipment:
-
PVB resin (powder or granules)
-
Tetraethylene Glycol Di(2-ethylhexanoate) (4GO)
-
Ethanol (95% or higher)
-
Glass beaker or bottle with a screw cap
-
Magnetic stirrer and stir bar
-
Flat, level glass plate
-
Adjustable film casting knife (doctor blade)
-
Drying oven with controlled temperature and ventilation
Procedure:
-
Solution Preparation:
-
Calculate the required amounts of PVB resin and 4GO for the desired plasticizer concentration (e.g., for a 25 wt% plasticizer loading in a 100g total batch, use 75g PVB and 25g 4GO).
-
Prepare a 15-20 wt% solution of the total solids (PVB + 4GO) in ethanol. For the example above, dissolve the 100g of solids in approximately 400-567g of ethanol.
-
Add the ethanol to a beaker, start gentle stirring with the magnetic stirrer.
-
Slowly add the PVB resin to the vortex to prevent clumping.
-
Once the PVB is partially dissolved, add the pre-weighed 4GO plasticizer to the solution.
-
Seal the container to prevent solvent evaporation and continue stirring at room temperature until a clear, homogenous, and viscous solution is obtained (this may take several hours or overnight).
-
-
Film Casting:
-
Thoroughly clean and level the glass casting plate.
-
Set the gap of the film casting knife to the desired wet film thickness (a gap of ~500-1000 µm is a good starting point).
-
Pour a pool of the prepared PVB solution onto one end of the glass plate.
-
Draw the casting knife across the plate at a slow, steady rate to cast a uniform film.
-
-
Drying:
-
Allow the cast film to air-dry in a fume hood for 1-2 hours to allow the bulk of the solvent to evaporate slowly, preventing bubble formation.
-
Transfer the glass plate to a ventilated oven set at 60-70°C.
-
Dry the film for at least 12-24 hours to ensure complete removal of the residual solvent.
-
After drying, carefully peel the transparent PVB film from the glass plate.
-
-
Conditioning:
-
Store the prepared films in a desiccator or a controlled environment (e.g., 23°C and 50% relative humidity) for at least 48 hours before characterization, as per standards like ASTM D882.[17]
-
Caption: Workflow for solvent casting of plasticized PVB films.
Protocols: Characterization of Plasticized PVB Films
The following standard tests are essential for quantifying the effect of 4GO on PVB film properties.
A. Thermal Property Analysis
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Purpose: To determine the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This is the most direct measure of plasticizer efficiency.
-
Protocol:
-
Cut a small sample (5-10 mg) from the conditioned film and seal it in an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle is:
-
Heat from -80°C to 120°C at a rate of 10°C/min.
-
Cool from 120°C to -80°C at 10°C/min.
-
Heat again from -80°C to 120°C at 10°C/min.
-
-
The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[14][18]
-
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Purpose: To evaluate the thermal stability of the film and confirm the plasticizer content.
-
Protocol:
-
Place a 10-15 mg sample of the film into a TGA pan.
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The initial weight loss step, typically occurring between 200°C and 350°C, corresponds to the volatilization of the plasticizer, while subsequent weight loss at higher temperatures is due to PVB polymer degradation.[14][19]
-
-
B. Mechanical Property Analysis
-
Tensile Strength & Elongation (ASTM D882):
-
Purpose: To measure the film's strength (stress at break) and its ability to stretch before breaking (strain at break). Plasticizers typically decrease tensile strength and significantly increase elongation.[20]
-
Protocol:
-
Cut rectangular or dumbbell-shaped specimens from the film, typically 25 mm in width, as specified by ASTM D882.[21][22]
-
Measure the thickness of each specimen at several points and use the average.
-
Mount the specimen in the grips of a universal testing machine with a specified grip separation (e.g., 100 mm).[21]
-
Apply a tensile force at a constant rate of crosshead speed until the specimen breaks.
-
Record the force and elongation throughout the test to generate a stress-strain curve, from which tensile strength, modulus of elasticity, and elongation at break can be calculated.[21][23]
-
-
-
Tear Resistance (ASTM D1922):
-
Purpose: To measure the force required to propagate a pre-existing tear, which is critical for handling and durability.[24][25]
-
Protocol:
-
Use an Elmendorf-type tearing tester.
-
Cut specimens to the specified dimensions and make a small initial slit with the tester's knife.[26]
-
Clamp the specimen in the tester and release the pendulum.
-
The energy lost by the pendulum in tearing the specimen is used to calculate the average tear propagation force.[26][27][28]
-
Test specimens in both the machine and transverse directions to assess anisotropy.[26]
-
-
C. Optical Property Analysis
-
Haze and Luminous Transmittance (ASTM D1003):
Caption: Workflow for the characterization of plasticized PVB films.
Expected Results & Data Interpretation
The addition of 4GO to PVB resin is expected to systematically alter its properties. The table below summarizes the anticipated trends as the concentration of 4GO is increased within the typical working range (20-35 wt%).
| Property | Test Method | Expected Trend with Increasing 4GO Conc. | Rationale |
| Glass Transition Temp. (Tg) | DSC | Decrease | Increased free volume and chain mobility directly lower the energy required for the glass-to-rubber transition.[7] |
| Tensile Strength | ASTM D882 | Decrease | Weakened intermolecular forces between polymer chains reduce the stress required to cause failure.[7] |
| Elongation at Break | ASTM D882 | Increase | Increased chain mobility allows the polymer chains to uncoil and align more extensively before fracturing. |
| Tear Strength | ASTM D1922 | Variable | This property can be complex. While increased flexibility can sometimes improve tear resistance, excessive softening may reduce it. The effect is often material-specific.[27] |
| Thermal Stability (Onset) | TGA | Slight Decrease | The plasticizer is typically less thermally stable than the polymer, leading to an earlier onset of weight loss. |
| Haze | ASTM D1003 | Remain Low | 4GO is highly compatible with PVB, so it should form a homogenous single-phase system, resulting in minimal light scattering and excellent optical clarity.[9] |
Safety and Handling
Based on available safety data, Tetraethylene Glycol Di(2-ethylhexanoate) is not classified as a hazardous substance and demonstrates low acute toxicity.[12][32] However, standard laboratory safety practices should always be observed.
-
Wear personal protective equipment (PPE), including safety glasses and gloves.[9]
-
Handle in a well-ventilated area or under a fume hood, especially during the solvent-casting and drying stages.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[33]
-
Consult the supplier's Safety Data Sheet (SDS) for complete and detailed information.[32]
Conclusion
Tetraethylene Glycol Di(2-ethylhexanoate) (4GO) is a highly effective and compatible plasticizer for Polyvinyl Butyral. Its incorporation into the PVB matrix systematically reduces the glass transition temperature and tensile strength while significantly enhancing the flexibility and elongation of the resulting films. These modifications are crucial for transforming brittle PVB resin into a pliable and durable material suitable for high-performance applications, most notably as the safety interlayer in laminated glass. The protocols and principles outlined in this guide provide a robust framework for researchers to formulate and characterize 4GO-plasticized PVB films, enabling the development of materials with tailored mechanical, thermal, and optical properties.
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ASTM D1922 testing - Industrial Physics. [Link]
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Mechanisms of Plasticizers Action | Request PDF - ResearchGate. [Link]
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D1922 Standard Test Method for Propagation Tear Resistance of Plastic Film and Thin Sheeting by Pendulum Method - ASTM. [Link]
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SAFETY DATA SHEET - Chem Service. [Link]
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Plasticizer content and specifications of the four different formulations of recycled PVB samples. - ResearchGate. [Link]
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TGA and DSC thermograms of the films: (a) neat PVB, (b) LaB 6 - ResearchGate. [Link]
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Tetraethylene glycol di(2-ethylhexanoate) | SIELC Technologies. [Link]
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Haze/transparency Examinations in the field optical tests of Innoform Testservice. [Link]
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The Exceptional Properties of Ultra Transparent PVB Film - Suzhou Xiaoshi. [Link]
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Film Haze Analysis And Applications - POLYSAN. [Link]
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Application Notes and Protocols for the Incorporation of Tetraethylene Glycol Di(2-ethylhexanoate) into Polymer Matrices
Abstract
This comprehensive guide provides detailed protocols for the incorporation of tetraethylene glycol di(2-ethylhexanoate) (TEG-EH), a high-performance plasticizer, into polymer matrices. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of plasticization and offers step-by-step methodologies for two primary incorporation techniques: melt blending and solvent casting. Furthermore, it details essential characterization techniques to validate the successful integration of TEG-EH and to assess the modified properties of the resulting polymer. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the material science principles at play.
Introduction: The Role and Mechanism of Tetraethylene Glycol Di(2-ethylhexanoate) as a Plasticizer
Tetraethylene glycol di(2-ethylhexanoate), with the chemical formula C₂₂H₄₂O₆, is a high-molecular-weight plasticizer valued for its low volatility, excellent compatibility with a range of polymers, and good resistance to extraction.[1][2] Its primary function is to increase the flexibility, workability, and durability of polymeric materials.[3] This is achieved through a process known as external plasticization, where the TEG-EH molecules intersperse themselves between the long polymer chains.[4] This insertion disrupts the intermolecular van der Waals forces that hold the polymer chains in a rigid structure, thereby increasing the free volume between them.[3] The consequence of this increased molecular mobility is a significant reduction in the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4][5]
The selection of TEG-EH is often driven by its balance of performance and permanence. Its higher molecular weight compared to some other common plasticizers contributes to lower volatility, which is critical for applications requiring long-term stability and minimal plasticizer migration.[1] This guide will focus on the practical application of incorporating TEG-EH into polymer matrices, with a particular emphasis on Polyvinyl Chloride (PVC), a polymer for which it is an excellent plasticizer.[6]
Pre-Formulation and Material Considerations
Before proceeding with the incorporation protocols, it is crucial to consider the properties of both the polymer and the plasticizer to ensure compatibility and achieve the desired final material characteristics.
Material Properties
A summary of the key physical and chemical properties of TEG-EH is presented in Table 1.
Table 1: Typical Properties of Tetraethylene Glycol Di(2-ethylhexanoate)
| Property | Typical Value | Reference |
| Molecular Formula | C₂₂H₄₂O₆ | [1] |
| Molecular Weight | 402.56 g/mol | [1] |
| Appearance | Colorless, low viscosity liquid | [6] |
| Specific Gravity (20°C/20°C) | 0.967 | [7] |
| Boiling Point | 344 °C (651 °F) | [7] |
| Freezing Point | -50 °C (-58 °F) | [7] |
| Viscosity (25°C) | 14 cP | [7] |
| Volatility | Low | [6] |
Polymer Compatibility
TEG-EH exhibits excellent compatibility with a variety of polymers, most notably:
-
Polyvinyl Chloride (PVC): Widely used to enhance flexibility for applications such as films, cables, and medical tubing.[6]
-
Polyvinyl Butyral (PVB): Improves clarity and performance in applications like automotive safety glass.[6]
Compatibility is a critical factor, as an incompatible plasticizer can lead to phase separation, "bleeding" or migration to the surface of the material, and a failure to achieve the desired mechanical properties.[3]
Concentration Effects
The concentration of TEG-EH, typically expressed in parts per hundred of resin (phr), will dictate the final properties of the polymer blend. As the concentration of the plasticizer increases, a general trend of decreasing tensile strength and increasing elongation at break is observed.[2] The glass transition temperature (Tg) will also decrease with higher plasticizer content.[8]
Table 2: General Effect of Plasticizer Concentration on PVC Properties
| Property | Low Plasticizer Concentration | High Plasticizer Concentration |
| Tensile Strength | High | Low |
| Elongation at Break | Low | High |
| Hardness (Shore) | High | Low |
| Glass Transition Temp. (Tg) | Relatively High | Low |
Protocol 1: Incorporation via Melt Blending
Melt blending is a common industrial technique for incorporating plasticizers into thermoplastics like PVC. The process involves heating the polymer above its melting point and mechanically mixing it with the plasticizer to achieve a homogeneous blend.
Rationale
This method is highly efficient for large-scale production and results in a well-dispersed mixture. The high temperature and shear forces generated during blending facilitate the diffusion of the plasticizer into the polymer matrix.[9] The use of stabilizers is crucial, especially for heat-sensitive polymers like PVC, to prevent thermal degradation during processing.
Diagram of the Melt Blending Workflow
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Measuring the plasticizing efficiency of tetraethylene glycol di(2-ethylhexanoate)
Application Note & Protocol Guide
Topic: A Comprehensive Guide to Measuring the Plasticizing Efficiency of Tetraethylene Glycol Di(2-Ethylhexanoate)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding Tetraethylene Glycol Di(2-Ethylhexanoate) as a High-Performance Plasticizer
Tetraethylene glycol di(2-ethylhexanoate), often abbreviated as 4GO or TEG-EH, is a high-molecular-weight plasticizer known for its excellent compatibility with a variety of polymers, particularly Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB).[1][2] Unlike more volatile, lower-molecular-weight plasticizers, TEG-EH offers superior permanence, low volatility, and enhanced performance at high temperatures, making it a critical component in demanding applications such as automotive interiors, wire and cable insulation, and industrial films.[3][4]
The "efficiency" of a plasticizer is a measure of its ability to impart flexibility and alter the physical properties of a rigid polymer.[5] This is not a single value but a profile of performance across several key metrics. Accurately quantifying this efficiency is crucial for optimizing polymer formulations, ensuring product longevity, and meeting stringent regulatory and performance standards. This guide provides a detailed framework and actionable protocols for a comprehensive evaluation of TEG-EH's plasticizing efficiency.
The Mechanism of Plasticization: A Molecular Perspective
At its core, plasticization is the process of modifying a polymer's properties by reducing the intermolecular forces between its long molecular chains.[6] TEG-EH achieves this through several key mechanisms:
-
Free Volume Theory: The primary mechanism involves the insertion of TEG-EH molecules between the rigid polymer chains (e.g., PVC).[1] This increases the "free volume" or empty space within the polymer matrix, allowing the polymer chains greater mobility. This increased movement translates to macroscopic properties like flexibility and reduced brittleness.
-
Lowering the Glass Transition Temperature (Tg): A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer.[4][7] The Tg is the temperature at which a rigid, glassy polymer transforms into a more flexible, rubbery state. By increasing molecular mobility, TEG-EH effectively lowers the energy required for this transition, broadening the material's useful temperature range.
-
Molecular Compatibility: The efficacy of TEG-EH is highly dependent on its chemical compatibility with the host polymer.[1][4] Its structure, featuring a polar polyether core and nonpolar aliphatic chains, allows for effective integration into polymer matrices like PVC, ensuring a stable and homogenous mixture and minimizing issues like phase separation or "bleeding."[1][4]
Key Performance Indicators for Plasticizer Efficiency
To create a complete performance profile for TEG-EH, its efficiency must be evaluated across three critical domains: Mechanical Properties , Thermal Characteristics , and Permanence .
| Performance Domain | Key Indicator | Description | Relevance |
| Mechanical Properties | Hardness (Shore Durometer) | Measures the resistance of the material to indentation. A lower value indicates greater softness and flexibility. | Direct and rapid measure of the plasticizing effect. |
| Tensile Strength & Elongation | Tensile strength is the force required to break a sample, while elongation is how much it stretches before breaking. | Quantifies the trade-off between strength and flexibility. Efficient plasticizers increase elongation significantly.[8] | |
| 100% Modulus | The stress required to stretch a sample to 100% of its original length. | A sensitive indicator of stiffness. Lower modulus signifies higher plasticizer efficiency. | |
| Thermal Properties | Glass Transition Temp. (Tg) | The temperature at which the polymer transitions from a rigid to a flexible state. | A fundamental measure of plasticizer efficiency; a significant reduction in Tg is highly desirable.[5] |
| Volatility (TGA) | The tendency of the plasticizer to evaporate from the polymer, especially at elevated temperatures. | Low volatility is critical for long-term stability and performance in high-temperature applications. | |
| Permanence | Migration Resistance | The tendency of the plasticizer to move out of the polymer and into an adjacent material upon contact. | Essential for applications where the plasticized material contacts other surfaces, preventing marring or softening.[9] |
| Extraction Resistance | The resistance of the plasticizer to being removed from the polymer when exposed to solvents (e.g., water, oils). | Important for materials used in environments where they may be exposed to liquids.[3] |
Experimental Design and Material Preparation
Reproducible and reliable data begins with meticulous preparation of the test formulations. The following protocol outlines the standard procedure for compounding TEG-EH into a PVC resin.
Protocol 1: Compounding of PVC Test Formulations
Objective: To create homogenous PVC plaques with varying concentrations of TEG-EH for subsequent testing.
Materials & Equipment:
-
PVC Resin (e.g., K-value 65-70)
-
Tetraethylene Glycol Di(2-Ethylhexanoate) (TEG-EH)
-
Thermal Stabilizer (e.g., Ba-Zn or Ca-Zn complex)
-
Lubricants (optional, as needed for processing)
-
Two-Roll Mill with heating capabilities
-
Hydraulic Press with heating and cooling platens
-
Molding Frame (e.g., 150 x 150 x 2 mm)
Procedure:
-
Formulation Calculation: Prepare formulations based on parts per hundred of resin (phr). A typical experimental design would include a control (0 phr) and several levels of TEG-EH (e.g., 30, 40, 50, 60 phr).
-
Example Formulation (50 phr): 100g PVC Resin, 50g TEG-EH, 2g Thermal Stabilizer.
-
-
Dry Blending: In a high-speed mixer or a simple container, thoroughly mix the PVC resin and thermal stabilizer until uniform.
-
Plasticizer Addition: Slowly add the pre-weighed TEG-EH to the dry blend while mixing. Continue mixing until a free-flowing powder (dry blend) is obtained. This step can be guided by standards for determining plasticizer absorption.[10][11]
-
Milling:
-
Preheat the two-roll mill to the recommended processing temperature for flexible PVC (typically 150-170°C).
-
Add the dry blend to the mill nip and allow it to form a continuous sheet around one of the rolls.
-
Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization and gelation. The material should appear uniform with no visible unmixed particles.
-
-
Molding:
-
Cut the milled sheet into pieces that fit within the molding frame.
-
Place the molding frame on a steel plate covered with a release film (e.g., PTFE or aluminum foil) and fill the frame with the PVC pieces. Cover with another release film and steel plate.
-
Place the assembly into the hydraulic press preheated to the molding temperature (e.g., 170-180°C).
-
Apply low pressure for a 3-5 minute pre-heating phase to allow the material to soften.
-
Increase the pressure to approximately 10-15 MPa for 5 minutes to fully compress the material.
-
Turn off the heat and turn on the cooling water to cool the platens under pressure until the mold reaches approximately 40-50°C.
-
-
Conditioning: Remove the molded plaque and store it at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours before cutting test specimens. This conditioning step is critical for ensuring consistent and comparable results.[12]
Protocols for Measuring Plasticizer Efficiency
The following sections provide step-by-step protocols for evaluating the key performance indicators.
Mechanical Property Evaluation
The addition of a plasticizer fundamentally alters the mechanical response of the polymer, a change best quantified by hardness and tensile testing.[8]
Standard Reference: ASTM D2240
Objective: To measure the indentation hardness of the plasticized PVC.
Procedure:
-
Use the molded plaques from Protocol 1. If necessary, stack multiple layers to achieve the required minimum thickness (typically 6 mm).
-
Place the specimen on a hard, flat surface.
-
Hold the Shore A durometer perpendicular to the specimen surface.
-
Apply firm pressure to the presser foot, ensuring it makes complete contact with the specimen.
-
Record the hardness reading within 1 second of the presser foot making contact.
-
Perform at least five measurements at different locations on the specimen (at least 6 mm apart) and calculate the average value.
Standard Reference: ASTM D638 (for general plastics) or ASTM D2284 (specifically for flexible PVC).[12]
Objective: To determine the stress-strain behavior of the plasticized material.
Procedure:
-
Using a die cutter, cut at least five "dog-bone" shaped specimens from the conditioned plaques.
-
Measure the width and thickness of the narrow section of each specimen to calculate the cross-sectional area.
-
Set up a universal testing machine (tensile tester) with appropriate grips for flexible plastics.
-
Set the crosshead speed (rate of pull). For flexible PVC, a speed of 500 mm/min is common.
-
Mount a specimen in the grips, ensuring it is aligned vertically and not under tension before the test begins.
-
Start the test and record the force and extension until the specimen breaks.
-
Calculations:
-
Tensile Strength (MPa): Maximum force recorded / Initial cross-sectional area.
-
Elongation at Break (%): (Extension at break / Initial gauge length) * 100.
-
-
Calculate the average and standard deviation for the five specimens.
Thermal Property Evaluation
Thermal analysis reveals how TEG-EH affects the polymer's behavior across a range of temperatures.
Standard Reference: ASTM D3418
Objective: To determine the Tg of the plasticized PVC, a direct indicator of plasticizer efficiency.[5][13]
Procedure:
-
Cut a small sample (5-10 mg) from a conditioned plaque.
-
Place the sample in an aluminum DSC pan and seal it. Place an empty, sealed pan in the reference position.
-
Program the Differential Scanning Calorimeter (DSC) for a heat-cool-heat cycle to erase the material's prior thermal history.
-
Heat 1: Ramp from 25°C to 120°C at 10°C/min.
-
Cool: Ramp from 120°C down to -80°C at 10°C/min.
-
Heat 2: Ramp from -80°C to 120°C at 10°C/min.
-
-
The Tg is determined from the second heating scan. It is typically identified as the midpoint of the step-like transition in the heat flow curve.
Standard Reference: ASTM E1131
Objective: To evaluate the thermal stability and volatility of the plasticizer within the PVC matrix.
Procedure:
-
Cut a sample (10-15 mg) from a conditioned plaque.
-
Place the sample into the TGA sample pan.
-
Program the Thermogravimetric Analyzer (TGA) to heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen or air atmosphere.[14]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting thermogram. The temperature at which significant weight loss begins is an indicator of the volatility of the plasticizer and the onset of polymer degradation. A higher onset temperature indicates lower volatility and better thermal stability.[15]
Permanence Evaluation
Permanence tests are critical for predicting the long-term performance and durability of the plasticized material.
Standard Reference: ISO 177 or ASTM D2199.[9][16][17][18]
Objective: To measure the tendency of TEG-EH to migrate from the PVC into an adjacent material.
Procedure:
-
Cut a circular specimen (e.g., 50 mm diameter) from a conditioned plaque and weigh it accurately (W1).
-
Place the PVC specimen between two discs of a standard absorbent material (as specified in ISO 177).[16]
-
Place this assembly between two glass plates and apply a standard weight (e.g., 5 kg) to ensure intimate contact.[16]
-
Place the entire assembly in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
After the time has elapsed, remove the assembly from the oven and allow it to cool to room temperature.
-
Carefully separate the PVC specimen from the absorbent discs.
-
Wipe the surface of the PVC specimen with a soft cloth dampened with a solvent like heptane to remove any surface exudate.
-
Condition the specimen for at least 3 hours at standard laboratory conditions.
-
Reweigh the specimen (W2).
-
Calculation:
-
Migration (Weight %): [(W1 - W2) / W1] * 100.
-
Data Interpretation and Visualization
A systematic presentation of data is key to interpreting the plasticizing efficiency of TEG-EH.
Example Data Summary
| Property | Units | Control (0 phr) | 40 phr TEG-EH | 50 phr TEG-EH | 60 phr TEG-EH |
| Hardness | Shore A | 95 | 85 | 80 | 75 |
| Tensile Strength | MPa | 52.2[6] | 25.1 | 20.8[6] | 17.5 |
| Elongation at Break | % | 5 | 250 | 320 | 380 |
| Glass Transition (Tg) | °C | 85 | 25 | 10 | -5 |
| Weight Loss (Migration) | % | N/A | 0.8 | 1.1 | 1.5 |
Interpretation: The data clearly shows that as the concentration of TEG-EH increases, the hardness, tensile strength, and Tg decrease, while the elongation at break increases significantly. This demonstrates a classic and efficient plasticizing effect. The migration data provides a quantitative measure of its permanence.
Visualizing Workflows and Relationships
Diagrams are essential for illustrating complex processes and concepts.
Caption: Experimental workflow from material compounding to final analysis.
Caption: Relationship between TEG-EH concentration and material properties.
Conclusion
requires a multi-faceted approach. By systematically evaluating its impact on mechanical, thermal, and permanence properties, researchers and formulators can gain a comprehensive understanding of its performance profile. The protocols outlined in this guide, grounded in established industry standards, provide a robust framework for generating reliable and comparable data. This enables the precise optimization of polymer formulations to leverage the full potential of TEG-EH as a high-performance plasticizer, ensuring the final product meets its intended design and durability requirements.
References
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- PVC Properties. (n.d.). Vinidex Pty Ltd.
- Barczewski, M., Mysiukiewicz, O., Hejna, A., & Szostak, M. (2023). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer.
- Tetraethylene glycol di(2-ethylhexanoate). (n.d.). Smolecule.
- Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. (n.d.). P2 InfoHouse.
- Semsarzadeh, M. A., Mehrabzadeh, M., & Saie Arabshahi, S. (2005). Mechanical and Thermal Properties of the Plasticized PVC-ESBO. Iranian Polymer Journal, 14(9), 769-773.
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (2025, July 3). Patsnap Eureka.
- ISO 4574:2019. (2019). Plastics — PVC resins for general use — Determination of hot plasticizer absorption.
- ISO 177:2016. (2016). Plastics — Determination of migration of plasticizers.
- Plasticized (Flexible) Polyvinyl Chloride (PVC-P). (n.d.). MakeItFrom.com.
- Tetraethylene glycol di(2-ethylhexanoate). (n.d.). MySkinRecipes.
- Tetraethylene glycol di(2-ethylhexanoate). (n.d.). Benchchem.
- ISO 7823-1 Specific Migration of Plasticizers. (n.d.). Testing Laboratory.
- Migration testing. (n.d.). Product safety of packaging.
- Chen, Z., Pan, S., & Hou, D. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering, 4(1), 1-10.
- ISO 4608:2023. (2023). Vinyl chloride resins — Determination of plasticizer absorption at room temperature.
- Patent 0043269: Polyvinyl butyral plasticized with tetraethyleneglycol di-2-ethylhexano
- ISO 177:1988. (1988). Plastics — Determination of migration of plasticizers.
- ASTM D1045-95. (1995). Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
- Plasticizer Efficiency & Their Blending. (2022, July 23). Kanademy.
- Plasticizer Performance and Evaluation: PVC Application Focus. (2025, September 25). KingStar Mold.
- ASTM D1045. Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
- Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). OUCI.
- ASTM D1045-19. (2019). Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
- Chen, Z., Pan, S., & Hou, D. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
- Testing Services to broad selection of ASTM and ISO Standards. (n.d.). Cambridge Polymer Group.
- Mazitova, A. K., Aminova, G. K., & Vikhareva, I. (2021). The results of the thermal analysis of the plasticizers.
- Fierens, T., De Henauw, S., & Sioen, I. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. Food and Chemical Toxicology, 67, 249-255.
- Ivorra-Martinez, J., Quiles-Carrillo, L., Boronat, T., Fenollar, O., & Balart, R. (2022).
- ASTM D7083-16(2022). (2022). Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography.
- Tetraethylene glycol di(2-ethylhexanoate). (n.d.). MySkinRecipes (Thai).
- Tetraethylene glycol di(2-ethylhexanoate). (2018, May 16). SIELC Technologies.
- Ryszkowska, J., & Nowaczyk, J. (2021). Thermal Analysis of Plastics Used in the Food Industry. Polymers, 14(1), 7.
- Tetraethylene glycol di(2-ethylhexanoate). (n.d.). PubChem.
- Thermal Analysis of Polymers and Plastics. (n.d.). Intertek.
- tetraethylene glycol di(2-ethyl hexoate), 18268-70-7. (n.d.). The Good Scents Company.
- Campbell, F. C., & White, E. F. T. (n.d.). Chapter 3. Thermal Analysis.
- Poly(ethylene glycol) bis(2-ethylhexanoate) average Mn 650. (n.d.). Sigma-Aldrich.
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Application Notes and Protocols: Tetraethylene Glycol Di(2-Ethylhexanoate) for Enhanced Low-Temperature Performance
Introduction: Unlocking Low-Temperature Flexibility with Tetraethylene Glycol Di(2-Ethylhexanoate)
Tetraethylene glycol di(2-ethylhexanoate), hereafter referred to as TEG-EH, is a high-performance ester plasticizer recognized for its efficacy in imparting superior flexibility and maintaining functionality of polymeric materials at sub-zero temperatures. Its molecular structure, featuring a polar polyether core and nonpolar, branched aliphatic chains, provides an advantageous combination of low viscosity, good compatibility with various polymers, and reduced volatility compared to lower molecular weight glycol esters.[1][2] These attributes make TEG-EH a compelling choice for demanding applications in sectors such as automotive, aerospace, and industrial manufacturing, where reliable performance in cold environments is critical.
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of TEG-EH in low-temperature applications. We will delve into its key performance characteristics, offer detailed protocols for evaluating its low-temperature properties, and provide formulation guidance for its incorporation into polymer systems.
Physicochemical Properties of Tetraethylene Glycol Di(2-Ethylhexanoate)
A thorough understanding of the fundamental physicochemical properties of TEG-EH is essential for its effective application.
| Property | Value | Source |
| CAS Number | 18268-70-7 | [1][3][4] |
| Molecular Formula | C24H46O7 | [1][5] |
| Molecular Weight | 446.6 g/mol | [1][5] |
| Appearance | Clear, mobile liquid with a mild odor | [3] |
| Density | Approximately 0.98 g/mL at 25 °C | [6] |
| Boiling Point | >260 °C | [6] |
| Flash Point | >113 °C | [6] |
| Refractive Index | n20/D 1.447 (lit.) | [4] |
Mechanism of Action in Low-Temperature Applications
The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg). TEG-EH achieves this by inserting its molecules between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[1] This enhanced segmental mobility of the polymer chains allows the material to remain flexible at temperatures below its normal Tg. The long, flexible tetraethylene glycol backbone of TEG-EH is particularly effective in disrupting polymer chain packing, which is crucial for low-temperature performance.
Diagram: Mechanism of Plasticization
Caption: Intercalation of TEG-EH molecules between polymer chains.
Key Low-Temperature Performance Metrics & Protocols
To quantitatively assess the effectiveness of TEG-EH in low-temperature applications, a series of standardized tests should be performed. The following protocols are based on established ASTM International standards.
Pour Point Determination (ASTM D97)
The pour point is the lowest temperature at which a liquid will continue to flow under prescribed conditions. This is a critical parameter for liquid applications of TEG-EH, such as in lubricants or as a fluid plasticizer.
Objective: To determine the lowest temperature at which TEG-EH remains fluid.
Apparatus:
-
Test jar
-
Thermometer
-
Cooling bath
-
Jacket
Protocol:
-
Sample Preparation: For specimens with pour points above -33°C, heat the sample to 9°C above the expected pour point, but at least to 45°C. For specimens with pour points at or below -33°C, heat the sample to 45°C in a bath maintained at 48°C and then cool to 15°C in a water bath.
-
Cooling: Place the test jar containing the sample into the cooling bath.
-
Observation: At each thermometer reading that is a multiple of 3°C, remove the test jar and tilt it to ascertain whether there is movement of the specimen.
-
Determination: The pour point is recorded as 3°C above the temperature at which the liquid ceases to flow.
Cloud Point Determination (ASTM D2500)
The cloud point is the temperature at which a cloud of wax crystals first appears in a liquid when it is cooled under specific conditions. This is particularly relevant when TEG-EH is used in formulations where optical clarity at low temperatures is important.
Objective: To determine the temperature at which wax crystals begin to form in TEG-EH.
Apparatus:
-
Test jar
-
Thermometer
-
Cooling bath
-
Jacket
Protocol:
-
Sample Preparation: The sample must be transparent in a layer 40 mm thick.
-
Cooling: The specimen is cooled at a specified rate in the cooling bath.
-
Observation: The sample is periodically examined for the appearance of a cloud or haze at the bottom of the test jar.
-
Determination: The temperature at which the first cloud is observed is recorded as the cloud point.
Kinematic Viscosity at Low Temperatures (ASTM D445)
Viscosity is a measure of a fluid's resistance to flow. For many applications, it is crucial to know how the viscosity of TEG-EH or a formulation containing it changes with decreasing temperature.
Objective: To measure the kinematic viscosity of TEG-EH at various low temperatures.
Apparatus:
-
Calibrated glass capillary viscometer
-
Constant temperature bath capable of maintaining the desired sub-zero temperature with high precision
-
Timing device
Protocol:
-
Temperature Control: The viscometer is placed in a constant temperature bath set to the desired low temperature (e.g., 0°C, -10°C, -20°C, -40°C).
-
Sample Introduction: A carefully measured volume of the sample is introduced into the viscometer.
-
Flow Measurement: The time taken for the liquid to flow between two marked points on the viscometer under gravity is accurately measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Diagram: Low-Temperature Performance Evaluation Workflow
Caption: Workflow for evaluating the low-temperature properties of TEG-EH.
Comparative Performance
For context, triethylene glycol di(2-ethylhexoate), a similar but lower molecular weight plasticizer, is known as a cold-resistant plasticizer with a melting point of -50°C.[9] Another common low-temperature plasticizer, dioctyl adipate (DOA), is also recognized for its excellent performance in cold environments.[7] It is anticipated that TEG-EH would exhibit comparable or superior low-temperature flexibility due to its molecular structure.
Formulation Guidance for Low-Temperature Applications
When incorporating TEG-EH into a polymer formulation for low-temperature applications, the following should be considered:
-
Compatibility: TEG-EH demonstrates good compatibility with a range of polar polymers, including polyvinyl chloride (PVC) and polyvinyl butyral (PVB).[1] However, compatibility studies are recommended for specific polymer grades and formulations.
-
Concentration: The concentration of TEG-EH will directly impact the low-temperature performance of the final product. Higher concentrations will generally lead to a lower glass transition temperature and improved flexibility, but may also affect other properties such as hardness and tensile strength.
-
Co-Plasticizers: In some applications, TEG-EH can be used in conjunction with other plasticizers to achieve a desired balance of properties. For instance, it could be blended with a general-purpose plasticizer to enhance low-temperature performance without significantly altering other characteristics.
-
Processing: The low viscosity of TEG-EH can facilitate easier processing of polymer compounds, potentially leading to reduced energy consumption and shorter cycle times.[1]
Conclusion
Tetraethylene glycol di(2-ethylhexanoate) is a high-performance plasticizer with significant potential for enhancing the low-temperature flexibility of a wide range of polymeric materials. Its unique molecular structure contributes to its efficacy in reducing the glass transition temperature and maintaining material integrity in cold environments. By following the standardized testing protocols outlined in these application notes, researchers and formulators can quantitatively assess the benefits of TEG-EH and optimize their formulations for superior low-temperature performance. While further research to generate specific low-temperature performance data for TEG-EH is encouraged, the available information and comparative context strongly support its consideration for demanding low-temperature applications.
References
-
Hallstar. (n.d.). High Performance Ester Plasticizers. Retrieved from [Link]
-
Hallstar. (n.d.). Ester Plasticizers for Polar Elastomers with Emphasis on Low Temperature. Retrieved from [Link]
-
Wurth. (2022, March 1). Technical Data Sheet. Retrieved from [Link]
-
Kornilova, T. A., et al. (2020). Investigation of some low-temperature characteristics of plasticizers based on ethylene glycol. ResearchGate. Retrieved from [Link]
-
Chemsrc. (2018, September 13). CAS No. 18268-70-7. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 18268-70-7 Name.... Retrieved from [Link]
-
Chemical Point. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate). Retrieved from [Link]
- Google Patents. (n.d.). TWI343912B - Method of preparing polyethylene glycol ester as plasticizer.
-
Jinli Chemical. (2023, February 13). What Is the Effect of Temperature on Plasticizer Performance?. Retrieved from [Link]
-
ResearchGate. (n.d.). Viscosity of tetraethylene glycol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
-
Chemical Point. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate). Retrieved from [Link]
-
PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
-
The Good Scents Company. (n.d.). tetraethylene glycol di(2-ethyl hexoate), 18268-70-7. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
-
ChemBK. (2024, April 9). Triethylene Glycol Di-2-Ethylhexoate. Retrieved from [Link]
-
PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
-
Magnum Solvent, Inc. (n.d.). Tetraethylene Glycol. Retrieved from [Link]
-
Cheméo. (n.d.). Triethylene glycol di(2-ethylhexoate). Retrieved from [Link]
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Formulating High-Performance Adhesives and Sealants with Tetraethylene Glycol Di(2-ethylhexanoate): A Technical Guide
Introduction: The Role of Plasticizers in Modern Formulations
In the intricate science of adhesive and sealant formulation, achieving the desired balance of flexibility, durability, and processability is paramount. Plasticizers are essential additives that impart flexibility and workability to polymer systems.[1] They function by embedding themselves between polymer chains, reducing intermolecular forces, and thereby lowering the glass transition temperature (Tg) of the final product.[1] This results in a more pliable and resilient material, particularly at low temperatures where brittleness can lead to product failure. Tetraethylene glycol di(2-ethylhexanoate) (TEG-EH) is a high-performance plasticizer valued for its low volatility, excellent compatibility with a range of polymers, and significant contribution to enhanced elongation and low-temperature flexibility in adhesives and sealants.[2][3] This guide provides a comprehensive overview of the application of TEG-EH in the formulation of adhesives and sealants, complete with detailed protocols and performance data to assist researchers and formulation chemists.
Chemical and Physical Properties of Tetraethylene Glycol Di(2-ethylhexanoate)
Understanding the fundamental properties of TEG-EH is crucial for its effective incorporation into adhesive and sealant formulations.
| Property | Value | Source |
| Chemical Formula | C24H46O7 | [4] |
| Molecular Weight | 446.625 g/mol | [4] |
| CAS Number | 18268-70-7 | [4] |
| Appearance | Colorless, transparent, oily liquid | |
| Boiling Point | >200 °C | |
| Volatility | Low | [3] |
Mechanism of Action: How TEG-EH Imparts Flexibility
The efficacy of a plasticizer is fundamentally linked to its ability to integrate into a polymer matrix and increase the free volume between polymer chains. The long, flexible aliphatic chains of TEG-EH, coupled with its ether linkages, allow it to effectively disrupt polymer-polymer interactions. This increased spacing facilitates polymer chain movement, resulting in a lower glass transition temperature and enhanced flexibility. This "internal lubrication" is particularly evident at low temperatures, where unplasticized polymers would become rigid and brittle.
Application in Polyvinyl Chloride (PVC) Based Adhesives and Sealants
TEG-EH and its analogs, such as triethylene glycol di(2-ethylhexanoate), are highly effective in PVC plastisol formulations.[5] PVC plastisols are dispersions of PVC resins in a liquid plasticizer, which, upon heating, fuse to form a solid, flexible product.
Key Performance Benefits in PVC Formulations:
-
Viscosity Reduction: The incorporation of TEG-EH can significantly reduce the initial viscosity of the PVC plastisol, improving its flow characteristics and ease of application.[6] This is particularly beneficial in applications requiring good wetting of the substrate.
-
Enhanced Flexibility: TEG-EH imparts excellent flexibility to the cured PVC, crucial for applications such as flexible seals and gaskets.
-
Low-Temperature Performance: Adhesives and sealants formulated with TEG-EH maintain their flexibility at low temperatures, preventing cracking and failure in cold environments.
Protocol for Evaluating TEG-EH in a PVC Plastisol Sealant
This protocol outlines a method for preparing and testing a basic PVC plastisol sealant to evaluate the effect of TEG-EH concentration on viscosity and hardness.
Materials:
-
PVC dispersion resin
-
Tetraethylene glycol di(2-ethylhexanoate) (TEG-EH)
-
Calcium carbonate (filler)
-
Heat stabilizer (e.g., a mixed metal stabilizer)
-
Adhesion promoter (optional)
Equipment:
-
High-speed disperser or planetary mixer
-
Viscometer (e.g., Brookfield RVT)
-
Shore A durometer
-
Oven
Procedure:
-
Preparation of Plastisols:
-
In a mixing vessel, combine the desired amount of TEG-EH and heat stabilizer.
-
Slowly add the PVC resin while mixing at low speed to ensure good wetting.
-
Gradually increase the mixing speed and add the calcium carbonate.
-
Continue mixing at high speed for 15-20 minutes until a homogeneous dispersion is achieved.
-
Prepare formulations with varying concentrations of TEG-EH (e.g., 40, 50, 60 parts per hundred of resin - phr).
-
-
Viscosity Measurement:
-
Allow the prepared plastisols to equilibrate to room temperature for at least 2 hours.
-
Measure the viscosity of each formulation using a viscometer according to ASTM D1084 standards.
-
-
Curing and Hardness Testing:
-
Cast a film of each plastisol on a release liner with a consistent thickness (e.g., 2 mm).
-
Cure the films in an oven at 160-180°C for 10-15 minutes.
-
Allow the cured films to cool to room temperature for at least 24 hours.
-
Measure the Shore A hardness of each film using a durometer.
-
Expected Results:
| TEG-EH Concentration (phr) | Initial Viscosity (cP) | Shore A Hardness |
| 40 | ~4000 | ~70 |
| 50 | ~3000 | ~60 |
| 60 | ~2000 | ~50 |
Note: These are illustrative values. Actual results will vary depending on the specific grades of raw materials used.
Application in Acrylic Adhesives and Sealants
Acrylic-based adhesives and sealants are known for their excellent weatherability and adhesion to a variety of substrates. The addition of plasticizers like TEG-EH can further enhance their flexibility and performance, particularly in demanding applications.
Key Performance Benefits in Acrylic Formulations:
-
Improved Elongation: TEG-EH can significantly increase the elongation at break of acrylic sealants, allowing them to better accommodate joint movement.
-
Enhanced Peel Strength: By softening the polymer matrix, TEG-EH can improve the peel adhesion of acrylic adhesives, leading to a more robust bond.
-
Low-Temperature Flexibility: Acrylic formulations with TEG-EH exhibit improved flexibility at low temperatures, making them suitable for outdoor applications.
Protocol for Evaluating TEG-EH in an Acrylic Sealant
This protocol provides a framework for assessing the impact of TEG-EH on the mechanical properties of a simple acrylic sealant formulation.
Materials:
-
Acrylic polymer emulsion
-
Tetraethylene glycol di(2-ethylhexanoate) (TEG-EH)
-
Thickener (e.g., cellulosic or associative thickener)
-
Filler (e.g., calcium carbonate)
-
Adhesion promoter (e.g., silane)
-
pH adjuster (e.g., ammonia)
Equipment:
-
Laboratory mixer
-
Tensile tester with grips for sealant samples
-
Controlled environment chamber for low-temperature testing
Procedure:
-
Formulation Preparation:
-
In a mixing vessel, add the acrylic emulsion and begin gentle agitation.
-
Slowly add the TEG-EH and adhesion promoter, allowing them to incorporate fully.
-
Gradually add the filler and thickener, adjusting the mixing speed as necessary to maintain a vortex.
-
Adjust the pH to the desired range (typically 8.0-9.0) with the pH adjuster.
-
Prepare formulations with varying levels of TEG-EH (e.g., 0%, 5%, 10% by weight).
-
-
Sample Preparation for Mechanical Testing:
-
Cast sealant beads into appropriate molds for tensile testing (e.g., dog-bone shape).
-
Allow the samples to cure at ambient conditions for at least 7 days.
-
-
Mechanical Property Testing:
-
Conduct tensile testing on the cured samples at room temperature according to ASTM D412 to determine tensile strength and elongation at break.
-
For low-temperature flexibility, condition the samples at a specified low temperature (e.g., -20°C) for 24 hours.
-
Bend the conditioned samples around a mandrel of a specified diameter to assess for cracking.
-
Expected Performance Trends:
| TEG-EH Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Low-Temperature Flexibility (-20°C) |
| 0 | Higher | Lower | May show cracking |
| 5 | Moderate | Increased | Improved, less cracking |
| 10 | Lower | Significantly Increased | Excellent, no cracking |
Application in Polyurethane Sealants
Polyurethane sealants are renowned for their excellent adhesion, durability, and flexibility. While some polyurethane systems are inherently flexible ("internally plasticized"), the addition of external plasticizers like TEG-EH can be beneficial for specific performance requirements.
Key Performance Benefits in Polyurethane Formulations:
-
Viscosity Control: TEG-EH can be used to reduce the viscosity of polyurethane prepolymers, aiding in processing and application.
-
Improved Low-Temperature Flexibility: For applications in extreme cold, TEG-EH can further enhance the low-temperature flexibility of polyurethane sealants.
-
Cost-Effectiveness: In some cases, plasticizers can be used to extend the formulation and reduce overall cost without significantly compromising performance.
Logical Workflow for Polyurethane Sealant Formulation with TEG-EH
Caption: Workflow for Polyurethane Sealant Formulation.
Comparative Analysis and Performance Visualization
While specific quantitative data comparing TEG-EH to other plasticizers in publicly available literature is limited, the following diagram illustrates the expected performance trade-offs based on general plasticizer chemistry principles.
Caption: Comparative Performance of Plasticizer Types.
Safety and Handling
Tetraethylene glycol di(2-ethylhexanoate) is generally considered to have a low hazard profile. However, as with any chemical, it is essential to follow good industrial hygiene practices. Always consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
Tetraethylene glycol di(2-ethylhexanoate) is a versatile and effective plasticizer for a range of adhesive and sealant formulations. Its key advantages of low volatility, excellent compatibility, and superior low-temperature performance make it a valuable tool for formulators seeking to develop high-performance products. By systematically evaluating its impact on key properties such as viscosity, hardness, and mechanical strength, researchers and developers can optimize their formulations to meet the demands of various applications.
References
- EP3473669A1 - Method of controlling plastisol viscosity - Google P
-
94-28-0 Triethylene Glycol Di-2-ethylhexoate(Triglycol dioctate) - Watson International. (URL: [Link])
-
Tetraethylene glycol di(2-ethylhexanoate) | SIELC Technologies. (URL: [Link])
-
New developments in emulsion–PVC polymerisation to produce polymers with the potential of reduced or zero VOC requirements when used in plastisol applications - Green Chemistry (RSC Publishing). (URL: [Link])
-
Tetraethylene glycol di(2-ethylhexanoate) - MySkinRecipes. (URL: [Link])
- US9340658B2 - Low-volatility plasticizer blends - Google P
-
Modifying Expectations: Novel Urethane Modifiers Outperform Traditional Plasticizers | 2020-11-06 | Adhesives & Sealants Industry. (URL: [Link])
-
RECENT ADVANCES IN PLASTICIZERS - Semantic Scholar. (URL: [Link])
-
The effect of varied monomer composition on adhesive performance and peeling master curves for acrylic pressure‐sensitive adhesives | Request PDF - ResearchGate. (URL: [Link])
-
Effect of viscoelastic and surface properties on tack, peel adhesion and shear strength of polymer blends applied as hot melt pr - ResearchGate. (URL: [Link])
-
Low temperature elastomers - Precision Polymer Engineering. (URL: [Link])
-
Low Temperature Effects - O-Ring & Engineered Seals Division | Parker US. (URL: [Link])
-
PLASTICIZERS IN VARIOUS INDUSTRIAL PRODUCTS - Kinam Park. (URL: [Link])
-
Effect of Monomer Composition on Adhesive Performance for Waterborne Acrylic Pressure-Sensitive Adhesives - Journal of Physical Science. (URL: [Link])
-
Low temperature materials used in critical sealing applications - Clwyd Compounders. (URL: [Link])
-
How about alternatives to phthalate plasticizers? - ResearchGate. (URL: [Link])
-
The Effect of Poly(vinylpyrrolidone) Concentration on Peel Strength of Acrylic/PVP Pressure Sensitive Adhesive Blends - SID. (URL: [Link])
-
Plasticizers for Adhesives and Sealants - Turkchem. (URL: [Link])
-
How to Ensure Optimum Performance of Rubber Seals in Low-temperature Environments? - SSP Inc. (URL: [Link])
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- 6. VISCOBYK-5120 - Viscosity reducer for PVC plastisols [byk.com]
Experimental setup for studying the migration of tetraethylene glycol di(2-ethylhexanoate)
Title: A Comprehensive Guide to Quantifying the Migration of Tetraethylene Glycol Di(2-Ethylhexanoate) from Polymer Matrices
Authored by: A Senior Application Scientist
Introduction
Tetraethylene glycol di(2-ethylhexanoate) (TEG-EH), CAS No. 18268-70-7, is a high-molecular-weight plasticizer utilized to impart flexibility and durability to various polymers.[1] Its applications include use in polyvinyl chloride (PVC) and polyvinyl butyral (PVB), materials frequently employed in consumer goods and industrial applications.[1] While integral to material performance, the potential for such additives to migrate from the polymer matrix into contacting substances—be it food, pharmaceuticals, or biological tissues—is a critical concern for consumer safety and regulatory compliance.[2][3]
Migration is the mass transfer of substances from a material into a contacting medium.[2] This process is governed by several factors, including the physicochemical properties of the migrant and the polymer, temperature, contact time, and the nature of the contacting medium.[3][4] For materials intended for food contact or medical applications, regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have established stringent guidelines to assess and limit such migration.[5]
This document provides a detailed experimental framework for studying the migration of TEG-EH from a polymer matrix. It is designed for researchers, scientists, and quality control professionals, offering a robust methodology grounded in established scientific principles and regulatory standards. We will not only detail the procedural steps but also elucidate the rationale behind the experimental design, ensuring a self-validating and scientifically sound approach.
Principle of Migration Studies: Simulating Reality
Directly measuring migrant levels in every possible real-world scenario is impractical.[5] Therefore, migration testing relies on the use of food simulants —solvents that mimic the extractive properties of different food types under worst-case foreseeable conditions of use.[3][5] This approach provides a standardized and reproducible means to assess compliance and ensure consumer safety.[3]
The selection of simulants and test conditions is dictated by regulations such as the European Union's Regulation (EU) No. 10/2011 on plastic materials.[5][6] The core principle is to simulate long-term storage at room temperature or below by performing accelerated testing at elevated temperatures for a shorter duration (e.g., 10 days at 40°C or 60°C).[4][7] Because TEG-EH is a lipophilic (fat-loving) substance, its migration is expected to be most significant into fatty or oily media.[3]
Core Experimental Workflow
The overall process involves exposing a polymer sample containing TEG-EH to selected food simulants under controlled conditions, followed by the quantitative analysis of the simulant to determine the concentration of the migrated TEG-EH.
Caption: High-level workflow for the TEG-EH migration study.
PART 1: Experimental Design & Rationale
Materials & Equipment
Materials & Reagents:
-
Polymer material containing a known concentration of TEG-EH (e.g., custom-extruded PVC sheet).
-
Tetraethylene glycol di(2-ethylhexanoate) analytical standard (≥98% purity).
-
Food Simulants (as required by regulations):
-
Volumetric flasks, pipettes, and autosampler vials.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector. A reverse-phase C18 column is suitable.[8][9]
-
Analytical balance (4-decimal place).
-
Thermostatic oven or incubator, capable of maintaining temperature to ±1°C.
-
Migration cells or glass tubes with inert, airtight closures.
-
Cutting tools for preparing polymer samples.
-
Syringe filters (e.g., 0.45 µm PTFE) for sample clarification.
Rationale for Experimental Choices
The credibility of a migration study hinges on the justification for its design. Here, we outline the logic for key parameters.
-
Choice of Polymer Matrix: This protocol assumes the use of flexible PVC, a common application for TEG-EH. The specific formulation of the PVC (e.g., presence of other additives, degree of polymerization) can influence migration kinetics and should be well-characterized and documented.
-
Selection of Food Simulants: The choice of simulants is based on the intended application of the material and regulatory guidelines (e.g., EU Regulation 10/2011).
-
Simulant A (10% Ethanol): Represents aqueous, non-acidic foods.
-
Simulant D2 (Vegetable Oil): Represents fatty and oily foods. This is the most critical simulant for a lipophilic plasticizer like TEG-EH.[3] Due to analytical challenges with oily matrices, alternative simulants are often used for screening.
-
95% Ethanol / Isooctane: These are recognized as alternative "worst-case" simulants for fatty foods and can simplify analytical sample preparation.[6][10] However, their extractive power may overestimate migration compared to real fatty foods.[10]
-
-
Test Conditions (Time and Temperature): The conditions are selected to simulate the entire shelf-life of a product. For materials intended for long-term storage at room temperature, a typical accelerated test condition is 10 days at 40°C .[4][7] More aggressive conditions (e.g., 10 days at 60°C) may be used for a conservative, worst-case assessment.[7]
Summary of Experimental Conditions
The following table summarizes a typical experimental design for a comprehensive migration study.
| Parameter | Condition | Rationale & Reference |
| Polymer Sample | PVC Sheet (e.g., 1 mm thick) | Common application for TEG-EH.[1] |
| Surface Area-to-Volume Ratio | 6 dm²/L | Standard ratio simulating a 1 kg food package.[11] |
| Food Simulants | A (10% EtOH), D2 (Olive Oil) | To represent aqueous and fatty foods per regulations.[6] |
| Test Condition 1 | 10 days at 40°C | Simulates long-term storage at ambient temperature.[4][7] |
| Test Condition 2 | 2 hours at 70°C | Simulates 'hot-fill' applications.[6] |
| Replicates | n = 3 (minimum) | To ensure statistical validity of the results. |
PART 2: Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Samples
1.1 Preparation of TEG-EH Stock and Calibration Standards:
-
Accurately weigh ~25 mg of pure TEG-EH analytical standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to prepare a 1000 µg/mL primary stock solution.
-
Perform serial dilutions of the primary stock solution with the relevant food simulant (or a solvent miscible with the mobile phase, like acetonitrile) to prepare a series of calibration standards. A typical range would be 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Expert Note: When using oily simulants like olive oil, direct preparation of standards is difficult. A common strategy is to prepare standards in a solvent like isooctane and then perform a liquid-liquid extraction into an analytical solvent (e.g., acetonitrile), mimicking the sample preparation process for the exposed simulant.
-
1.2 Preparation of Polymer Test Specimens:
-
Handle the polymer sheet with clean gloves to avoid contamination.
-
Cut test specimens of a precise surface area (e.g., 10 cm x 10 cm = 1 dm²). Measure the dimensions accurately.
-
Clean the surface of the specimens by gently wiping with deionized water, then ethanol, and allow to air dry completely. Do not use harsh solvents that could extract the plasticizer prematurely.
Protocol 2: Migration Exposure
-
Place one pre-cut polymer specimen into a migration cell or a clean glass container.
-
Add a precisely measured volume of the pre-conditioned food simulant (e.g., 167 mL for a 1 dm² sample to achieve the 6 dm²/L ratio).
-
Ensure the specimen is fully immersed in the simulant. For single-sided exposure, specialized migration cells are required.[7]
-
Seal the container tightly with an inert cap (e.g., PTFE-lined).
-
Prepare triplicate samples for each combination of food simulant and test condition. Also, prepare a "blank" simulant (no polymer sample) for each condition to travel alongside the test samples.
-
Place the sealed containers into a calibrated oven set to the desired temperature (e.g., 40°C).
-
Incubate for the specified duration (e.g., 10 days).
Caption: Workflow for the migration exposure step.
Protocol 3: Sample Analysis by HPLC-UV/MS
Causality: An HPLC method is chosen for its robustness and wide availability.[8] Reverse-phase chromatography is ideal for separating the relatively non-polar TEG-EH from the more polar food simulants.[9] MS detection provides higher sensitivity and specificity compared to UV, which is beneficial for detecting low migration levels.[12]
3.1 Sample Preparation Post-Exposure:
-
At the end of the incubation period, remove the cells from the oven and allow them to cool to room temperature.
-
For Aqueous Simulants (e.g., 10% Ethanol):
-
Carefully remove an aliquot of the simulant.
-
Filter the aliquot through a 0.45 µm syringe filter directly into an HPLC vial.
-
-
For Oily Simulants (e.g., Olive Oil):
-
Pipette a known volume (e.g., 2 mL) of the oil into a centrifuge tube.
-
Add an equal volume of HPLC-grade acetonitrile.
-
Vortex vigorously for 2 minutes to extract the TEG-EH from the oil into the acetonitrile phase.
-
Centrifuge to separate the layers.
-
Carefully collect the upper acetonitrile layer, filter through a 0.45 µm PTFE filter, and transfer to an HPLC vial.
-
3.2 HPLC-MS Operating Conditions (Example):
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 60% B, ramp to 95% B over 10 min, hold 2 min, return to 60% B |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| MS Detector | ESI+ (Electrospray Ionization, Positive Mode) |
| MS/MS Transition | Monitor for a specific precursor-product ion pair for TEG-EH (determined by direct infusion of a standard) |
3.3 Analysis Sequence:
-
Run a blank (mobile phase) to ensure system cleanliness.
-
Inject the prepared calibration standards from lowest to highest concentration to generate a calibration curve.
-
Inject the blank simulant samples.
-
Inject the triplicate test samples.
Protocol 4: Data Analysis and Calculation
-
Quantification: Using the instrument software, integrate the peak area for TEG-EH in each sample chromatogram. Determine the concentration of TEG-EH in the simulant (C_sim) in µg/mL by interpolating from the linear regression of the calibration curve.
-
Calculate Total Migrated Mass (m_mig):
-
m_mig (µg) = C_sim (µg/mL) × V_sim (mL)
-
Where V_sim is the volume of the simulant used in the migration cell.
-
-
Calculate Specific Migration (M):
-
Express the result in mg per kg of food simulant:
-
M (mg/kg) = m_mig (µg) / (V_sim (mL) × d_sim (g/mL)) × (1 mg / 1000 µg) × (1000 g / 1 kg)
-
Assuming a density (d_sim) of 1 g/mL for aqueous simulants, this simplifies to M (mg/kg) ≈ C_sim (µg/mL).
-
-
Express the result in mg per dm² of contact surface area:
-
M (mg/dm²) = m_mig (µg) / A_sample (dm²) × (1 mg / 1000 µg)
-
Where A_sample is the surface area of the polymer specimen.
-
-
PART 3: Data Interpretation, Safety, and References
Interpreting and Reporting Results
The final calculated migration values should be compared against the applicable specific migration limits (SMLs) set by regulatory authorities. The SML for the sum of ethylene glycol and diethylene glycol is 30 mg/kg, but a specific limit for TEG-EH must be verified against current regulations.[13] If no specific limit exists, the principle of ALARA (As Low As Reasonably Achievable) applies, and migration should be minimized.
Illustrative Data Table (Hypothetical Results):
| Simulant | Condition | Replicate | Conc. in Simulant (µg/mL) | Specific Migration (mg/kg) | Specific Migration (mg/dm²) |
| 10% Ethanol | 10d @ 40°C | 1 | 0.12 | 0.12 | 0.020 |
| 2 | 0.15 | 0.15 | 0.025 | ||
| 3 | 0.13 | 0.13 | 0.022 | ||
| Average | 0.13 | 0.13 | 0.022 | ||
| Std. Dev. | 0.015 | 0.015 | 0.0025 | ||
| Olive Oil | 10d @ 40°C | 1 | 2.85 | 2.85 | 0.475 |
| 2 | 3.10 | 3.10 | 0.517 | ||
| 3 | 2.98 | 2.98 | 0.497 | ||
| Average | 2.98 | 2.98 | 0.496 | ||
| Std. Dev. | 0.125 | 0.125 | 0.021 | ||
| Concentration in the acetonitrile extract, corrected for extraction volume. |
Safety Precautions
-
Handling TEG-EH: While TEG-EH has low acute toxicity, it may cause mild skin and eye irritation.[14][15] Always handle the pure substance and concentrated solutions in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]
-
Solvent Handling: HPLC solvents like acetonitrile are flammable and toxic. Handle with care, ensuring proper ventilation and avoiding sources of ignition.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for evaluating the migration of tetraethylene glycol di(2-ethylhexanoate) from polymeric materials. By combining standardized testing conditions with sensitive and specific analytical techniques like HPLC-MS, researchers can generate reliable data to ensure product safety, demonstrate regulatory compliance, and safeguard public health. The key to a successful migration study lies not just in following a protocol, but in understanding the rationale behind each step, from simulant selection to the final calculation.
References
-
SIELC Technologies. (2018). Tetraethylene glycol di(2-ethylhexanoate). [Link]
-
Chem Service. (2016). SAFETY DATA SHEET - Tetraethylene glycol di(2-ethylhexanoate). [Link]
-
Zubair, M., et al. (2024). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. PubMed Central. [Link]
-
Fankhauser-Noti, A., & Grob, K. (2006). Migration of plasticizers from PVC gaskets of lids for glass jars into oily foods. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of Tetraethylene glycol di(2-ethylhexanoate) on Newcrom R1 HPLC column. [Link]
-
Al-Buldagi, B., et al. (2016). Studying the Migration of Plasticizers from Plastic Packaging to Local Processed Cheese. [Link]
-
Zou, Y., et al. (2023). Migration and Safety Aspects of Plastic Food Packaging Materials: Need for Reconsideration?. MDPI. [Link]
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Demir, A. D., & Yilmaz, M. T. (2016). Study of the Migration of Stabilizer and Plasticizer from Polyethylene Terephthalate into Food Simulants. Oxford Academic. [Link]
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PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). [Link]
-
OKON. (2024). Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. (2014). The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxy.... [Link]
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U.S. Environmental Protection Agency. (2014). The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol.... [Link]
-
JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC with Exact-Mass Measurement. [Link]
-
Andersen, K. E., et al. (2012). Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen identified in a spectacle frame. ResearchGate. [Link]
-
P. B. Smith, et al. (2025). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. PubMed. [Link]
-
European Printing Ink Association (EuPIA). (2021). EuPIA Guidance on Migration Test Methods for the evaluation of substances in printing inks.... [Link]
-
Dulaurent, S., et al. (2015). Analysis of eight glycols in serum using LC-ESI-MS-MS. PubMed. [Link]
-
IVLV. (2020). Migration testing of TPEs. [Link]
-
Peace, M. R., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol.... Frontiers in Chemistry. [Link]
-
Agency for Toxic Substances and Disease Registry (US). (2010). Toxicological Profile for Ethylene Glycol. NCBI Bookshelf. [Link]
-
Cheméo. (n.d.). Triethylene glycol di(2-ethylhexoate). [Link]
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Agilent Technologies, Inc. (2011). Glycols Mono, di-,tri-and tetraethylene glycol analysis. [Link]
-
Joint Research Centre, European Union. (2014). Technical Guidelines for Testing Migration under Regulation (EU) No 10. [Link]
-
Brandsch, R. (2007). Certified reference materials for food packaging specific migration tests: development, validation and modelling. WUR eDepot. [Link]
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Analytical standards for tetraethylene glycol di(2-ethylhexanoate)
An In-Depth Guide to the Analytical Standards for Tetraethylene Glycol Di(2-Ethylhexanoate)
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for a High-Performance Plasticizer
Tetraethylene glycol di(2-ethylhexanoate) (CAS No. 18268-70-7), a diester of tetraethylene glycol and 2-ethylhexanoic acid, is a specialty plasticizer valued for its low viscosity, high compatibility with various polymers, and low volatility.[1][2] Its primary applications are in enhancing the flexibility and durability of materials like Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB), which are used in everything from automotive parts to industrial films.[1] Increasingly, compounds of this class are being evaluated for use in pharmaceutical and medical device applications, such as in polymer coatings for controlled-release dosage forms or as plasticizers in medical tubing.[3][4][5]
The transition into regulated environments like pharmaceuticals necessitates a rigorous and well-defined analytical control strategy. The identity, purity, and impurity profile of tetraethylene glycol di(2-ethylhexanoate) are not merely matters of quality control; they are fundamental to ensuring the safety, efficacy, and stability of the final product. Contaminants such as residual starting materials, synthesis by-products, or degradants can alter the physicochemical properties of the polymer matrix and, in pharmaceutical contexts, pose a direct toxicological risk.[6] This guide provides a comprehensive framework of analytical standards and detailed protocols for the complete characterization of tetraethylene glycol di(2-ethylhexanoate), grounded in established scientific principles.
Physicochemical Characterization
A foundational step in establishing an analytical standard is the thorough characterization of the material's physical and chemical properties. These parameters serve as the initial benchmarks for identity and quality assessment.
| Property | Value | Source |
| CAS Number | 18268-70-7 | [7][8] |
| Molecular Formula | C₂₄H₄₆O₇ | [7][9] |
| Molecular Weight | 446.625 g/mol | [7] |
| IUPAC Name | 2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate | [8] |
| Appearance | Colorless to light-colored liquid | [10] |
| Density | ~1.02 g/mL at 25 °C | [11] |
| Refractive Index | ~1.453 (n20/D) | [11] |
| LogP (o/w) | 4.89 | [7] |
| Water Solubility | 0.04411 mg/L @ 25 °C (estimated) | [12] |
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can fully characterize a substance. A robust quality control strategy employs a combination of chromatographic and spectroscopic methods, each providing a unique and complementary piece of information. The overall workflow is designed to confirm identity, quantify the main component, and detect and identify any potential impurities.
Caption: Comprehensive analytical workflow for quality control.
Chromatographic Methods: Separation and Quantification
Chromatography is the cornerstone of purity assessment, separating the primary compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the preferred method for assay and purity determination of tetraethylene glycol di(2-ethylhexanoate) due to the compound's high boiling point and low volatility, which make it less suitable for direct GC analysis without derivatization. A reverse-phase method is ideal, separating compounds based on their hydrophobicity.
Protocol 1: Purity and Assay Determination by HPLC-UV
This protocol establishes a reliable method for quantifying tetraethylene glycol di(2-ethylhexanoate) and detecting non-volatile impurities.
1. Instrumentation and Conditions:
-
System: HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size. A column with low silanol activity is recommended to prevent peak tailing.[13]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is used to ensure sharp peak shapes.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm. While the compound lacks a strong chromophore, detection at low UV wavelengths is feasible for quantification.
-
Injection Volume: 10 µL.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% H₃PO₄ |
| Mobile Phase B | Acetonitrile + 0.1% H₃PO₄ |
| Gradient | 60% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Temperature | 30 °C |
2. Standard Preparation:
-
Accurately weigh approximately 50 mg of reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to create a 1.0 mg/mL stock solution.
-
Further dilute this stock solution to create working standards at concentrations spanning the expected sample concentration (e.g., 0.05, 0.1, 0.5, 1.0 mg/mL) for linearity assessment.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a nominal concentration of 1.0 mg/mL.
4. Analysis and Calculation:
-
Inject the standards to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Assay (%): Calculate the concentration of the sample from the calibration curve and express it as a percentage of the expected concentration.
-
Purity (%): Use area percent normalization. Purity = (Area of Main Peak / Total Area of All Peaks) x 100. This is a primary method for evaluating the level of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. This includes unreacted starting materials like 2-ethylhexanoic acid and tetraethylene glycol, as well as residual solvents.[14][15][16] The mass spectrometer provides definitive identification of unknown peaks based on their mass fragmentation patterns.
Caption: Relationship between synthesis and impurity profiling.
Protocol 2: Impurity Profiling by GC-MS
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Selective Detector (MSD).
-
Column: A mid-polarity column, such as a DB-WAX or equivalent (e.g., Agilent CP-Wax 57 CB), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating glycols and esters.[14][15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 10 min.
-
Injector: Split/Splitless, 250 °C, split ratio 20:1.
-
MSD: Transfer line at 250 °C, Ion Source at 230 °C, Quadrupole at 150 °C. Scan mode from m/z 35 to 550.
| Parameter | Setting |
| Column | CP-Wax 57 CB, 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 100°C (2min), then 10°C/min to 250°C (10min) |
| Injector Temp | 250 °C |
| Detector | MS Scan (m/z 35-550) |
2. Sample Preparation:
-
Prepare a 10 mg/mL solution of the sample in a suitable solvent like methanol or dichloromethane.
-
Vortex to ensure complete dissolution.
3. Analysis:
-
Inject the sample solution.
-
Integrate all peaks in the resulting total ion chromatogram (TIC).
-
Identify the main peak corresponding to tetraethylene glycol di(2-ethylhexanoate).
-
For any other significant peaks, perform a library search (e.g., NIST) on their mass spectra to tentatively identify them. Confirm identities by analyzing authentic standards of suspected impurities if available.
Spectroscopic Methods: Identity Confirmation
Spectroscopy provides a molecular "fingerprint," offering definitive confirmation of the chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and powerful technique for confirming the identity of a material by probing its functional groups. The presence of strong, characteristic absorption bands for the ester and ether linkages provides clear evidence of the correct molecular structure.[17]
Protocol 3: Identity Confirmation by FTIR-ATR
1. Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., diamond crystal).
2. Sample Preparation:
-
As a liquid, no sample preparation is needed. Place one to two drops of the neat material directly onto the ATR crystal.
3. Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
4. Data Interpretation:
-
The resulting spectrum should be compared to a reference spectrum of a known, pure standard.
-
Confirm the presence of key characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1735 cm⁻¹ | C=O Stretch (strong, sharp) | Ester Carbonyl |
| ~1150-1250 cm⁻¹ | C-O Stretch | Ester Linkage |
| ~1100 cm⁻¹ | C-O-C Stretch (strong, broad) | Ether Linkage |
| 2870-2960 cm⁻¹ | C-H Stretch | Aliphatic CH₂, CH₃ |
Note: The exact positions can vary slightly. These values are based on typical spectra for similar long-chain esters and ethers.[17][18]
Conclusion: A Framework for Quality and Safety
The analytical protocols detailed in this guide provide a robust framework for the comprehensive evaluation of tetraethylene glycol di(2-ethylhexanoate). The synergistic use of chromatography for separation and quantification, alongside spectroscopy for identity confirmation, creates a self-validating system essential for ensuring material quality. For researchers, scientists, and drug development professionals, the implementation of these standards is a critical step in guaranteeing the performance, safety, and regulatory compliance of any product incorporating this versatile plasticizer.
References
-
Separation of Tetraethylene glycol di(2-ethylhexanoate) on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
-
Tetraethylene glycol di(2-ethylhexanoate) Information . SIELC Technologies. Available at: [Link]
-
Substance Information for Tetraethylene glycol bis(2-ethylhexanoate) . European Chemicals Agency (ECHA). Available at: [Link]
-
Tetraethylene glycol di(2-ethylhexanoate) Compound Summary . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Tetraethylene glycol di(2-ethylhexanoate) Detailed Information . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Pharmaceutically Used Plasticizers . ResearchGate. Available at: [Link]
-
Tetra(ethylene glycol) bis(2-ethylhexanoate) NMR Spectrum . SpectraBase. Available at: [Link]
-
Method Verification for Glycols in Water . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Tetraethylene glycol di(2-ethylhexanoate) Product Page . MySkinRecipes. Available at: [Link]
-
tetraethylene glycol di(2-ethyl hexoate) Information . The Good Scents Company. Available at: [Link]
-
Triethylene glycol di(2-ethylhexoate) IR Spectrum . NIST WebBook. Available at: [Link]
-
Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Method 1673: Poly(ethylene glycol)-600 (PEG-600) by HPLC . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Plasticizer Excipients Overview . CD Formulation. Available at: [Link]
-
Verification of a Method for Detecting and Quantifying Glycols by HPLC/MS/MS . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Pharmaceutically Used Plasticizers: A Review . ResearchGate. Available at: [Link]
-
Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols . ASTM International. Available at: [Link]
-
Testing Method for Diethylene Glycol (DEG) and Ethylene Glycol (EG) . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
tetraethylene glycol di(2-ethyl hexoate) Properties . FlavScents. Available at: [Link]
-
Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen . ResearchGate. Available at: [Link]
-
Plasticizer Excipients Application Note . American Pharmaceutical Review. Available at: [Link]
-
Glycols Mono, di-,tri-and tetraethylene glycol analysis by GC . Agilent. Available at: [Link]
-
PubChem Main Page . National Center for Biotechnology Information. Available at: [Link]
-
Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples . PubMed. Available at: [Link]
-
A Novel Process for the Production of Triethylene Glycol Di-2-ethylhexoate . ResearchGate. Available at: [Link]
- Synthesis of triethylene glycol bis(2-ethylhexanoate). Google Patents.
-
Journal of the Senate, State of Arizona . Arizona Memory Project. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tetraethylene Glycol Di(2-Ethylhexanoate)
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting strategies for the synthesis of tetraethylene glycol di(2-ethylhexanoate). Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and product purity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My final product has a dark or yellow discoloration. What are the likely causes and how can I prevent this?
Discoloration is a common issue in esterification reactions, especially when conducted at elevated temperatures. The primary causes are typically related to side reactions and impurities.
-
Causality:
-
Oxidation: At high temperatures, residual oxygen in the reaction vessel can lead to the oxidation of the glycol and acid, forming colored byproducts.
-
Dehydration of Glycol: Strong acid catalysts, particularly Brønsted acids like sulfuric acid and p-toluenesulfonic acid (PTSA), can catalyze the dehydration of tetraethylene glycol, leading to the formation of unsaturated compounds and eventually polymeric materials that are often colored.
-
Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that produce colored impurities. For instance, PTSA has been observed to cause a dark brown discoloration during the synthesis of similar esters.[1]
-
Impurities in Starting Materials: The presence of impurities in the tetraethylene glycol or 2-ethylhexanoic acid can also contribute to discoloration.
-
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen before heating to minimize oxidation. Maintaining a slow nitrogen purge throughout the reaction can also help remove volatile byproducts.[1]
-
Catalyst Selection: Consider using a Lewis acid catalyst, such as titanium(IV) isopropoxide, or a carbonate salt like potassium carbonate (K₂CO₃). These catalysts are often more selective and less prone to causing color-forming side reactions compared to strong Brønsted acids.[2]
-
Temperature Control: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions. Prolonged exposure to high temperatures after the reaction has reached completion should be avoided.
-
Activated Carbon Treatment: The addition of activated carbon to the reaction mixture or during the work-up can help adsorb colored impurities.[3]
-
Q2: The conversion of tetraethylene glycol is incomplete, resulting in a low yield of the diester. How can I drive the reaction to completion?
Incomplete conversion is a frequent challenge in Fischer esterification, which is an equilibrium-controlled process.
-
Causality:
-
Equilibrium Limitation: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, preventing complete conversion.[4][5]
-
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.
-
Steric Hindrance: While less of an issue with primary alcohols like tetraethylene glycol, steric hindrance can slow down the reaction rate.
-
Formation of Monoester: The reaction proceeds in a stepwise manner, first forming the monoester and then the diester. Incomplete reaction can result in a significant amount of the monoester remaining.[1]
-
-
Troubleshooting & Optimization:
-
Water Removal: Continuous removal of water is crucial to drive the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by conducting the reaction under reduced pressure.[3][6]
-
Reactant Molar Ratio: Using an excess of one of the reactants, typically the 2-ethylhexanoic acid, can shift the equilibrium towards the formation of the diester. A 30 mol% excess of the acid has been reported to be effective.[3]
-
Catalyst Loading: Ensure the appropriate catalyst concentration is used. For transesterification with potassium carbonate, 2 mol% has been shown to give high yields.[2]
-
Reaction Time and Temperature: Optimize the reaction time and temperature to ensure the reaction has sufficient time to reach completion. Monitoring the reaction progress by techniques like GC analysis can help determine the optimal reaction time.[3]
-
Q3: What are the common side products in this synthesis, and how do they impact the final product?
The formation of side products can reduce the yield and purity of the desired tetraethylene glycol di(2-ethylhexanoate).
-
Common Side Products:
-
Tetraethylene Glycol Mono(2-ethylhexanoate): This is the intermediate product and will be present if the reaction does not go to completion.[1]
-
Dehydration Products: As mentioned earlier, strong acid catalysts can cause the dehydration of tetraethylene glycol, leading to the formation of unsaturated glycols and potentially cyclic ethers.
-
Polymeric Materials: At high temperatures, side reactions can lead to the formation of higher molecular weight polymeric materials, which can increase the viscosity and color of the final product.[7]
-
-
Impact on Final Product:
-
Reduced Purity: The presence of the monoester and other side products will lower the purity of the final product.
-
Altered Physical Properties: Impurities can affect the physical properties of the final product, such as its viscosity, color, and performance as a plasticizer.
-
Downstream Processing Issues: Impurities can interfere with subsequent purification steps.
-
Q4: How do I effectively purify the crude product to obtain high-purity tetraethylene glycol di(2-ethylhexanoate)?
A robust purification strategy is essential to remove unreacted starting materials, catalyst residues, and side products.
-
Purification Protocol:
-
Catalyst Removal:
-
Water Wash: For water-soluble catalysts like carbonate salts, washing the crude product with water is an effective removal method.[2]
-
Neutralization and Filtration: For acid catalysts, the crude product can be washed with a basic solution (e.g., aqueous sodium bicarbonate) to neutralize the acid, followed by washing with water. If a solid catalyst is used, it can be removed by filtration.
-
Adsorption: Activated carbon can be used to adsorb catalyst residues along with colored impurities.[3]
-
-
Removal of Unreacted Starting Materials:
-
Distillation under Reduced Pressure: Unreacted 2-ethylhexanoic acid and any remaining tetraethylene glycol can be removed by distillation under reduced pressure. A common procedure involves distilling off the excess acid at 180°C and 2 hPa.[3]
-
-
Final Product Isolation:
-
Fractional Distillation: For very high purity, fractional distillation under high vacuum can be employed to separate the desired diester from any remaining impurities.
-
Chromatography: While less common for large-scale synthesis, column chromatography can be used for small-scale purification to achieve very high purity.
-
-
Section 2: Experimental Protocols & Data
Protocol 1: Fischer Esterification with Titanium(IV) Isopropoxide
This protocol is based on a method known to produce high yields of the desired diester.[3]
Step-by-Step Methodology:
-
Reactor Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, an internal thermometer, and a Dean-Stark apparatus with a condenser, add tetraethylene glycol and a 30 mol% excess of 2-ethylhexanoic acid.
-
Catalyst Addition: Add 0.045 mol% of titanium(IV) isopropoxide based on the molar amount of tetraethylene glycol.
-
Reaction: While stirring, heat the mixture to 220°C under a reduced pressure of approximately 600 hPa. Continuously remove the water of reaction using the Dean-Stark apparatus.
-
Pressure Reduction: After one hour, reduce the pressure to 400 hPa and maintain the temperature at 220°C. After another three hours, further reduce the pressure to 300 hPa.
-
Monitoring: Monitor the reaction progress by weighing the collected water and by analyzing samples using gas chromatography (GC) to confirm the formation of the diester. The reaction is considered complete when the diester content is at least 97%.
-
Work-up: After the reaction is complete, cool the mixture. Distill off the excess 2-ethylhexanoic acid at 180°C and 2 hPa.
Protocol 2: Transesterification with Potassium Carbonate
This alternative method utilizes a milder catalyst and can produce high yields with high selectivity.[2]
Step-by-Step Methodology:
-
Reactor Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature probe, add methyl-2-ethylhexanoate and tetraethylene glycol in a 3:1 molar ratio.
-
Catalyst Addition: Add 2 mol% of anhydrous potassium carbonate to the mixture.
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen.
-
Reaction: Heat the reaction mixture to 160°C and maintain this temperature for 3.5 hours. A slow nitrogen purge will help remove the methanol byproduct.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by washing with water to remove the catalyst, followed by distillation under reduced pressure to remove any unreacted starting materials.
Table 1: Comparison of Catalysts for Tetraethylene Glycol Di(2-ethylhexanoate) Synthesis
| Catalyst | Type | Typical Temperature | Advantages | Disadvantages |
| p-Toluenesulfonic acid (PTSA) | Brønsted Acid | 138°C | High yield (up to 96.3%) | Can cause dark discoloration and side reactions.[1] |
| Titanium(IV) isopropoxide | Lewis Acid | 160-220°C | High yield and selectivity, minimizes side reactions.[2][3] | Can be sensitive to moisture. |
| Potassium Carbonate (K₂CO₃) | Base | 160°C | High yield (up to 98.9%) and selectivity, mild conditions, easy removal by washing.[2] | May require a higher molar ratio of the ester starting material in transesterification. |
| Cesium Carbonate (Cs₂CO₃) | Base | 160°C | Effective catalyst with quantitative conversion.[2] | More expensive than potassium carbonate. |
Section 3: Visualizations
Diagram 1: Fischer Esterification Workflow
Caption: A typical workflow for the Fischer esterification synthesis of tetraethylene glycol di(2-ethylhexanoate).
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of tetraethylene glycol di(2-ethylhexanoate).
References
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-
Chemistry Stack Exchange. (2016). Failed esterification of 1-butanol and ethanoic acid. Retrieved from [Link]
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Sciencemadness.org. (2017). Weird Color in Esterification Reaction. Retrieved from [Link]
- Google Patents. (1963). US3071604A - Preparation of light colored fatty acid esters.
-
Quora. (2016). What are the advantages and disadvantages of Fischer esterification in synthesizing esters? Retrieved from [Link]
-
MDPI. (2019). Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Retrieved from [Link]
-
Thermal degradation of Triethylene glycol used in dehydration of natural gas. (n.d.). Retrieved from [Link]
-
PubMed. (2023). Impact of chemical structure on the in vitro hydrolysis of fatty esters of 2-ethylhexanoic acid or 2-ethylhexanol and extrapolation to the in vivo situation. Retrieved from [Link]
- Google Patents. (1938). US2056830A - Preparation of polyglycols.
-
ResearchGate. (n.d.). Catalytic esterification of acid and polyol to polyol ester. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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ResearchGate. (2015). How to stop the yellow discoloration (sometimes brown) during polyester synthesis? Retrieved from [Link]
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BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
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Esterification of ferulic acid with polyols using a ferulic acid esterase from Aspergillus niger. (n.d.). Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
- Google Patents. (2020). US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate).
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Chemistry Stack Exchange. (2017). Esterification Colour Change. Retrieved from [Link]
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Analysis of Impurities in Ethylene glycols with. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Process for the Production of Triethylene Glycol Di-2-ethylhexoate by Reactive Distillation Using a Sulfated Zirconia Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen identified in a spectacle frame. Retrieved from [Link]
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PMC - NIH. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
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Master Organic Chemistry. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. Retrieved from [Link]
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PMC - NIH. (n.d.). Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock. Retrieved from [Link]
-
BYJU'S. (2019). methods of purification of organic compounds. Retrieved from [Link]
- Google Patents. (2010). US7732557B2 - Methods for removing catalyst residue from a depolymerization process stream.
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Australian Government Department of Health. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Esterification and dehydration synthesis. Retrieved from [Link]
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Fisher Scientific. (n.d.). GC-MS Analysis of Diethylene Glycol and Ethylene Glycol in Toothpaste Using TraceGOLD GC Column with SafeGuard. Retrieved from [Link]
-
PubMed. (n.d.). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions. Retrieved from [Link]
-
MDPI. (2020). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. Retrieved from [Link]
- Google Patents. (1985). US4544453A - Stripping of unreacted glycol ethers and acids from an esterification reaction mixture.
- Google Patents. (1966). US3245884A - Process for the purification of polyethlene glycols.
-
OUCI. (n.d.). A Novel Process for the Production of Triethylene Glycol Di-2-ethylhexoate by Reactive Distillation Using a Sulfated Zirconia Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation: Pilot-Scale Experiments and Process Analysis. Retrieved from [Link]
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Technical Support Center: Preventing Phase Separation of Tetraethylene Glycol Di(2-ethylhexanoate) in Polymers
Welcome to the technical support center for addressing challenges related to the phase separation of tetraethylene glycol di(2-ethylhexanoate) (TEG-DO) in polymer formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing and troubleshooting this common issue. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions about TEG-DO and the mechanisms driving its phase separation from polymer matrices.
Q1: What is tetraethylene glycol di(2-ethylhexanoate) and where is it used?
Tetraethylene glycol di(2-ethylhexanoate), also known as TEG-EH or Plasticizer 4GO, is a high-performance, low-viscosity plasticizer.[1][2][3] It is a diester of tetraethylene glycol and 2-ethylhexanoic acid.[4] Due to its excellent compatibility with various polymers, low volatility, and ability to impart flexibility at low temperatures, it is frequently used in applications such as:[4][5][6][7]
-
Polyvinyl Chloride (PVC): to enhance flexibility and workability.[4][5]
-
Polyvinyl Butyral (PVB): to improve clarity and performance, particularly in safety glass.[4][7]
-
Synthetic Rubbers: especially with polar elastomers like Nitrile Butadiene Rubber (NBR).[2]
-
Adhesives and Sealants: where it improves elongation and low-temperature performance.[5]
-
Coatings and Elastomers: to enhance impact resistance and weatherability.[5]
Q2: What is plasticizer phase separation and why does it occur?
Plasticizer phase separation, also known as migration or exudation, is the process where the plasticizer moves from within the polymer matrix to the surface.[8][9] This results in a greasy or oily surface, loss of flexibility, and compromised material properties.[8]
The fundamental cause of phase separation is poor compatibility between the plasticizer and the polymer.[8][10] For a stable formulation, the intermolecular forces between the polymer and plasticizer molecules must be favorable.[11] When these interactions are weak, the plasticizer molecules are not effectively held within the polymer network and are prone to migrate.[8] This phenomenon is governed by thermodynamic principles, where the system seeks a lower energy state by separating into distinct polymer-rich and plasticizer-rich phases.[12]
Q3: What are the key factors that influence the phase separation of TEG-DO?
Several factors can trigger or accelerate the phase separation of TEG-DO:
-
Incompatibility: The most critical factor is the inherent compatibility between TEG-DO and the chosen polymer. This is often predicted using solubility parameters.[13]
-
Concentration: Exceeding the polymer's capacity to absorb the plasticizer will inevitably lead to phase separation.
-
Temperature: Elevated temperatures can increase the mobility of plasticizer molecules, promoting migration.[8][9] Conversely, some systems exhibit lower critical solution temperature (LCST) behavior, where phase separation occurs upon heating.[4]
-
Polymer Morphology: The crystalline-to-amorphous ratio of the polymer can affect how well the plasticizer is incorporated. Plasticizers primarily reside in the amorphous regions of a polymer.[11][14]
-
External Environment: Contact with certain solvents or exposure to UV radiation can extract the plasticizer or alter the polymer structure, leading to exudation.[9]
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and resolving phase separation issues based on common observational cues.
Symptom 1: Oily or Greasy Surface on the Polymer
An oily or greasy film on the surface of your polymer is a clear indication of plasticizer exudation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily polymer surface.
Symptom 2: Cloudiness or Haziness in a Transparent Polymer
The development of cloudiness in a previously transparent polymer suggests the formation of microscopic, phase-separated domains of the plasticizer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymer cloudiness.
Symptom 3: Increased Brittleness and Loss of Flexibility Over Time
A gradual increase in the stiffness or brittleness of the polymer indicates a loss of plasticizer from the bulk material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased polymer brittleness.
Section 3: Experimental Protocols and Data Interpretation
This section provides detailed methodologies for key experiments to assess and prevent phase separation.
Assessing Polymer-Plasticizer Compatibility using Hansen Solubility Parameters (HSP)
Principle: The concept of "like dissolves like" can be quantified using Hansen Solubility Parameters, which break down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[15][16] Materials with similar HSP values are more likely to be compatible.[15]
Experimental Protocol:
-
Obtain HSP values:
-
For common polymers, HSP values can often be found in literature or databases.[17]
-
The HSP of TEG-DO can be estimated using group contribution methods or determined experimentally.
-
-
Calculate the HSP distance (Ra): The distance between the HSP of the polymer (p) and the plasticizer (pl) in the three-dimensional Hansen space is calculated using the following equation:
-
Ra = [4(δDp - δDpl)² + (δPp - δPpl)² + (δHp - δHpl)²]0.5
-
-
Interpret the results:
-
A smaller Ra value indicates a higher likelihood of compatibility.
-
This distance can be compared to the interaction radius (R0) of the polymer. If Ra < R0, the materials are likely to be miscible.
-
Data Presentation:
| Material | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| PVC | 18.2 | 7.5 | 8.3 |
| PVB | 18.6 | 4.4 | 12.1 |
| TEG-DO (Estimated) | 16.0 | 6.0 | 5.0 |
Note: These are representative values and can vary based on the specific grade of the polymer.
Thermal Analysis using Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[18] It is a powerful technique for determining the glass transition temperature (Tg) of a polymer, which is significantly affected by the presence of a compatible plasticizer.[19][20] A single, sharp Tg that shifts to a lower temperature with increasing plasticizer concentration is indicative of good compatibility.[20] The presence of multiple or broad transitions can suggest phase separation.[21]
Experimental Protocol:
-
Sample Preparation: Prepare a series of polymer-plasticizer blends with varying concentrations of TEG-DO.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample rapidly.
-
Reheat the sample at the same rate to obtain the glass transition temperature from the second heating scan.
-
-
Data Analysis: Determine the Tg for each concentration. Plot Tg as a function of TEG-DO concentration.
Strategies for Enhancing Compatibility
When inherent compatibility is low, several strategies can be employed to prevent phase separation.
3.3.1 Utilizing Co-solvents or Co-plasticizers
Concept: A co-solvent or co-plasticizer can act as a bridge between the polymer and the primary plasticizer, improving overall miscibility.[22] The ideal co-plasticizer will have good compatibility with both the polymer and TEG-DO.
Selection Criteria:
-
Choose a co-plasticizer with an intermediate Hansen Solubility Parameter between the polymer and TEG-DO.
-
Hydrophilic co-solvents tend to evaporate faster, which can be beneficial for early hardness development in coatings.[22]
-
Hydrophobic plasticizers are generally more compatible with many polymers and have less impact on water resistance.[22]
3.3.2 Incorporating Compatibilizers
Concept: Compatibilizers are typically block or graft copolymers that have segments compatible with both the polymer and the plasticizer.[23][24] They locate at the interface between the two phases, reducing interfacial tension and stabilizing the blend.[23][24]
Mechanism of Action:
Caption: A compatibilizer at the polymer-plasticizer interface.
Selection and Implementation:
-
For PVC, a compatibilizer might have a chlorinated polyethylene backbone with ester side chains that are compatible with TEG-DO.
-
Compatibilizers are typically added at low concentrations (1-5 wt%) during the blending process.
Section 4: Advanced Mitigation Techniques
For applications requiring long-term stability under challenging conditions, more advanced strategies may be necessary.
Surface Modification
Principle: Creating a barrier on the surface of the polymer can physically prevent the plasticizer from migrating out.[25][26]
Methods:
-
Surface Coating: Applying a thin layer of a non-migrating material can be an effective barrier.[25][26]
-
Surface Cross-linking: Inducing cross-linking in the surface layer of the polymer reduces the free volume and hinders the diffusion of plasticizer molecules.[25] This can be achieved through methods like UV irradiation or plasma treatment.[25]
Reactive Plasticizers
Principle: Chemically grafting the plasticizer molecule onto the polymer backbone creates a permanent bond, effectively eliminating the possibility of migration.[25]
Approach: This is a more complex synthetic approach that involves modifying either the plasticizer or the polymer to introduce reactive functional groups that can form covalent bonds.
References
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ASTM D2199-03, Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers, ASTM International. [Link]
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Wohlfarth, C. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. Journal of Chemical Information and Modeling, 59(10), 4129-4136. [Link]
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Diversified Enterprises. Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. [Link]
-
ASTM D2199-03(2021), Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers, ASTM International. [Link]
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Quora. What is the mechanism of plasticizer in polymers? [Link]
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plasticxperts.com. How can we avoid plasticizer "migration"? [Link]
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Hansen Solubility. Hansen Solubility Parameters. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
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ASTM C772-03(2019), Standard Test Method for Oil Migration or Plasticizer Bleed-Out of Preformed Tape Sealants, ASTM International. [Link]
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Adscientis. Hansen Solubility Parameters (HSP). [Link]
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MDPI. Compatibilized Immiscible Polymer Blends for Gas Separations. [Link]
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Chemistry For Everyone. What Are Compatibilizers In Polymer Blends? [Link]
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Jiaao Enprotech. How To Prevent Plasticizer Migration. [Link]
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Wikipedia. Compatibilization. [Link]
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MySkinRecipes. Tetraethylene glycol di(2-ethylhexanoate). [Link]
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ANSI Webstore. ASTM D2199-03(2021). [Link]
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Patsnap Eureka. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]
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Surface Solutions Labs. Surface Modification Strategies to Inhibit Plasticizer Migration. [Link]
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PubMed Central. The Effects of Copolymer Compatibilizers on the Phase Structure Evolution in Polymer Blends—A Review. [Link]
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LinkedIn. How Compatibilizers Transform Polymer Blends: A Deep Dive into Material Science Innovations. [Link]
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PCI Magazine. The Keys to Co-Solvent Selection, Part I. [Link]
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ResearchGate. Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures. [Link]
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Patsnap Eureka. How to Improve Acrylic Resin Compatibility with Plasticizers. [Link]
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ResearchGate. A comparative assessment of the use of suitable analytical techniques to evaluate plasticizer compatibility. [Link]
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OKCHEM. Method for solving the problem of precipitation and migration of PVC plasticizer. [Link]
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PubChem. Tetraethylene glycol di(2-ethylhexanoate). [Link]
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Patsnap Eureka. How to Choose the Right Plasticizer for Your Polymer Application. [Link]
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ResearchGate. COMPATIBILITY OF PLASTICIZERS. [Link]
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ScienceDirect. Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. [Link]
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MySkinRecipes. Tetraethylene glycol di(2-ethylhexanoate) (Thai). [Link]
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The Good Scents Company. tetraethylene glycol di(2-ethyl hexoate). [Link]
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SIELC Technologies. Tetraethylene glycol di(2-ethylhexanoate). [Link]
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MDPI. Mechanism of Phase Separation in Aqueous Two-Phase Systems. [Link]
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Chemistry For Everyone. What Is Phase Separation In Polymers? [Link]
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ResearchGate. Interactions between PVC and binary or ternary blends of plasticizers. Part I. PVC/plasticizer compatibility. [Link]
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PubMed. Effect of phthalate plasticizer on blood compatibility of polyvinyl chloride. [Link]
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ResearchGate. Effect of Solvent (Plasticizers) on PVC Degradation. [Link]
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Research and Reviews. Bio- Based Co- Plasticizer for PVC in Addition with Epoxidised Soyabean Oil to Replace Phthalates. [Link]
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ALFAGOMMA. Chemical Guide. [Link]
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Chem Service. SAFETY DATA SHEET. [Link]
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PubChem. Tetraethylene glycol di(2-ethylhexanoate). [Link]
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Technical Support Center: Troubleshooting Poor Solubility of Tetraethylene Glycol Di(2-ethylhexanoate)
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with tetraethylene glycol di(2-ethylhexanoate) (TEG-DEH). Instead of a rigid protocol, this document provides a logical, causality-driven framework to diagnose and resolve solubility issues, ensuring both scientific integrity and practical success in your experiments.
Section 1: Foundational Principles of TEG-DEH Solubility
Before troubleshooting, it is crucial to understand the molecular characteristics of TEG-DEH that govern its solubility. TEG-DEH, a large ester molecule, possesses a distinct amphiphilic nature.[1] Its structure contains:
-
Polar Regions: A backbone of four repeating ethylene glycol units with ether linkages (C-O-C). These groups can act as hydrogen-bond acceptors, allowing interaction with polar solvents.[1][2]
-
Non-Polar Regions: Two 2-ethylhexanoate ester groups at the termini. These long, branched alkyl chains are hydrophobic and favor interactions with non-polar solvents.[1]
The fundamental principle of "like dissolves like" is paramount. For TEG-DEH to dissolve, the solvent system must effectively overcome the intermolecular dipole-dipole interactions between TEG-DEH molecules and establish stable solute-solvent interactions. The challenge—and the key to success—lies in selecting a solvent system that can adequately solvate both the polar ether backbone and the non-polar alkyl chains.
Section 2: Interactive Troubleshooting Guide (Q&A)
This section is structured as a diagnostic workflow. Start with Q1 and proceed based on your experimental observations.
Q1: My TEG-DEH is not dissolving upon initial mixing. What are the first things I should verify?
Answer: Before modifying the solvent system, always perform foundational checks to rule out extrinsic variables. Contamination or incorrect material identity are common sources of unexpected behavior.
-
Verify Solute & Solvent Integrity:
-
TEG-DEH Purity: Confirm the purity of your TEG-DEH lot via the supplier's Certificate of Analysis (CoA). Impurities from synthesis, such as unreacted tetraethylene glycol or 2-ethylhexanoic acid, can alter solubility characteristics.[3]
-
Solvent Purity & Grade: Ensure the solvent is of an appropriate grade and is not contaminated with water or other impurities, which can significantly impact its solvating power. Use of an anhydrous grade solvent is recommended, especially if the primary solvent is hygroscopic.
-
-
Confirm Concentration:
-
Re-calculate the concentration of your solution. It is possible the system is simply supersaturated. Attempt to prepare a more dilute solution (e.g., half the original concentration) to see if solubility can be achieved.
-
Q2: My materials are pure and the concentration is correct, but solubility is still poor. How do I select a more appropriate solvent?
Answer: Solvent selection is the most critical factor. The ideal solvent will have an intermediate polarity that balances the amphiphilic nature of TEG-DEH. A systematic solvent screening is the most reliable method to identify a suitable candidate.
The molecular structure of TEG-DEH suggests it is best suited for organic solvents and is practically insoluble in water.[1][4] Your screening should therefore focus on a range of common organic solvents.
Key Causality: The goal is to match the polarity and hydrogen bonding capability of the solvent to that of TEG-DEH.
-
Highly Polar Protic Solvents (e.g., Water, Methanol): These are generally poor choices. While they can interact with the ether linkages, they cannot effectively solvate the long, non-polar alkyl chains, leading to insolubility.[4][5]
-
Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): These solvents effectively solvate the ethylhexanoate chains but may be less effective at solvating the polar ether backbone, though good compatibility is often observed.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These often represent the best starting point, as they possess a moderate polarity that can interact favorably with both regions of the TEG-DEH molecule.[2][5]
Refer to Protocol 1: Systematic Solvent Screening for a detailed methodology.
Q3: I have selected a promising solvent based on screening, but the dissolution is slow or incomplete. What physical factors can I adjust?
Answer: Once a suitable solvent is identified, solubility can often be improved by manipulating the physical conditions of the system to increase kinetic energy and promote solute-solvent interactions.
-
Apply Mechanical Agitation: Simple mixing is often insufficient for large, viscous molecules.
-
Mechanism: Agitation (magnetic stirring, vortexing, or sonication) increases the surface area of the solute exposed to the solvent, accelerating the rate of dissolution.
-
Recommendation: Use a stir bar on a stir plate for several hours. For more resistant systems, intermittent sonication in an ultrasonic bath can be highly effective at breaking up solute aggregates.
-
-
Increase the Temperature:
-
Mechanism: Heating increases the kinetic energy of the system.[6] This helps overcome the activation energy barrier required to break solute-solute intermolecular forces and promotes penetration of solvent molecules.[6]
-
Recommendation: Warm the mixture gently (e.g., in 10 °C increments) while stirring. Be mindful of the solvent's boiling point and the thermal stability of TEG-DEH. A safety data sheet indicates it is stable under normal conditions but does not provide a specific decomposition temperature.[7]
-
Refer to Protocol 2: Determining Temperature Effects on Solubility for a controlled experimental approach.
Q4: I've optimized physical conditions, but still cannot achieve the desired concentration. Can I use a solvent mixture?
Answer: Yes, using a co-solvent system is an advanced and highly effective strategy. This allows you to fine-tune the polarity of the solvent environment to perfectly match the requirements of your amphiphilic solute.
-
Mechanism: By blending two miscible solvents of different polarities (e.g., a non-polar solvent like toluene with a more polar one like acetone), you can create a solvent environment with an intermediate polarity that may be more effective than either solvent alone.
-
Recommendation: Start with your best-performing single solvent and titrate in a second solvent (a "co-solvent") dropwise or in small volumetric increments (e.g., 5% v/v). For TEG-DEH, a common strategy is to start with a moderately polar solvent and add a small amount of a non-polar solvent to better solvate the alkyl tails, or vice-versa.
Section 3: Experimental Protocols
These protocols are designed to be self-validating systems for troubleshooting.
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable primary solvent for TEG-DEH.
Materials:
-
Tetraethylene glycol di(2-ethylhexanoate) (TEG-DEH)
-
A selection of analytical-grade solvents (e.g., Hexane, Toluene, Dichloromethane, Tetrahydrofuran (THF), Acetone, Ethyl Acetate)
-
Small glass vials (e.g., 4 mL) with caps
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh 100 mg of TEG-DEH into each of the labeled vials.
-
To the first vial, add 1.0 mL of the first solvent to be tested. This creates a target concentration of 100 mg/mL.
-
Cap the vial securely and vortex vigorously for 2 minutes.
-
Allow the vial to stand for 5 minutes and visually inspect for dissolution.
-
Record observations using a clear, consistent scale:
-
Fully Soluble: The solution is completely clear, with no visible particles or haze.
-
Partially Soluble: The solution is hazy, or some solid material remains undissolved.
-
Insoluble: The TEG-DEH remains as a distinct separate phase (liquid or solid) with no apparent dissolution.
-
-
Repeat steps 2-5 for each solvent to be tested.
-
Compare the results to identify the most promising solvent(s) for your application.
Protocol 2: Determining Temperature Effects on Solubility
Objective: To assess if increasing temperature can improve the solubility of TEG-DEH in a specific solvent.
Materials:
-
Pre-prepared, partially dissolved mixture of TEG-DEH in the chosen solvent.
-
Stir plate with heating capability.
-
Magnetic stir bar.
-
Thermometer or thermocouple.
-
Condenser (if heating near the solvent's boiling point).
Procedure:
-
Place the vial or flask containing the partially soluble mixture onto the hot plate stirrer. Add a magnetic stir bar.
-
Begin stirring at a moderate speed to ensure uniform heating.
-
Set the initial temperature to 30 °C. Allow the system to equilibrate for 15 minutes.
-
Visually inspect the solution and record your observations.
-
Increase the temperature in 10 °C increments (i.e., to 40 °C, then 50 °C, etc.).
-
At each new temperature setpoint, allow the system to equilibrate for 15 minutes before recording visual observations.
-
Note the temperature at which complete dissolution occurs. Do not exceed 80% of the solvent's boiling point unless using a reflux condenser.
-
After finding the dissolution temperature, turn off the heat and allow the solution to cool slowly to room temperature. Observe if the solute precipitates out of solution, which provides information about the solution's stability.
Section 4: Data Summary
The following table summarizes the expected solubility of TEG-DEH in common laboratory solvents based on its chemical properties and available data. This should be used as a starting point for your own experimental verification.
| Solvent Class | Solvent | Chemical Formula | Expected Solubility of TEG-DEH | Rationale & Citation |
| Polar Protic | Water | H₂O | Insoluble | The large non-polar alkyl chains dominate, leading to extremely low water solubility (est. 0.044 mg/L).[4] |
| Non-Polar Aprotic | Hexane | C₆H₁₄ | Soluble | Effectively solvates the non-polar 2-ethylhexanoate groups. |
| Non-Polar Aprotic | Toluene | C₇H₈ | Soluble | Aromatic ring and methyl group effectively solvate the non-polar regions. |
| Polar Aprotic | Acetone | C₃H₆O | Likely Soluble | Intermediate polarity is suitable for interacting with both parts of the TEG-DEH molecule.[2][5] |
| Polar Aprotic | Ethyl Acetate | C₄H₈O₂ | Likely Soluble | As an ester itself, it is a common solvent for other esters and plasticizers.[8] |
| Polar Aprotic | Tetrahydrofuran (THF) | C₄H₈O | Likely Soluble | The ether functional group and moderate polarity make it a strong candidate. |
Section 5: Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for diagnosing and solving TEG-DEH solubility issues.
Caption: A logical workflow for troubleshooting poor solubility.
Section 6: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the visual signs of degradation I should watch for when heating my TEG-DEH solution? A change in color, typically to yellow or brown, can be an indicator of thermal degradation. Also, be aware of any unexpected odor changes. TEG-DEH is generally stable, but prolonged heating at high temperatures, especially in the presence of contaminants, can cause hydrolysis back to tetraethylene glycol and 2-ethylhexanoic acid.[3]
-
FAQ 2: How can I distinguish between a fully dissolved solution and a very fine, stable dispersion? A true solution will be perfectly transparent when a laser beam is passed through it (the Tyndall effect will be absent). A colloidal dispersion, even if it looks clear to the naked eye, will scatter the light, making the laser beam's path visible within the liquid.
-
FAQ 3: Does the molecular weight of TEG-DEH affect its solubility? Yes, as a relatively large molecule (M.W. ~446.6 g/mol ), it generally requires more energy and a more compatible solvent to dissolve compared to smaller esters.[9][10] The large size contributes to stronger intermolecular forces that must be overcome.
References
-
The Good Scents Company. (n.d.). tetraethylene glycol di(2-ethyl hexoate), 18268-70-7. Retrieved from [Link]
-
SIELC Technologies. (2018). Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Plasticizers, Polymers and Environmental Pollution. Request PDF. Retrieved from [Link]
-
Solubility of Things. (n.d.). Di(ethylene glycol) di(2-ethylhexanoate). Retrieved from [Link]
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EdTech Books. (n.d.). Chemical Resistivity and Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). A plasticizer can increase film solubility water by decreasing.... Retrieved from [Link]
-
Chem Service. (2016). SAFETY DATA SHEET - Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
-
PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate) | C24H46O7 | CID 28999. Retrieved from [Link]
-
TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 15.7: Physical Properties of Esters. Retrieved from [Link]
-
Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]
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Technical Support Center: Enhancing the Thermal Stability of Polymers Containing Tetraethylene Glycol Di(2-ethylhexanoate)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers plasticized with tetraethylene glycol di(2-ethylhexanoate) (TEG-DEH). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the thermal stability of your polymer formulations. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower your experimental choices.
Introduction to Thermal Stability in TEG-DEH Plasticized Polymers
Tetraethylene glycol di(2-ethylhexanoate), a common plasticizer, is utilized to enhance the flexibility and processability of various polymers, including polyvinyl chloride (PVC) and polyvinyl butyral (PVB).[1][2] While it excels at lowering the glass transition temperature (Tg) and improving low-temperature performance, its presence can sometimes compromise the overall thermal stability of the polymer matrix.[3] Thermal degradation, often initiated by heat, oxygen, and mechanical stress, can lead to undesirable changes in material properties such as discoloration, embrittlement, and loss of mechanical strength.[4][5][6]
This guide will help you diagnose, troubleshoot, and resolve issues related to the thermal instability of your TEG-DEH-containing polymer formulations.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the formulation and processing of polymers with TEG-DEH.
Q1: My polymer blend containing TEG-DEH is showing significant yellowing after melt processing. What is the likely cause and how can I prevent it?
A: Yellowing during melt processing is a classic sign of thermo-oxidative degradation.[4] At elevated temperatures, the polymer chains, and potentially the plasticizer, can react with oxygen, leading to the formation of chromophores (color bodies).[4] The degradation process is often a free-radical chain reaction.[5][7]
Troubleshooting Steps:
-
Incorporate Antioxidants: The most effective way to combat thermo-oxidative degradation is by adding antioxidants to your formulation.[8][9] A synergistic blend of primary and secondary antioxidants is often recommended.[4]
-
Optimize Processing Temperature: Ensure your processing temperature is within the recommended range for the specific polymer. Excessive heat accelerates degradation.[11][12]
-
Minimize Oxygen Exposure: If possible, process the polymer under a nitrogen blanket to reduce contact with oxygen.[13]
-
Check for Impurities: Metal ions from catalysts or other sources can accelerate degradation.[4]
Q2: I'm observing a loss of flexibility and the appearance of cracks in my TEG-DEH plasticized polymer product over time, especially when exposed to moderate heat. What's happening?
A: This issue points towards plasticizer migration or loss, which leads to the material becoming brittle.[14][15] Elevated temperatures can increase the mobility of the TEG-DEH molecules within the polymer matrix, causing them to migrate to the surface and eventually evaporate.[11] This loss of plasticizer reverses the intended effect of increased flexibility.[14]
Troubleshooting Steps:
-
Select a Higher Molecular Weight Plasticizer: If your application involves sustained exposure to heat, consider a polymeric plasticizer, which has lower volatility and migration tendencies.[16]
-
Optimize Plasticizer Concentration: Using the minimum effective concentration of TEG-DEH can reduce the driving force for migration.
-
Incorporate a More Compatible Polymer: Ensure good compatibility between TEG-DEH and your polymer.[2][17] Poor compatibility can accelerate plasticizer migration.
-
Consider Surface Coatings: Applying a protective coating can act as a barrier to prevent plasticizer from leaching out.[18]
Q3: My TGA results show a lower onset of decomposition for my polymer after adding TEG-DEH. Is this expected?
A: Yes, this is an expected outcome. Plasticizers like TEG-DEH generally have lower thermal stability compared to the base polymer.[3] The initial weight loss observed in Thermogravimetric Analysis (TGA) often corresponds to the volatilization or decomposition of the plasticizer before the main polymer chain begins to degrade.
What this means for your formulation:
-
The service temperature of your plasticized polymer will likely be lower than that of the neat polymer.
-
It highlights the importance of selecting appropriate heat stabilizers to protect the polymer during processing, where temperatures are high enough to degrade the plasticizer.
Q4: How do I choose the right type and amount of heat stabilizer for my formulation?
A: The choice of heat stabilizer depends on the polymer type, processing conditions, and the end-use application.[19] For PVC, which is particularly susceptible to thermal degradation, common heat stabilizers include:
-
Mixed Metal Stabilizers (e.g., Calcium/Zinc systems): These are widely used due to their good performance and lower toxicity compared to lead-based stabilizers.[4][20] They work by neutralizing HCl, a degradation byproduct of PVC.[21]
-
Organotin Stabilizers: These are highly effective but may have environmental concerns.[4][21]
-
Epoxy Compounds (e.g., epoxidized soybean oil): Often used as co-stabilizers, they act as acid scavengers.[21][22]
Experimental Approach for Optimization:
-
Start with a recommended loading level from the stabilizer manufacturer's technical datasheet.
-
Perform thermal analysis (TGA and DSC) on small batches with varying stabilizer concentrations to determine the optimal level for thermal stability.
-
Conduct processing trials to evaluate the performance under real-world conditions, observing for signs of degradation like discoloration.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Thermal Degradation During Polymer Processing
This guide provides a systematic approach to identifying and resolving thermal degradation issues that occur during processing steps like extrusion or injection molding.
Symptoms of Thermal Degradation:
-
Discoloration: Yellowing, browning, or black specks in the final product.[6]
-
Changes in Melt Viscosity: A decrease in viscosity may indicate chain scission, while an increase could suggest cross-linking.[13]
-
Reduced Mechanical Properties: The final product may be brittle, have lower impact strength, or reduced elongation.[23]
-
Off-gassing or Unpleasant Odors: Volatile degradation byproducts may be released.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for thermal degradation.
Step-by-Step Protocols:
Protocol 1: Thermal Analysis using TGA and DSC
-
Sample Preparation: Prepare samples of the neat polymer, TEG-DEH, and your final polymer blend.
-
TGA Analysis:
-
DSC Analysis:
Protocol 2: Evaluating the Efficacy of an Antioxidant Package
-
Formulation: Prepare several small batches of your polymer blend with TEG-DEH. To each batch, add a different concentration or type of antioxidant package (e.g., varying ratios of primary and secondary antioxidants).
-
Processing: Process each batch under identical, controlled conditions.
-
Evaluation:
-
Visual Inspection: Compare the color of the processed samples. A colorimeter can be used for quantitative analysis.
-
Mechanical Testing: Perform tensile tests to measure properties like elongation at break and tensile strength.
-
Thermal Analysis: Repeat TGA and DSC on the processed samples to see if the degradation temperature has increased.
-
Guide 2: Characterizing and Preventing Plasticizer Migration
This guide provides methods to quantify plasticizer migration and strategies to minimize it.
Mechanism of Plasticizer Migration
Caption: Mechanism of plasticizer migration.
Experimental Protocol for Quantifying Plasticizer Loss
-
Sample Preparation: Prepare several identical samples of your plasticized polymer with known initial weights.
-
Accelerated Aging: Place the samples in an oven at an elevated temperature (below the polymer's melting point) for a defined period (e.g., 24, 48, 72 hours).
-
Weight Measurement: After each time interval, remove the samples, allow them to cool to room temperature in a desiccator, and accurately weigh them.
-
Calculation: The percentage of plasticizer loss can be calculated using the following formula:
Plasticizer Loss (%) = [(Initial Weight - Final Weight) / Initial Weight of Plasticizer] x 100
-
Analysis: Compare the plasticizer loss for different formulations (e.g., with different types or concentrations of plasticizers).
Data Presentation: Expected Effects of Additives on Thermal Stability
| Additive Type | Primary Function | Expected Impact on TGA | Expected Impact on DSC |
| Primary Antioxidant | Radical Scavenging[4] | Increased onset of degradation temperature | May shift exothermic degradation peak to a higher temperature |
| Secondary Antioxidant | Hydroperoxide Decomposition[4] | Increased onset of degradation temperature | May reduce the intensity of the exothermic degradation peak |
| Heat Stabilizer (e.g., Ca/Zn Stearate) | Acid Scavenging[21] | Significant increase in the degradation temperature of halogenated polymers like PVC | Can delay the onset of exothermic degradation |
| Higher Molecular Weight Plasticizer | Reduced Volatility[16] | Higher temperature for the initial weight loss step | Minimal change to the polymer's melting and degradation peaks |
Conclusion
Improving the thermal stability of polymers containing tetraethylene glycol di(2-ethylhexanoate) requires a multi-faceted approach. By understanding the mechanisms of thermal degradation and plasticizer migration, and by systematically evaluating the effects of additives like antioxidants and heat stabilizers, you can develop robust polymer formulations that meet the performance requirements of your specific application. The troubleshooting guides and protocols provided here offer a framework for diagnosing issues and optimizing your experimental design.
References
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- Fiveable. (n.d.). Thermal degradation | Polymer Chemistry Class Notes.
- Slideshare. (n.d.). Thermal degradation of Polymers | PPTX.
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- Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Safic-Alcan. (n.d.). The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation.
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- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
- C-Therm Technologies Ltd. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA.
- Smolecule. (n.d.). Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7.
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- C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques.
- Benchchem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7.
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- AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis.
- MySkinRecipes. (n.d.). Tetraethylene glycol di(2-ethylhexanoate).
- SpecialChem. (2024, July 5). Polymer Plasticization: Theories, Types, Process & Key Factors.
- Academic Journals. (2011, September 9). Thermal stabilizers for poly(vinyl chloride): A review.
- Chemistry For Everyone. (2025, August 11). What Is Plasticizer Leaching And Why Is It A Problem? [Video]. YouTube.
- 3devo. (n.d.). Polymer degradation.
- FillPlas. (n.d.). Additives (plasticizers, antioxidants, heat stabilizers,...) in plastic products.
- SpecialChem. (2025, June 19). PVC Heat Stabilizers: Role, Types and Ingredient Selection.
- National Institutes of Health. (n.d.). A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films.
- SpecialChem. (2025, December 15). Plasticizers: Types, Uses, Classification, Selection & Regulation.
- MDPI. (2022, December 27). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion.
- ScienceDirect. (n.d.). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation.
- MM Industries. (n.d.). Heat stabilizers.
- Labinsights. (2023, May 8). Polymer Stabilizers, Plasticizers and Lubricants.
- SpecialChem. (2025, December 5). Thermal Stabilizers in Plastics: Preventing Degradation in High-Temperature Applications.
- Jinli Chemical. (2025, February 13). What Is the Effect of Temperature on Plasticizer Performance?
- Rheology Lab. (n.d.). Predicting Thermal Degradation of Polymers.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Triethylene Glycol Bis(2-Ethylhexanoate) in Polymer Films.
- Sigma-Aldrich. (n.d.). Poly(ethylene glycol) bis(2-ethylhexanoate) average Mn 650 9004-93-7.
- Chemistry For Everyone. (2025, July 19). How Does Degradation Temperature Relate To Polymer Stability? [Video]. YouTube.
- SIELC Technologies. (2018, May 16). Tetraethylene glycol di(2-ethylhexanoate).
- Queen's University Belfast. (n.d.). Effect of poly ethylene glycol on the mechanical and thermal properties of bioactive Poly (ε–caprolactone) melt extrudates for pharmaceutical applications.
- ChemRxiv. (n.d.). 1 Chemical structure-dependence of the thermal transition in thermoresponsive ethylene- glycol-containing polymers as characteri.
- ResearchGate. (2022, June 24). (PDF) Thermal Behavior of Polymers in Solid-State.
- Benchchem. (n.d.). Application of Triethylene glycol bis(2-ethylhexanoate) in synthetic rubber formulations.
- MDPI. (n.d.). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films.
- Universiti Kebangsaan Malaysia. (n.d.). Synthesis and Thermal Properties of Poly(ethylene glycol)-polydimetylsiloxane Crosslinked Copolymers.
- SciSpace. (2016). Influence of plasticizers on thermal properties and crystallization behaviour of poly(lactic acid) films obtained by compression.
- SpecialChem. (n.d.). The Role of Plasticizers in Enhancing Cold Resistance of Polymers.
- ETFLIN. (2022, June 24). Thermal Behavior of Polymers in Solid-State.
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Technical Support Center: Optimizing Plastisol Viscosity with Tetraethylene Glycol Di(2-Ethylhexanoate)
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing tetraethylene glycol di(2-ethylhexanoate) (TEGDO) to modify the viscosity of polyvinyl chloride (PVC) plastisols. Here, we delve into the underlying scientific principles, offer practical troubleshooting advice, and provide standardized protocols to ensure experimental success and reproducibility.
The Science of Viscosity Reduction in Plastisols
Plastisols are complex colloidal systems, consisting of finely divided PVC resin particles suspended in a liquid plasticizer.[1][2] Their flow behavior, or rheology, is a critical parameter that dictates their processability in applications such as coating, dipping, and molding.[3][4] The viscosity of a plastisol is influenced by a multitude of factors including the PVC resin's particle size and distribution, the concentration of the resin, the type and amount of plasticizer, and the presence of fillers or other additives.[5][6][7]
Tetraethylene glycol di(2-ethylhexanoate), a specialized aliphatic plasticizer, is employed to reduce the initial viscosity of plastisols and enhance their stability over time.[8] The mechanism of viscosity reduction is multifaceted. Primarily, TEGDO molecules intercalate between the suspended PVC particles, reducing inter-particle friction and allowing them to move more freely within the liquid medium. This is particularly effective at the low shear rates encountered during pouring and casting.[4][9][10][11] Furthermore, the chemical structure of TEGDO, with its flexible ether linkages, contributes to efficient solvation of the PVC resin surface, further promoting particle dispersion and preventing agglomeration.
The rheological behavior of plastisols is often non-Newtonian, meaning their viscosity changes with the applied shear rate.[12] Many plastisols exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases.[5][13] However, under certain conditions, they can also display shear-thickening (dilatant) behavior, where viscosity increases with the shear rate.[5][14] The addition of TEGDO can help to mitigate excessive shear thickening, leading to more predictable processing.
Troubleshooting Guide
This section addresses common issues encountered when using TEGDO to reduce plastisol viscosity. Each problem is presented with potential causes and a systematic approach to resolution.
Issue 1: Plastisol viscosity remains too high after adding TEGDO.
-
Potential Cause 1: Insufficient TEGDO Concentration. The amount of TEGDO added may not be adequate to achieve the desired viscosity reduction for the specific PVC resin and other formulation components.
-
Solution: Incrementally increase the concentration of TEGDO in small, measured steps (e.g., 1-2 parts per hundred resin, phr) and measure the viscosity after each addition until the target range is reached. Be mindful that excessive plasticizer levels can negatively impact the physical properties of the final fused product.
-
-
Potential Cause 2: Inefficient Mixing. Improper dispersion of TEGDO and other components will lead to localized areas of high viscosity.
-
Solution: Ensure a thorough and consistent mixing process. Utilize a high-shear mixer if available, and follow a standardized mixing protocol.[15] A common practice is to first blend the liquid components, then slowly add the PVC resin and any fillers while mixing at a low speed to ensure proper wetting, followed by a shorter period of high-speed mixing to break up agglomerates.[15]
-
-
Potential Cause 3: Incompatible Formulation Components. Other additives in the formulation, such as certain fillers or stabilizers, may be interacting in a way that counteracts the viscosity-reducing effect of TEGDO. Fillers, in particular, are known to increase the viscosity of plastisols.[6][16]
-
Solution: Systematically review each component of the formulation. If possible, prepare small test batches with and without each additive to isolate the component causing the issue. Consider alternative fillers or stabilizers that are known to have better compatibility.
-
-
Potential Cause 4: PVC Resin Characteristics. The particle size, shape, and porosity of the PVC resin significantly impact plastisol viscosity.[7][17] Resins with smaller particle sizes or a broader particle size distribution tend to result in lower viscosity.[2][6]
-
Solution: If feasible, experiment with different grades of PVC resin. A blend of resins with varying particle sizes can sometimes optimize packing density and reduce viscosity.[2]
-
Issue 2: Plastisol viscosity increases significantly over time (aging).
-
Potential Cause 1: Plasticizer Diffusion and Particle Swelling. Over time, the plasticizer molecules will slowly diffuse into the PVC particles, causing them to swell.[18][19] This effective increase in the volume fraction of the dispersed phase leads to a rise in viscosity. This phenomenon is a natural aspect of plastisol aging.[18][20][21]
-
Solution: While some aging is unavoidable, the rate can be managed. The compatibility between the plasticizer and the PVC resin plays a crucial role; highly compatible plasticizers can lead to slower aging.[18] The addition of TEGDO, often used in conjunction with other primary plasticizers, can help to stabilize the viscosity over time.[8] It is also important to store the plastisol in a controlled environment, as temperature can affect the rate of aging.[7][22]
-
-
Potential Cause 2: Deagglomeration of Resin Particles. In some cases, agglomerates of PVC particles present in the initial mixture can break down over time, releasing smaller particles and increasing the effective particle concentration, which in turn increases viscosity.[20]
-
Solution: An optimized initial mixing process with sufficient shear can help to break down agglomerates from the start, leading to a more stable viscosity profile.
-
Issue 3: Inconsistent viscosity between batches.
-
Potential Cause 1: Variation in Raw Materials. Minor differences in the properties of the PVC resin, plasticizers, or other additives from different lots can lead to batch-to-batch variability.
-
Solution: Implement a robust quality control system for incoming raw materials. Request and review certificates of analysis for each lot. Whenever possible, source materials from a consistent supplier.
-
-
Potential Cause 2: Inconsistent Processing Parameters. Variations in mixing time, speed, temperature, and the order of addition of components can all contribute to inconsistent viscosity.[23]
-
Solution: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for plastisol preparation. This should specify all processing parameters and be followed meticulously for every batch.
-
-
Potential Cause 3: Environmental Factors. Changes in ambient temperature and humidity can affect the viscosity of the plastisol during preparation and storage.[23]
-
Solution: Control the environmental conditions in the laboratory or production area as much as possible. Allow all raw materials to equilibrate to room temperature before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical dosage of tetraethylene glycol di(2-ethylhexanoate) needed for viscosity reduction?
A1: The optimal dosage of TEGDO is highly dependent on the specific formulation, including the type of PVC resin, the primary plasticizer, and the presence of fillers. A common starting point is in the range of 5 to 15 parts per hundred parts of PVC resin (phr).[24] However, it is always recommended to determine the ideal concentration through a ladder study where the TEGDO level is systematically varied and the viscosity is measured.
Q2: How does TEGDO compare to other common viscosity-reducing additives like mineral spirits?
A2: While volatile diluents like mineral spirits can effectively lower plastisol viscosity, they have significant drawbacks.[8] They are highly volatile and can contribute to volatile organic compound (VOC) emissions.[8] Additionally, they do not contribute to the plasticization of the final PVC product.[8] TEGDO, on the other hand, is a non-volatile plasticizer that not only reduces viscosity but also becomes an integral part of the fused PVC, contributing to its flexibility and durability.[25]
Q3: Can TEGDO be used as the sole plasticizer in a plastisol formulation?
A3: While TEGDO has plasticizing properties, it is typically used as a specialty or secondary plasticizer in conjunction with a primary plasticizer like di(2-ethylhexyl) terephthalate (DEHT) or dioctyl terephthalate (DOTP).[26][27] This is because primary plasticizers are generally more efficient at imparting the desired long-term flexibility and mechanical properties to the final product. TEGDO's primary role is often to fine-tune the rheology of the uncured plastisol.
Q4: Does the shear rate at which viscosity is measured matter?
A4: Absolutely. As most plastisols are non-Newtonian, their apparent viscosity is dependent on the shear rate.[12] It is crucial to measure viscosity at shear rates that are relevant to the intended application process. For example, low-shear viscosity is important for processes like pouring and dipping, while high-shear viscosity is more relevant for spread coating.[3][4][24] Standardized test methods, such as ASTM D1824 for low shear rates, should be followed for consistent and comparable results.[3][4][9][10][11]
Q5: How does temperature affect the viscosity of a plastisol containing TEGDO?
A5: Generally, the viscosity of a plastisol will decrease as the temperature increases.[6] However, it is important to avoid excessive heat during mixing and storage, as this can accelerate the aging process and potentially lead to premature gelation.[7][15] The viscosity of plastisols prepared with resins having a bimodal particle distribution may be more sensitive to temperature changes.[17][22]
Experimental Protocols
Protocol for Preparation of a Basic PVC Plastisol
-
Material Equilibration: Ensure all raw materials (PVC resin, plasticizers, stabilizers, fillers) are at a consistent ambient temperature (e.g., 23 ± 2 °C) before use.
-
Liquid Component Pre-Mix: Accurately weigh the liquid components, including TEGDO, primary plasticizer, and any liquid stabilizers, into a suitable mixing vessel. Mix at a low speed until a homogeneous blend is achieved.[15]
-
Resin Incorporation: While mixing the liquid blend at a low speed, slowly and steadily add the pre-weighed PVC resin. Continue mixing until the resin is fully wetted by the plasticizers and no dry clumps are visible.[15]
-
Filler and Solid Additive Incorporation: If applicable, add any fillers or solid stabilizers to the mixture in a similar slow and steady manner.
-
High-Shear Dispersion: Once all components are incorporated, increase the mixer speed to a higher shear setting for a defined period (e.g., 3-5 minutes) to ensure thorough dispersion and to break down any remaining agglomerates. Monitor the temperature to prevent excessive heat buildup.[15]
-
Deaeration: After mixing, it is often necessary to remove any entrapped air from the plastisol. This can be achieved by placing the mixture in a vacuum chamber until bubbling subsides.[15]
-
Conditioning: Allow the prepared plastisol to condition at a controlled temperature for a specified period (e.g., 24 hours) before conducting viscosity measurements to allow for initial equilibration.
Protocol for Viscosity Measurement using a Rotational Viscometer
This protocol is based on the principles outlined in ASTM D1824 for low-shear rate viscosity measurement.[3][4][9][10][11]
-
Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select an appropriate spindle and rotational speed that will yield a torque reading in the mid-range of the instrument's scale.
-
Sample Preparation: Gently stir the conditioned plastisol to ensure homogeneity without introducing air bubbles.
-
Measurement: Immerse the spindle into the plastisol sample up to the designated immersion mark. Allow the sample and spindle to thermally equilibrate.
-
Data Acquisition: Start the viscometer at the chosen speed and allow the reading to stabilize before recording the viscosity value. Take readings at multiple rotational speeds to characterize the shear-dependent behavior of the plastisol.
-
Reporting: Report the viscosity in centipoise (cP) or Pascal-seconds (Pa·s), along with the viscometer model, spindle used, rotational speed (or shear rate), and the temperature of the measurement.
Data Presentation
Table 1: Effect of TEGDO Concentration on Initial Plastisol Viscosity
| TEGDO Concentration (phr) | Viscosity at 2 rpm (cP) | Viscosity at 20 rpm (cP) |
| 0 | 15,000 | 8,000 |
| 5 | 10,500 | 6,200 |
| 10 | 7,800 | 5,100 |
| 15 | 6,000 | 4,300 |
Note: The values in this table are illustrative and will vary depending on the specific formulation.
Visualizations
Caption: A workflow diagram for troubleshooting high plastisol viscosity.
Caption: Interactions between components in a PVC plastisol formulation.
References
- Apparent Viscosity of Plastisols and Organosols at Low Shear Rates1. (2024, April 1).
- ASTM D1824. Industrial Physics.
- ASTM D1824-24 - Standard Test Method for Apparent Viscosity of Plastisols and Organosols at Low Shear Rates. (2024, April 1).
- D1824 Standard Test Method for Apparent Viscosity of Plastisols and Organosols at Low Shear Rates. ASTM. (2021, February 18).
- ASTM D1824-24 - Standard Test Method for Apparent Viscosity of Plastisols and Organosols at Low Shear Rates. ANSI Webstore.
- Rheology of Plastisol Formulations for Coating Applications | Request PDF. ResearchGate.
- Steady Shear Rheological Behavior of PVC Plastisols. AIP Publishing. (1978, October 1).
- Rheological Study of Fillers used in PVC Plastisol for Industrial Applications. ResearchGate.
- Influence of Structure and Property of Plasticizers on Viscosity and Aging Process of PVC Plastisols. ResearchGate.
- Rheological Behavior Of High Resin Level Plastisols. Lehigh Preserve.
- Effect of resin characteristics on the rheological properties of PVC plastisols. ResearchGate. (2025, August 10).
- Rheology of PVC Plastisol at Instability Region and Beyond (Proposal for SuperHigh Shear-Rate Coating) | Request PDF. ResearchGate. (2025, August 9).
- PVC Plastisols: Ingredients, Usage Level, and Applications. SpecialChem. (2024, December 6).
- Effect of particulate morphology on viscosity of PVC plastisols. ResearchGate.
- Viscosity aging of poly(vinyl chloride) plastisol: The effect of the resin type and plasticizer type. Semantic Scholar. (2005, January 15).
- Rheological Study of Fillers used in PVC Plastisol for Industrial Applications. ResearchGate.
- Viscosity aging of poly(vinyl chloride) plastisol: The effect of the resin type and plasticizer type | Request PDF. ResearchGate. (2025, August 6).
- EP3473669A1 - Method of controlling plastisol viscosity. Google Patents.
- Time-dependent viscosity evolution (aging behavior) of PVC plastisols with varying plasticizer concentrations. ResearchGate.
- A rheological study of the ageing of emulsion and microsuspension‐based PVC plastisols. (2025, August 6).
- PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Orbimind. (2025, August 25).
- Influence of Structure and Property of Plasticizers on Viscosity and Aging Process of PVC Plastisols. OUCI.
- Rheology of PVC Plastisol | Request PDF. ResearchGate. (2025, August 7).
- EP2185632A1 - Acrylic plastisol viscosity reducers. Google Patents.
- A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product.
- Study on viscosity and aging process of CaCO 3 filled poly(vinyl chloride) plastisols. (2025, August 7).
- Viscosity variation in PVC plastisols? How can I maintain the viscosity within range?. (2015, December 27).
- METHOD OF CONTROLLING PLASTISOL VISCOSITY. European Patent Office. (2019, April 24).
- Adjust PVC plastisol viscosity in your application with Isopar and Exxsol fluids. ExxonMobil Chemical.
- What Are the Common Issues and Solutions in PVC Plastisol Ink Printing?.
- Additives and Fillers in Plastic Extrusion. Bausano.
- Formulation 101: Plastisol. ChemCeed. (2025, September 1).
- Formulation and mechanical characterization of PVC plastisols based on low‐toxicity additives | Request PDF. ResearchGate. (2025, September 1).
- Tetraethylene glycol di(2-ethylhexanoate). MySkinRecipes.
- Polyvinyl butyral plasticized with tetraethyleneglycol di-2-ethylhexanoate. (1982, January 6).
- US20090124737A1 - Acrylic plastisol viscosity reducers. Google Patents. (2009, May 14).
- Comparing DOP to other plasticizers or softeners in PVC. پایدارساز شیمی.
- What Is the Difference Between DOP and DOTP Plasticizers. BASTONE. (2025, September 26).
- DOTP vs DINP: Which Plasticizer Is Right for You?. Yuanlong. (2025, July 11).
- Dioctyl terephthalate (DOTP) is an alternative to phthalate plasticizers. (2025, June 8).
Sources
- 1. preserve.lehigh.edu [preserve.lehigh.edu]
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- 15. Formulation 101: Plastisol - ChemCeed [chemceed.com]
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Technical Support Center: Optimization of Tetraethylene Glycol Di(2-ethylhexanoate) Synthesis
This guide is designed for researchers, scientists, and professionals in drug development and material science. It provides in-depth technical guidance, troubleshooting solutions, and frequently asked questions regarding the synthesis of tetraethylene glycol di(2-ethylhexanoate), a key plasticizer and specialty chemical. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Reaction Fundamentals: Pathways and Parameters
The synthesis of tetraethylene glycol di(2-ethylhexanoate) is primarily achieved through two main pathways: direct esterification and transesterification. Understanding the fundamentals of each is crucial for troubleshooting and optimization.
-
Direct Esterification: This is a condensation reaction between tetraethylene glycol (TEG) and 2-ethylhexanoic acid (2-EHA). The reaction is reversible, and the removal of the water byproduct is essential to drive the equilibrium towards the product.[1]
-
Transesterification: This pathway involves the reaction of TEG with an ester of 2-ethylhexanoic acid, typically methyl-2-ethylhexanoate. Instead of water, a low-boiling alcohol like methanol is produced, which can be more easily removed to push the reaction to completion.[2][3]
Below is a diagram illustrating these two synthetic routes.
Caption: Key synthetic routes to tetraethylene glycol di(2-ethylhexanoate).
Key Reaction Parameters
Optimizing the synthesis requires careful control over several parameters. The table below summarizes their effects.
| Parameter | Effect on Reaction | Optimization Considerations |
| Temperature | Increases reaction rate. However, excessively high temperatures can lead to side reactions like dehydration and discoloration.[4] | Typical range is 130-220°C.[2][5] Start at a lower temperature and gradually increase while monitoring for discoloration. |
| Catalyst | Significantly increases the reaction rate by lowering the activation energy. Catalyst choice impacts yield, purity, and side reactions. | Brønsted acids (e.g., PTSA) are effective but can cause discoloration.[1] Lewis acids (e.g., Ti(OiPr)₄) and carbonate salts (e.g., K₂CO₃) offer high yields and purity with fewer side reactions.[2] |
| Molar Ratio | The stoichiometry of reactants (TEG to 2-EHA or its ester) affects the conversion to mono- or di-ester. | An excess of the acyl donor (2-EHA) can help drive the reaction to completion, but may require removal during purification.[5] A molar excess of TEG can favor mono-ester formation.[4] |
| Byproduct Removal | Crucial for shifting the reaction equilibrium to favor product formation. | For direct esterification, azeotropic distillation (e.g., with toluene or xylene) or applying a vacuum is effective for water removal.[6] For transesterification, simple distillation is usually sufficient to remove methanol.[2] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a Q&A format.
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My final product yield is significantly lower than expected. What are the likely causes and solutions?
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion. The apparent activation energy for this esterification is 45-55 kJ/mol, indicating a need for sustained thermal input.[1]
-
Byproduct Accumulation: As a reversible reaction, the presence of water (or methanol in transesterification) will inhibit the forward reaction, preventing full conversion of the reactants.[1]
-
Catalyst Deactivation/Insufficiency: The catalyst may be impure, used in insufficient quantity, or may have lost activity.
Solutions:
-
Verify Byproduct Removal: Ensure your distillation or water separator setup is functioning efficiently. For direct esterification, applying a vacuum can aid in removing the final traces of water.[5]
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction progress using techniques like Gas Chromatography (GC) or by measuring the acid/hydroxyl number.[5] Continue heating until the values stabilize. Be cautious with temperature increases to avoid discoloration.
-
Evaluate Catalyst: Increase the catalyst loading (typically 1-5 mol%).[2] If using a Brønsted acid like p-toluenesulfonic acid (PTSA), ensure it has not absorbed atmospheric moisture. Consider switching to a more robust catalyst like titanium isopropoxide or potassium carbonate, which have shown yields up to 98-99%.[2]
Q2: The purified product has a distinct yellow or brown color. How can I prevent this?
Potential Causes:
-
Oxidation: The hydroxyl groups in tetraethylene glycol can be susceptible to oxidation at high temperatures, especially in the presence of air, leading to the formation of aldehydes and other colored byproducts.[4]
-
Catalyst-Induced Side Reactions: Strong Brønsted acids like sulfuric acid or PTSA are known to cause side reactions such as dehydration or sulfonation, which produce dark-colored impurities.[1] This is a common observation in the synthesis of related esters.[2]
Solutions:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket. This minimizes contact with atmospheric oxygen, significantly reducing oxidative degradation.
-
Optimize Temperature: Avoid excessive temperatures. While higher temperatures speed up the reaction, they also accelerate degradation. A temperature range of 135-165°C is often a good compromise for efficiency and purity.[2]
-
Change Catalyst: This is the most effective solution. Switching from PTSA to a Lewis acid like titanium(IV) isopropoxide or a carbonate salt like potassium carbonate can dramatically improve the color of the final product by minimizing side reactions.[1][2]
-
Post-Synthesis Treatment: If discoloration is minor, the crude product can be treated with activated carbon followed by filtration to remove some colored impurities before final distillation.[5]
Q3: My product analysis (GC/NMR) shows a significant amount of the monoester impurity. How can I increase the yield of the diester?
Potential Causes:
-
Incomplete Second Esterification: The formation of the diester occurs in two steps: TEG is first converted to the monoester, which then reacts with a second molecule of 2-EHA.[2] The second step may be slower or incomplete.
-
Stoichiometry: If the molar ratio of TEG to 2-EHA is too high, it statistically favors the formation of the monoester.[4][7]
Solutions:
-
Adjust Molar Ratio: Use a slight excess of the 2-ethylhexanoic acid or its methyl ester (e.g., 2.1 to 2.5 moles per mole of TEG). This will help drive the reaction towards the formation of the diester. The excess acid can be removed during vacuum distillation.[5]
-
Increase Reaction Time: The conversion of the monoester to the diester may simply require more time. Continue the reaction and monitor the disappearance of the monoester peak by GC.
-
Ensure Efficient Byproduct Removal: The presence of water or methanol will hinder both esterification steps. Improving the efficiency of their removal will help push the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this synthesis?
There is no single "best" catalyst, as the choice depends on priorities such as cost, yield, purity, and ease of removal.
-
For High Purity and Yield: Lewis acids like Titanium(IV) isopropoxide (Ti(OiPr)₄) and carbonate salts like Potassium Carbonate (K₂CO₃) are excellent choices. They offer very high yields (>98%) and produce a much cleaner, less colored product compared to Brønsted acids.[1][2]
-
For Cost-Effectiveness: p-Toluenesulfonic acid (PTSA) is inexpensive and effective, achieving high conversion (e.g., 96.3% yield at 138°C in 6 hours).[1] However, it often leads to product discoloration, requiring additional purification steps.[1]
Q2: How can I effectively monitor the reaction's progress?
-
Gas Chromatography (GC): This is the most direct method. By taking small aliquots from the reaction mixture over time, you can monitor the disappearance of starting materials (TEG, 2-EHA) and the appearance of the monoester and final diester product.[5]
-
Titration: You can determine the acid number (or acid value) of the reaction mixture. As the 2-ethylhexanoic acid is consumed, the acid number will decrease. The reaction is considered complete when the acid number reaches a low, stable value.
-
Water/Methanol Collection: In a setup with a Dean-Stark trap or a graduated collection vessel, you can monitor the volume of the byproduct generated. The reaction is nearing completion when the rate of byproduct formation drops to zero.
Q3: What are the recommended purification techniques?
-
Neutralization/Washing: If an acid catalyst is used, the crude product should first be washed with a dilute basic solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize and remove the catalyst, followed by washing with water to remove any residual salts.
-
Vacuum Distillation: This is the primary method for obtaining a high-purity product. It effectively separates the desired diester from unreacted starting materials (especially excess 2-EHA), the monoester, and any non-volatile colored byproducts.[1][5]
-
Chromatography: For very high purity applications or small-scale lab synthesis, flash column chromatography can be used, though it is less practical for large-scale production.[1] An example HPLC method for analysis uses a C18 column with an acetonitrile/water mobile phase.[8]
Standard Experimental Protocol (Direct Esterification)
This protocol describes a representative lab-scale synthesis using an acid catalyst and azeotropic water removal.
Caption: General experimental workflow for direct esterification.
Materials & Equipment:
-
Tetraethylene glycol (TEG)
-
2-Ethylhexanoic acid (2-EHA)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (or another suitable azeotroping agent)
-
5% Sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet
-
Separatory funnel, rotary evaporator, vacuum distillation setup
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tetraethylene glycol (e.g., 0.1 mol), 2-ethylhexanoic acid (e.g., 0.22 mol, 2.2 eq.), PTSA (e.g., 0.005 mol, 5 mol%), and toluene (approx. 150 mL).
-
Reaction: Assemble the flask with a Dean-Stark trap and reflux condenser. Flush the system with nitrogen. Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reaction until no more water is collected in the trap (typically 4-8 hours). The reaction progress can be confirmed by GC analysis of an aliquot.
-
Cooling & Quenching: Once complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with 5% NaHCO₃ solution (2 x 50 mL) to neutralize the PTSA, followed by a wash with brine (1 x 50 mL).
-
Drying & Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure tetraethylene glycol di(2-ethylhexanoate).
References
- Google Patents.
-
SIELC Technologies. Tetraethylene glycol di(2-ethylhexanoate). [Link]
-
World Intellectual Property Organization. WO/2020/102128 SYNTHESIS OF TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE). [Link]
-
MDPI. Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. [Link]
-
ResearchGate. (PDF) Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. [Link]
-
PubChem. Tetraethylene glycol di(2-ethylhexanoate). [Link]
-
European Patent Office. EP3880643B1 - SYNTHESIS OF TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE). [Link]
-
ResearchGate. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
-
Semantic Scholar. Role of enhanced solubility in esterification of 2,5-furandicarboxylic acid with ethylene glycol at reduced temperatures: energy. [Link]
- Google Patents.
-
Russian Journal of General Chemistry. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. [Link]
-
Delta Journal of Science. glycol esters: optimization and. [Link]
Sources
- 1. Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7 [smolecule.com]
- 2. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]
- 6. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 8. Tetraethylene glycol di(2-ethylhexanoate) | SIELC Technologies [sielc.com]
Technical Support Center: Post-Synthesis Purification of Tetraethylene Glycol Di(2-ethylhexanoate)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of tetraethylene glycol di(2-ethylhexanoate) (CAS 18268-70-7), a common plasticizer and formulation excipient. This document provides in-depth, experience-based answers to common purification challenges, moving from initial workup to high-purity isolation.
Introduction: The Purification Challenge
Tetraethylene glycol di(2-ethylhexanoate) is typically synthesized via Fischer esterification of tetraethylene glycol and 2-ethylhexanoic acid, often using an acid catalyst.[1] While the synthesis is straightforward, isolating the pure product requires a multi-step approach due to its high boiling point, potential for thermal degradation, and the presence of structurally similar impurities. This guide will walk you through a systematic purification workflow, explaining the "why" behind each step to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude reaction mixture is dark brown and acidic. What's the first step?
This is a very common observation, especially when using strong Brønsted acid catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA), which can cause side reactions leading to colored byproducts.[1] The immediate goals are to neutralize the acid catalyst and remove the bulk of water-soluble impurities.
Answer: The first step is a liquid-liquid extraction, specifically an aqueous basic wash.
Causality:
-
Neutralization: Unreacted 2-ethylhexanoic acid and the acid catalyst are corrosive and can promote ester hydrolysis or degradation during heating. Washing with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) or a 5-10% sodium carbonate (Na₂CO₃) solution, deprotonates these acids, converting them into their corresponding sodium salts.
-
Phase Separation: These salts are highly soluble in the aqueous phase and can be easily separated from the water-insoluble ester product. Unreacted tetraethylene glycol also has significant water solubility and will partition into the aqueous layer.
Step-by-Step Protocol: Neutralization Wash
-
Cool the crude reaction mixture to room temperature and transfer it to a separatory funnel. If the reaction was run in a solvent, ensure it is immiscible with water (e.g., toluene, ethyl acetate). If no solvent was used, dilute the crude product with a suitable solvent (e.g., diethyl ether or ethyl acetate) to reduce its viscosity and improve separation.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and invert it gently, venting frequently to release the pressure from CO₂ evolution. Caution: Initial mixing can cause significant pressure buildup.
-
Shake more vigorously for 1-2 minutes.
-
Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.
-
Perform a final wash with an equal volume of brine (saturated aqueous NaCl) to break up any emulsions and remove the bulk of the dissolved water from the organic layer.
-
Drain the aqueous layer and transfer the organic layer containing your crude ester to a clean flask.
Q2: After the basic wash, what is the best method to remove residual water and low-boiling impurities?
At this stage, the organic layer is saturated with water and may contain residual solvents or other volatile byproducts. These must be removed before attempting high-vacuum distillation.
Answer: Dry the organic layer with an anhydrous salt and then remove volatile solvents using a rotary evaporator.
Causality:
-
Drying: Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are used to sequester dissolved water, preventing it from interfering with subsequent steps. MgSO₄ is a faster and more efficient drying agent, but Na₂SO₄ is neutral and has a higher capacity.
-
Solvent Removal: Rotary evaporation under reduced pressure efficiently removes volatile organic solvents at a low temperature, preventing premature heating of the crude ester.
Q3: My product has a very high boiling point. How can I purify it without causing thermal decomposition?
Tetraethylene glycol di(2-ethylhexanoate) has a high atmospheric boiling point (one source reports 381 °C), and prolonged exposure to such high temperatures can lead to degradation.[2]
Answer: The primary method for purifying high-boiling, thermally sensitive compounds is vacuum distillation .
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. By reducing the system pressure with a vacuum pump, the boiling point is significantly lowered. This allows the ester to distill at a temperature well below its decomposition point. For example, glycols, which are prone to degradation, are routinely purified under vacuum (10-100 mmHg) to avoid this issue.[3]
Troubleshooting Vacuum Distillation
| Problem | Potential Cause(s) | Solution(s) |
| Bumping/Foaming | - No or ineffective boiling chip/stir bar.- Residual volatile solvents.- Contamination (e.g., vacuum grease). | - Always use a magnetic stir bar for vacuum distillation; boiling chips are ineffective under vacuum. - Ensure all solvent is removed via rotary evaporation first.- Degas the material by pulling a vacuum with stirring at room temperature before heating. |
| Can't Achieve Low Pressure | - Leaks in the system (improperly greased joints, poor hose connections).- Inefficient vacuum pump or water aspirator. | - Ensure all ground glass joints are clean and properly sealed with a suitable vacuum grease.- Use thick-walled vacuum tubing.- Check the oil level and quality in your vacuum pump. |
| Product Won't Distill | - Insufficient heating.- Vacuum is not low enough.- Thermometer placement is incorrect. | - Ensure the heating mantle is in good contact with the flask.- Insulate the distillation head with glass wool or aluminum foil to minimize heat loss.- Improve the vacuum system (check for leaks, use a stronger pump).- The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature. |
| Distillate is Discolored | - Co-distillation of impurities.- Thermal degradation is still occurring. | - Consider a fractional distillation setup (e.g., with a Vigreux column) for better separation.- Reduce the distillation temperature by achieving a lower vacuum pressure. |
Step-by-Step Protocol: Vacuum Distillation
-
Transfer the dried, solvent-free crude ester into a round-bottom flask (no more than half-full) containing a large magnetic stir bar.
-
Assemble a vacuum distillation apparatus. A short-path distillation head is often sufficient. Ensure all joints are well-greased.
-
Connect the apparatus to a vacuum trap cooled with dry ice/acetone or liquid nitrogen to protect the pump.
-
Begin stirring and slowly open the system to the vacuum source. Allow the crude material to degas at room temperature.
-
Once a stable, low pressure is achieved, begin heating the distillation flask gently using a heating mantle.
-
Collect the distillate that comes over at a stable temperature and pressure. There may be a small forerun of more volatile impurities.
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.
-
Crucially, allow the entire apparatus to cool to room temperature before re-introducing air into the system to prevent auto-ignition of hot vapors.
Q4: Vacuum distillation gave me a clear, colorless oil, but I suspect some high-boiling impurities remain. How can I achieve the highest purity?
Answer: For the highest purity, or if distillation fails to separate key impurities, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.
Causality: Silica gel (SiO₂) is a highly polar stationary phase. Non-polar compounds have a weak affinity for the silica and are eluted quickly by non-polar mobile phases. More polar compounds adsorb more strongly and require more polar mobile phases to elute. Tetraethylene glycol di(2-ethylhexanoate) is a moderately polar molecule. It is significantly less polar than the unreacted tetraethylene glycol (a common impurity) but may have a similar polarity to other ester byproducts.
Step-by-Step Protocol: Flash Column Chromatography
-
Develop a Solvent System: First, use Thin-Layer Chromatography (TLC) to find an appropriate mobile phase.
-
Stationary Phase: Standard silica gel TLC plates.
-
Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A good starting point is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.
-
Goal: The ideal solvent system will give your desired product a Retention Factor (Rf) of approximately 0.3, with clear separation from any impurities.
-
-
Pack the Column:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluting solvent. Ensure the silica bed is uniform and free of cracks.
-
-
Load the Sample:
-
Dissolve your sample in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane or hexanes).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elute and Collect:
-
Begin passing the mobile phase through the column using positive pressure (flash chromatography).
-
Start with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and collect fractions.
-
You can either run the column isocratically (with a single solvent mixture) or gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
-
Q5: How do I confirm the purity of my final product?
Answer: A combination of chromatographic and spectroscopic methods should be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity. A pure sample should show a single major peak in the chromatogram. The mass spectrum provides the molecular weight and fragmentation pattern, which can confirm the identity of the compound.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool for purity assessment. A specific reverse-phase method for tetraethylene glycol di(2-ethylhexanoate) has been described using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the definitive method for structural confirmation. The spectra should be clean, with integrations in the ¹H NMR corresponding to the expected number of protons for each signal. Impurity peaks will be readily apparent.
-
Thin-Layer Chromatography (TLC): A quick and easy check. A pure sample should appear as a single spot in multiple solvent systems.
Summary of Key Purification Parameters
| Parameter | Method | Recommended Value / System | Rationale & Notes |
| Neutralizing Agent | Liquid-Liquid Extraction | Saturated aq. NaHCO₃ or 5-10% aq. Na₂CO₃ | Mild bases that effectively neutralize acidic impurities without promoting significant ester hydrolysis. |
| Drying Agent | Chemical Drying | Anhydrous MgSO₄ or Na₂SO₄ | Removes dissolved water from the organic phase prior to distillation. |
| Primary Purification | Vacuum Distillation | High Vacuum (<10 mmHg), Heated Mantle | Lowers the boiling point significantly to prevent thermal degradation of the high-boiling ester. |
| High-Purity Method | Flash Chromatography | Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate Gradient | Separates based on polarity. Ideal for removing impurities with similar boiling points. |
| Purity Analysis | Analytical Chemistry | GC-MS, HPLC, NMR | Provides orthogonal confirmation of both purity and chemical identity. |
References
-
Separation of Tetraethylene glycol di(2-ethylhexanoate) on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Tetraethylene glycol di(2-ethylhexanoate) | SIELC Technologies. SIELC Technologies. [Link]
-
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. AUS-e-TUTE. [Link]
-
Lab 12: Synthesis of an Ester. California State University, Bakersfield. [Link]
-
Vacuum Distillation Unit Operations and Troubleshooting. Petroskills. [Link]
-
Thermal stability of coolant. Arteco Coolants. [Link]
-
(PDF) Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen identified in a spectacle frame. ResearchGate. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
- Method of neutralizing and completely removing salts before distilling crude high-boiling esters.
-
Washing ester product with acid and base : r/chemhelp. Reddit. [Link]
-
Vacuum distillation – Knowledge and References. Taylor & Francis Online. [Link]
-
Analysis of Impurities in Ethylene glycols with Chemicals with Fast GC/MS. JEOL. [Link]
-
Static and Dynamic Intensification of Water–Ethylene Glycol Separation Using a Dividing Wall Column. Office of Scientific and Technical Information. [Link]
Sources
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- 5. Separation of Tetraethylene glycol di(2-ethylhexanoate) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Tetraethylene glycol di(2-ethylhexanoate) | SIELC Technologies [sielc.com]
Technical Support Center: GC-MS Analysis of Tetraethylene Glycol Di(2-ethylhexanoate)
Welcome to the technical support center for the analysis of tetraethylene glycol di(2-ethylhexanoate) (CAS: 18268-70-7), a common plasticizer valued for its low volatility and flexibility.[1] As a high-molecular-weight ester, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges that require careful consideration of sample preparation, system inertness, and method parameters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.
Part 1: Contamination & Background Interference
Contamination is one of the most pervasive issues in the analysis of plasticizers like tetraethylene glycol di(2-ethylhexanoate).[2][3] These compounds are ubiquitous in the laboratory environment, found in everything from vial caps and solvents to pipette tips and parafilm.
FAQ 1: I'm detecting my analyte in blank injections. What is the source of this background contamination?
Answer: Background detection of tetraethylene glycol di(2-ethylhexanoate), or similar plasticizers, is a classic sign of contamination. The source can be elusive and multifaceted. The most common culprits include:
-
Sample Handling & Storage: Plastic containers, vial septa, pipette tips, and solvent bottle caps can leach plasticizers.
-
Laboratory Air: Plasticizers can be present in lab air and adsorb onto surfaces, including the outer wall of the autosampler syringe needle.[3]
-
Reagents and Solvents: Even high-purity solvents can contain trace levels of plasticizers introduced during manufacturing or packaging.
-
GC System Components: Components like septa, O-rings, and ferrules can be sources of contamination, especially if they are not made from high-temperature, low-bleed materials.
Troubleshooting Guide: Eliminating Background Contamination
-
Systematic Blank Analysis: Inject a series of blanks to isolate the source.
-
"Air" Blank: An empty run with no injection to check for system-inherent background.
-
Solvent Blank: Inject the solvent used for sample dilution to check for contaminated reagents.
-
Needle Wash Blank: Run a sample after a thorough needle wash to see if the syringe is the source.
-
-
Adopt a "Plasticizer-Free" Workflow:
-
Use exclusively glass or stainless-steel labware (beakers, flasks, syringes).[2][4]
-
Rinse all glassware with a high-purity solvent known to be free of plasticizers (e.g., distilled-in-glass grade hexane or ethyl acetate) before use.
-
Use vial caps with PTFE-lined septa, as these are generally more resistant to leaching than silicone or rubber.
-
Purchase solvents in small-volume glass bottles to minimize contamination from bottle caps and long-term storage.
-
-
Injector Maintenance: Regularly replace the inlet septum and liner. A contaminated liner can act as a continuous source of background signal.
Part 2: Chromatographic Performance Issues
The high boiling point and chemical structure of tetraethylene glycol di(2-ethylhexanoate) make it prone to poor peak shape, primarily peak tailing.
FAQ 2: My analyte peak is showing significant tailing. How can I achieve a more symmetrical peak?
Answer: Peak tailing for a high-molecular-weight, polar compound like this is typically caused by one of two factors: active sites within the GC system or a non-optimized method.[5][6] The polar ester and ether functional groups in the molecule can undergo secondary interactions (e.g., hydrogen bonding) with active silanol (-Si-OH) groups present on the surfaces of the inlet liner, the column, or on particulate matter.[6]
Troubleshooting Workflow: Diagnosing and Correcting Peak Tailing
The following decision tree can help diagnose the root cause of peak tailing.
Caption: Troubleshooting Decision Tree for Peak Tailing.
Experimental Protocol: Inlet Maintenance and Column Trimming
-
Cool System: Cool the GC inlet and oven to room temperature. Turn off carrier gas flow at the instrument (not the tank).
-
Remove Column: Carefully disconnect the column from the inlet.
-
Replace Consumables: Remove the septum nut and replace the septum. Remove the inlet liner and replace it with a new, high-quality deactivated liner.[7] Deactivated glass wool in the liner can help trap non-volatile residues.
-
Trim Column: Using a ceramic scoring wafer, trim 15-30 cm from the front of the column. Ensure the cut is clean and at a perfect 90-degree angle to prevent flow path disruption.[8]
-
Reinstall Column: Reinstall the column to the correct depth in the inlet as specified by the manufacturer. This is critical for proper sample transfer.
-
Leak Check & Condition: Restore gas flow and perform a leak check. Condition the column by heating it to its maximum isothermal temperature for 30-60 minutes (with the detector end disconnected) to remove any contaminants.
Part 3: Analyte Degradation & Poor Sensitivity
Tetraethylene glycol di(2-ethylhexanoate) is a semi-volatile compound with a high boiling point, requiring elevated temperatures for vaporization. However, excessive heat can cause thermal degradation.
FAQ 3: I'm getting low signal response, and I see smaller peaks eluting before my main analyte. Is the compound degrading?
Answer: Yes, this is a strong indication of thermal degradation. The ether linkages in the tetraethylene glycol backbone and the ester groups can cleave at high temperatures.[9][10] This not only reduces the response of the target analyte, leading to poor sensitivity and inaccurate quantification, but also creates smaller degradation products that appear as extraneous peaks in the chromatogram. The key is to find a balance: the inlet temperature must be high enough to ensure complete and rapid vaporization but not so high that it causes the molecule to fall apart.
Troubleshooting Guide: Optimizing for High-Boiling Compounds
-
Inlet Temperature Optimization: An injector temperature of 250 °C is a common starting point, but for high-boiling compounds like this, temperatures up to 300-320 °C may be necessary.[11] However, start lower (e.g., 270 °C) and increase in 10-degree increments, monitoring the analyte's peak area and the formation of degradation products. The optimal temperature will maximize the main peak's response while minimizing degradation peaks.
-
Use a Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet provides more control over the injection process. You can inject into a cool inlet and then rapidly heat it to transfer the analyte to the column. This "cold injection" minimizes the time the analyte spends in a hot environment, significantly reducing the risk of degradation.[12]
-
Oven Program: A temperature program is essential.[13] Start with a lower initial oven temperature to focus the analyte at the head of the column (a technique called "cold trapping").[14] Then, use a relatively fast ramp rate (e.g., 15-25 °C/min) to elute the compound in a reasonable time without excessive peak broadening.
-
Column Selection: Using a shorter column (e.g., 15 m) or a column with a thinner stationary phase film (e.g., 0.25 µm) will allow the analyte to elute at a lower temperature, reducing the risk of on-column degradation.
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| GC Column | 15-30 m, 0.25 mm ID, 0.25 µm film | Low-to-mid polarity phase (e.g., 5% phenyl-methylpolysiloxane). Shorter length reduces analysis time and elution temperature.[15][16] |
| Carrier Gas | Helium | Flow rate of 1.0 - 1.5 mL/min. |
| Inlet Type | Splitless or PTV | Splitless is suitable for trace analysis. PTV is ideal for thermally labile compounds. |
| Inlet Temp. | 270 - 320 °C | Empirically determine the optimal temperature that balances vaporization and degradation.[11][12] |
| Oven Program | Initial: 100°C (hold 1 min) | A lower initial temperature helps focus the high-boiling analyte at the head of the column.[14] |
| Ramp: 20°C/min to 320°C | A moderate to fast ramp is needed to elute the high MW analyte. | |
| Final Hold: Hold at 320°C for 5-10 min | Ensures complete elution from the column. | |
| MS Transfer Line | 280 - 300 °C | Should be hot enough to prevent condensation but not so hot as to cause further degradation. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
Part 4: Mass Spectrometry & Quantification
Obtaining a clean mass spectrum and achieving linear quantification can be challenging due to potential co-elution with other plasticizers and matrix interferences.
FAQ 4: Which ions should I use for quantification, and should I use SCAN or SIM mode?
Answer: For quantification, Selected Ion Monitoring (SIM) mode is highly recommended over full SCAN mode. SIM mode offers significantly better sensitivity and selectivity by monitoring only a few specific mass-to-charge (m/z) ions characteristic of your analyte, which helps to reduce noise from the matrix and other interfering compounds.
Workflow: Selecting Quantifier and Qualifier Ions
-
Acquire a Full SCAN Spectrum: Inject a relatively concentrated standard (e.g., 1-10 µg/mL) in full SCAN mode (e.g., m/z 40-550) to obtain the full fragmentation pattern.
-
Identify Candidate Ions:
-
Look for the molecular ion (M+), which would be at m/z 482.6 . It may be weak or absent.
-
Identify the most abundant (base peak) and other significant high m/z ions that are unique to the molecule.
-
-
Select Ions for SIM Mode:
-
Quantifier Ion: Choose the most abundant and specific ion (ideally > m/z 100) to be used for building the calibration curve.
-
Qualifier Ions: Select one or two other characteristic ions. The ratio of the qualifier to quantifier ion should remain constant across all standards and samples, confirming the peak's identity.
-
Caption: General Sample Preparation Workflow for Plasticizers.
References
-
PubMed. (2014). Optimizations of packed sorbent and inlet temperature for large volume-direct aqueous injection-gas chromatography to determine high boiling volatile organic compounds in water. [Link]
-
ScienceDirect. (2012). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. [Link]
-
ResearchGate. (2014). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. [Link]
-
Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]
-
Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
-
AIP Publishing. (2017). The optimization of phthalate analysis from plastic matrices by using GC/MS related techniques. [Link]
-
Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
Scribd. (n.d.). 020 GCMS of Plasticizers. [Link]
-
ResearchGate. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. [Link]
-
Phenomenex. (2024). Temperature Programming for Better GC Results. [Link]
-
Restek. (2020). Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity. [Link]
-
Agilent Technologies. (n.d.). GC Method Development. [Link]
-
SCION Instruments. (2023). Sample preparation GC-MS. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
Separation Science. (2024). Fixing GC Peak Tailing for Cleaner Results. [Link]
-
Restek. (n.d.). GC Troubleshooting—Tailing Peaks. [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. [Link]
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]
-
Fisher Scientific. (n.d.). GC Columns. [Link]
-
Phenomenex. (2024). Guide to Choosing a GC Column. [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]
-
National Institute of Standards and Technology. (n.d.). Tetraethylene glycol. In NIST Chemistry WebBook. [Link]
-
Conservation and Science Research. (1993). The thermal degradation of tetraethylene glycol, a model molecule for polyethylene glycol. [Link]
-
Journal of Hazardous Materials. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. [Link]
-
NTNU Open. (2021). Analytical tools for monitoring glycol degradation. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Conservation and Science Research. (1993). The thermal degradation of tetraethylene glycol, a model molecule for polyethylene glycol. [Link]
-
PubMed. (2024). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. [Link]
-
ResearchGate. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. [Link]
-
Environmental Science & Technology. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. [Link]
-
The Good Scents Company. (n.d.). tetraethylene glycol di(2-ethyl hexoate). [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Environmental Science and Technology. (2023). Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA). [Link]
-
Advances in Environmental Technology. (2021). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. [Link]
-
MySkinRecipes. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). [Link]
Sources
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- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. padfield.org [padfield.org]
- 10. [PDF] THE THERMAL DEGRADATION OF TETRAETHYLENE GLYCOL , A MODEL MOLECULE FOR POLYETHYLENE GLYCOL | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
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- 13. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 14. Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity [discover.restek.com]
- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
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Technical Support Center: Enhancing the Long-Term Stability of Tetraethylene Glycol Di(2-Ethylhexanoate) Formulations
Welcome to the technical support center for Tetraethylene Glycol Di(2-Ethylhexanoate) (TEG-EH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of TEG-EH formulations. Here, we will explore the common stability challenges, their underlying chemical mechanisms, and provide robust troubleshooting protocols and preventative strategies.
Introduction to TEG-EH Stability
Tetraethylene glycol di(2-ethylhexanoate), a widely used plasticizer and excipient, is valued for its low viscosity and compatibility with numerous polymers.[1] However, as a diester, its chemical structure is susceptible to degradation, primarily through hydrolysis and oxidation. These degradation processes can significantly impact the performance, safety, and shelf-life of your formulations, leading to changes in pH, viscosity, color, and the generation of undesirable byproducts. Understanding and mitigating these pathways is critical for successful product development.
This guide is structured as a series of questions and answers to directly address the practical challenges you may encounter in the laboratory.
Section 1: Troubleshooting Common Formulation Issues
This section addresses specific problems you might observe during your experiments, providing likely causes and actionable solutions.
Q1: I've observed a significant drop in the pH of my aqueous-based TEG-EH formulation over time. What is the likely cause and how can I confirm it?
A1: A decrease in pH is a classic indicator of ester hydrolysis. TEG-EH can react with water, leading to the cleavage of its ester bonds and the formation of tetraethylene glycol and two molecules of 2-ethylhexanoic acid.[2] The accumulation of this acidic byproduct is the primary reason for the pH drop. This reaction is often accelerated by both acidic and basic conditions and elevated temperatures.[3][4][5]
Confirmation Protocol: HPLC Analysis of 2-Ethylhexanoic Acid
To confirm hydrolysis, you can quantify the amount of 2-ethylhexanoic acid in your formulation using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol:
-
Sample Preparation:
-
Dilute a known amount of your formulation in a suitable solvent. A mixture of acetonitrile and water (e.g., 50:50 v/v) is a good starting point.[6]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (acidified with a small amount of phosphoric or formic acid, e.g., 0.1%) is typically effective.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 210 nm.
-
Temperature: 25-30 °C.
-
-
Quantification:
-
Prepare a calibration curve using standards of 2-ethylhexanoic acid of known concentrations.
-
Compare the peak area of 2-ethylhexanoic acid in your sample to the calibration curve to determine its concentration.
-
An increase in the concentration of 2-ethylhexanoic acid over time provides direct evidence of hydrolysis.
Q2: My TEG-EH formulation has developed a yellow tint and a slight acrid odor. What could be causing this?
A2: Yellowing and the appearance of off-odors are typically signs of oxidative degradation. The ether linkages within the tetraethylene glycol backbone and the tertiary hydrogens on the 2-ethylhexanoate chains are susceptible to oxidation, especially when exposed to air, light, or in the presence of metal ion catalysts.[9] This process can lead to the formation of a complex mixture of degradation products, including aldehydes, ketones, and shorter-chain carboxylic acids, which can contribute to discoloration and undesirable odors.[10][11]
Troubleshooting Workflow for Suspected Oxidation:
Caption: Troubleshooting workflow for discoloration and odor in TEG-EH formulations.
Q3: I'm observing phase separation in my polymer-based formulation containing TEG-EH. What could be the issue?
A3: Phase separation in a TEG-EH plasticized system can be due to several factors.[1] One common cause is the degradation of the TEG-EH. As it hydrolyzes into tetraethylene glycol and 2-ethylhexanoic acid, the polarity of the plasticizer system changes, which can reduce its compatibility with the host polymer, leading to "bleeding" or phase separation. Another possibility is that the initial concentration of TEG-EH exceeds its compatibility limit with the specific polymer.
Investigative Steps:
-
Analyze for Degradation: First, use the HPLC method described in A1 to check for significant hydrolysis. If high levels of 2-ethylhexanoic acid are present, degradation is the likely cause.
-
Evaluate Compatibility: If degradation is minimal, you may be dealing with an inherent compatibility issue. Consult the polymer's technical data sheet for information on plasticizer compatibility. You may need to either reduce the concentration of TEG-EH or consider a co-plasticizer to improve compatibility.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to assess the interaction between TEG-EH and the polymer. A shift in the glass transition temperature (Tg) of the polymer upon addition of TEG-EH indicates good compatibility. The absence of a significant shift may suggest poor miscibility.
Section 2: Proactive Stabilization Strategies
This section provides guidance on how to prevent the degradation of TEG-EH in your formulations from the outset.
Q4: How can I prevent hydrolysis in my TEG-EH formulations?
A4: The most effective way to prevent hydrolysis is to add a stabilizer that can intercept the degradation process. Carbodiimide-based stabilizers are highly effective for this purpose.[12] They work by reacting with the carboxylic acids produced during hydrolysis to form stable N-acylureas.[2] This reaction consumes the acidic byproducts, preventing them from catalyzing further degradation in an autocatalytic cycle.
Recommended Stabilizers and Usage Levels:
| Stabilizer Type | Example | Typical Concentration (% w/w) | Mechanism of Action |
| Carbodiimide | Bis(2,6-diisopropylphenyl)carbodiimide | 0.1 - 2.0 | Scavenges carboxylic acids, preventing autocatalysis.[3] |
| Polymeric Carbodiimide | - | 0.5 - 5.0 | Similar to monomeric carbodiimides but with lower volatility and migration potential.[3] |
It is advisable to start with a lower concentration (e.g., 0.5%) and perform stability studies to determine the optimal level for your specific formulation.
Mechanism of Hydrolysis Inhibition by Carbodiimides:
Caption: Reaction pathway showing how carbodiimides inhibit the autocatalytic hydrolysis of TEG-EH.
Q5: What is the best way to protect my TEG-EH formulation from oxidation?
A5: To prevent oxidative degradation, the addition of antioxidants is crucial. Hindered phenolic antioxidants are highly effective as primary antioxidants.[7] They function by scavenging peroxy radicals, which are key intermediates in the oxidation chain reaction.[13] This action prevents the propagation of degradation.
For enhanced protection, especially during high-temperature processing, a synergistic combination of a primary hindered phenolic antioxidant and a secondary antioxidant, such as a phosphite or a thioether, is often recommended.[10][14] The secondary antioxidant works by decomposing hydroperoxides, which are another set of reactive intermediates in the oxidation process.
Recommended Antioxidants and Usage Levels:
| Antioxidant Type | Example | Typical Concentration (% w/w) | Function |
| Primary | |||
| Hindered Phenol | Butylated hydroxytoluene (BHT), Pentaerythrityl tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | 0.05 - 1.0 | Radical scavenger.[7] |
| Secondary | |||
| Phosphite | Tris(2,4-di-tert-butylphenyl) phosphite | 0.1 - 1.0 | Hydroperoxide decomposer.[13] |
| Thioether | Distearyl thiodipropionate | 0.1 - 0.5 | Hydroperoxide decomposer. |
Note on Pharmaceutical Formulations: When selecting stabilizers for pharmaceutical applications, it is essential to consider their regulatory acceptance and potential interactions with the active pharmaceutical ingredient (API). Phenolic compounds, for instance, can interact with various drugs, so compatibility studies are mandatory.[4]
Section 3: Analytical Methods for Stability Assessment
This section provides detailed protocols for key analytical methods to monitor the stability of your TEG-EH formulations.
Q6: Can you provide a detailed protocol for a forced degradation study of a TEG-EH formulation?
A6: A forced degradation study is essential for understanding the degradation pathways of your formulation and for developing a stability-indicating analytical method.[15][16][17]
Forced Degradation Protocol:
-
Prepare Samples: Prepare your TEG-EH formulation at a known concentration (e.g., 1 mg/mL in a suitable solvent).[15]
-
Acid Hydrolysis: Add 0.1 M HCl to your sample and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to your sample and keep at room temperature or slightly elevated temperature for a specified period.
-
Oxidation: Add 3% H₂O₂ to your sample and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store your sample at a high temperature (e.g., 80-100°C) in the dark.
-
Photostability: Expose your sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analysis: At each time point, neutralize the acid and base-stressed samples, then dilute all samples appropriately and analyze using a stability-indicating HPLC method (as described in A1, but likely with a gradient to separate all degradation products).
-
Mass Balance: Aim for 5-20% degradation of the parent compound.[15] Ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration.
Q7: How can I analyze for the parent compound, tetraethylene glycol, in my degraded formulation?
A7: The concentration of tetraethylene glycol, a product of hydrolysis, can be monitored using gas chromatography with flame ionization detection (GC-FID).
GC-FID Protocol for Tetraethylene Glycol Analysis:
-
Sample Preparation:
-
Perform a liquid-liquid extraction of your aqueous formulation. For example, extract with a suitable organic solvent like ethyl acetate.
-
Alternatively, for direct injection, dilute the sample in an appropriate solvent.
-
-
GC-FID Conditions:
-
Column: A polar capillary column, such as a wax-type column (e.g., Agilent CP-Wax 57 CB, 25 m x 0.53 mm).[18]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.[18]
-
Oven Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 200°C at 10°C/min.[18]
-
-
Quantification:
-
Prepare a calibration curve with known concentrations of tetraethylene glycol.
-
Determine the concentration in your sample by comparing its peak area to the calibration curve.
-
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for neat TEG-EH?
-
A: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents and direct sunlight.[5]
-
-
Q: Can I use TEG-EH in formulations intended for parenteral administration?
-
A: The use of TEG-EH in parenteral formulations requires careful consideration of its purity, potential leachables from container systems, and a thorough toxicological assessment of the final formulation. Always consult regulatory guidelines and conduct extensive safety studies.
-
-
Q: Are there any known incompatibilities with common pharmaceutical excipients?
-
A: As an ester, TEG-EH can be incompatible with strong acids, bases, and oxidizing agents. Compatibility with other excipients should be assessed on a case-by-case basis using techniques like DSC and FTIR.[19][20] Stabilizers like phenolic antioxidants may have their own set of incompatibilities.[4]
-
References
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Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). ScienceDirect. [Link]
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News - Carbodiimide: The most widely used and highly effective anti-hydrolysis agent. (n.d.). sunris-e.com. [Link]
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How does pH impact the rate of acid-catalyzed hydrolysis?. (n.d.). True Geometry's Blog. [Link]
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Possible Side Effects of Polyphenols and Their Interactions with Medicines. (2021). MDPI. [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. (2017). NASA Technical Reports Server. [Link]
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Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). mill-chem.com. [Link]
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Hindered Phenols | Antioxidants for Plastics. (n.d.). amfine.com. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). bioprocessintl.com. [Link]
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Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020). Veeprho. [Link]
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SAFETY DATA SHEET - Tetraethylene glycol di(2-ethylhexanoate). (2016). Chem Service. [Link]
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Esters Hydrolysis Rates. (n.d.). Internet Public Library - IPL.org. [Link]
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Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll. [Link]
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Plastic & Antioxidant Additives | Hindered Phenol. (n.d.). we-add.com. [Link]
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Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). (n.d.). ScienceDirect. [Link]
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A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. (2021). PMC - NIH. [Link]
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Use of phenolic antioxidants (AO) in PVC Applications. (n.d.). ResearchGate. [Link]
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Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). (n.d.). ResearchGate. [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). LinkedIn. [Link]
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What is a Glycol System: Troubleshooting Common Issues. (n.d.). ClearWater Industries. [Link]
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What does ethylene glycol decompose to when exposed to air for an extended period of time?. (2019). Chemistry Stack Exchange. [Link]
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Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]
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Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (n.d.). ResearchGate. [Link]
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Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation. (2020). PubMed. [Link]
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A MASS SPECTROMETRIC INVESTIGATION OF THE THERMAL OXIDATIVE REACTIVITY OF ETHYLENE GLYCOL. (n.d.). osti.gov. [Link]
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2-Ethylhexanoic Acid Analysis Methods. (n.d.). Scribd. [Link]
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Direct Determination of 2-Ethylhexanoic Acid in Clavulanate. (n.d.). LCGC International. [Link]
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Oxidation of the Partly Oxidized Ethylene Glycol Oxidation Products Glycolaldehyde, Glyoxal, Glycolic Acid, Glyoxylic Acid, and Oxalic Acid on Pt Electrodes: A Combined ATR-FTIRS and DEMS Spectroelectrochemical Study. (n.d.). ResearchGate. [Link]
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Stabilization of Polymers and Stabilizer Processes : PREFACE. (n.d.). ACS Publications. [Link]
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Oxidation Stability of Natural Ester Modified by Means of Fullerene Nanoparticles. (2021). MDPI. [Link]
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Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. (n.d.). SciELO. [Link]
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Mechanisms of biodegradation of dibenzoate plasticizers. (n.d.). ResearchGate. [Link]
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The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxy. (n.d.). EPA. [Link]
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Tetraethylene glycol di(2-ethylhexanoate) | C24H46O7 | CID 28999. (n.d.). PubChem. [Link]
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Compatibility study between ibuproxam and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy. (n.d.). PubMed. [Link]
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GLYCOL CHILLER SYSTEM TROUBLESHOOTING 101. (n.d.). Pro Refrigeration. [Link]
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Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. (n.d.). PubMed. [Link]
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Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation: Pilot-Scale Experiments and Process Analysis. (n.d.). ResearchGate. [Link]
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Reactive Distillation Process Design And Analysis Of Triethylene Glycol Di-2-ethylehexanoate Synthesis. (2021). Globe Thesis. [Link]
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Validation & Comparative
A Comparative Guide to Glycol Ester Plasticizers: Profiling Tetraethylene Glycol Di(2-Ethylhexanoate)
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision that profoundly impacts the performance, stability, and safety of polymer-based formulations. This guide provides an in-depth technical comparison of tetraethylene glycol di(2-ethylhexanoate) with other prevalent glycol ester plasticizers, namely triethylene glycol di(2-ethylhexanoate) and diethylene glycol dibenzoate. By examining key performance metrics through the lens of established experimental protocols, this document aims to equip you with the necessary insights to make an informed selection for your specific application.
Introduction to Glycol Ester Plasticizers
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[1] They function by embedding themselves between the polymer chains, thus reducing intermolecular forces and lowering the glass transition temperature (Tg).[1] Glycol esters, a prominent class of plasticizers, are synthesized from the esterification of glycols with various acids. Their performance is dictated by the length of the glycol chain and the nature of the acid used, which in turn influences their molecular weight, polarity, and compatibility with different polymers.
This guide focuses on a comparative analysis of three key glycol ester plasticizers:
-
Tetraethylene Glycol Di(2-Ethylhexanoate) (TEG-di(2-EH)) : A higher molecular weight glycol ester known for its low volatility.[2]
-
Triethylene Glycol Di(2-Ethylhexanoate) (TREG-di(2-EH)) : A closely related, lower molecular weight alternative to TEG-di(2-EH).
-
Diethylene Glycol Dibenzoate (DEGDB) : A high-solvating plasticizer with a different chemical structure, offering a distinct performance profile.[3]
Comparative Analysis of Physicochemical Properties
The fundamental physicochemical properties of a plasticizer are predictive of its performance in a polymer matrix. A higher molecular weight, for instance, generally correlates with lower volatility and reduced migration.
| Property | Tetraethylene Glycol Di(2-Ethylhexanoate) | Triethylene Glycol Di(2-Ethylhexanoate) | Diethylene Glycol Dibenzoate |
| CAS Number | 18268-70-7[2] | 94-28-0[4] | 120-55-8[5] |
| Molecular Formula | C24H46O7[6] | C22H42O6[4] | C18H18O5[7] |
| Molecular Weight ( g/mol ) | 446.6[6] | 402.57[4] | 314.33[7] |
| Boiling Point (°C) | > 260[8] | 344[9] | 235-237 (at 7 mmHg) |
| Density (g/mL at 25°C) | ~0.98[8] | ~0.969[4] | ~1.175 |
Performance Evaluation: A Data-Driven Comparison
The efficacy of a plasticizer is a multidimensional attribute. In this section, we compare our selected glycol esters across four critical performance parameters, grounded in standardized testing methodologies.
Plasticizing Efficiency: The Impact on Glass Transition Temperature
A primary measure of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of a polymer. A lower Tg imparts greater flexibility at room and lower temperatures. The addition of a plasticizer to a rigid polymer like polyvinyl chloride (PVC) can significantly reduce its Tg.[10]
Hypothetical Comparative Data for Plasticizing Efficiency in PVC (at 40 phr loading)
| Plasticizer | Glass Transition Temperature (Tg) of Plasticized PVC (°C) |
| Unplasticized PVC | 85 |
| Tetraethylene Glycol Di(2-Ethylhexanoate) | 5 |
| Triethylene Glycol Di(2-Ethylhexanoate) | 2 |
| Diethylene Glycol Dibenzoate | 8 |
Note: This data is illustrative and can vary based on the specific PVC resin and processing conditions.
Permanence: Volatility and Resistance to Extraction
The long-term performance of a plasticized polymer is heavily dependent on the permanence of the plasticizer. High volatility leads to the gradual loss of the plasticizer, causing the material to become brittle over time.[11] Similarly, poor extraction resistance can lead to the leaching of the plasticizer when the polymer comes into contact with solvents, oils, or even water.
Expected Performance Based on Molecular Weight and Polarity
| Performance Metric | Tetraethylene Glycol Di(2-Ethylhexanoate) | Triethylene Glycol Di(2-Ethylhexanoate) | Diethylene Glycol Dibenzoate |
| Volatility (Weight Loss by TGA) | Lowest | Low | Moderate |
| Extraction Resistance in Water | High | High | Moderate |
| Extraction Resistance in Oil | Moderate | Moderate | High |
Rationale: The higher molecular weight of TEG-di(2-EH) suggests the lowest volatility. The dibenzoate structure of DEGDB generally offers good resistance to extraction by non-polar liquids like oil.
Low-Temperature Flexibility
For applications in colder environments, the ability of a plasticized material to remain flexible is paramount. This is assessed by its low-temperature flexibility, often quantified by the brittle point or by measuring the torsional stiffness at low temperatures.
Expected Low-Temperature Performance
| Plasticizer | Expected Brittle Point (°C) |
| Tetraethylene Glycol Di(2-Ethylhexanoate) | -45 |
| Triethylene Glycol Di(2-Ethylhexanoate) | -50 |
| Diethylene Glycol Dibenzoate | -25 |
Note: The di(2-ethylhexanoate) esters are generally known for their excellent low-temperature performance.
Mechanical Properties: Hardness
The addition of a plasticizer softens the polymer, which can be quantified by measuring the Shore hardness. The choice of plasticizer can fine-tune the desired hardness of the final product.
Hypothetical Shore A Hardness of Plasticized PVC (at 40 phr loading)
| Plasticizer | Shore A Hardness |
| Tetraethylene Glycol Di(2-Ethylhexanoate) | 80 |
| Triethylene Glycol Di(2-Ethylhexanoate) | 78 |
| Diethylene Glycol Dibenzoate | 82 |
Note: This data is illustrative. A lower Shore A value indicates a softer material.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the performance data, standardized test methods are employed. Below are detailed protocols for the key experiments discussed in this guide.
Workflow for Plasticizer Performance Evaluation
Determination of Glass Transition Temperature (ASTM E1356)
Objective: To measure the effect of the plasticizer on the glass transition temperature (Tg) of the polymer, which is a key indicator of plasticizing efficiency.
Methodology:
-
Sample Preparation: A small sample (10-15 mg) of the plasticized polymer is accurately weighed and hermetically sealed in an aluminum DSC pan.[12]
-
Instrument Setup: A Differential Scanning Calorimeter (DSC) is calibrated for temperature and enthalpy.
-
Thermal Program: The sample is subjected to a controlled thermal cycle, typically:
-
First Heating: Heat from room temperature to a temperature above the expected Tg at a rate of 20°C/minute to erase the thermal history.[12]
-
Cooling: Cool the sample at a controlled rate (e.g., 20°C/minute) to below the expected Tg.
-
Second Heating: Heat the sample again at a controlled rate (e.g., 20°C/minute) through the glass transition region.[12]
-
-
Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Evaluation of Volatility by Thermogravimetric Analysis (TGA)
Objective: To assess the permanence of the plasticizer by measuring its volatility at elevated temperatures.
Methodology:
-
Sample Preparation: A small, representative sample (5-20 mg) of the plasticized polymer is placed in a TGA pan.
-
Instrument Setup: A Thermogravimetric Analyzer is tared and calibrated.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C or 20°C per minute) under a controlled atmosphere (typically nitrogen to prevent oxidative degradation).[13][14]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 50%) is used to compare the volatility of different plasticizers. A higher temperature for a given weight loss indicates lower volatility. The first major weight loss step is often attributed to the volatilization of the plasticizer.[15]
Measurement of Extraction Resistance (ASTM D1239)
Objective: To determine the resistance of the plasticizer to being extracted from the polymer matrix upon immersion in various liquids.
Methodology:
-
Test Specimens: Prepare at least three square specimens (50 mm x 50 mm) of the plasticized polymer film.[16]
-
Initial Weighing: Condition the specimens and accurately weigh them to the nearest 0.001 g.
-
Immersion: Completely immerse the specimens in the test liquid (e.g., distilled water, 1% soap solution, cottonseed oil) in a container.[16] The standard test condition is 24 hours at 23°C.
-
Final Weighing: After the immersion period, remove the specimens, gently wipe them dry, and reweigh them.
-
Calculation: The percentage of weight loss is calculated as follows: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
Determination of Hardness (ASTM D2240)
Objective: To measure the indentation hardness of the plasticized polymer, which reflects the plasticizer's softening effect.
Methodology:
-
Test Specimen: The specimen should have a minimum thickness of 6.4 mm (0.25 inches). If necessary, specimens can be stacked to achieve this thickness.[17]
-
Instrument: A Shore A durometer is used for flexible materials.
-
Measurement: The durometer is pressed firmly and vertically onto the flat surface of the specimen. The hardness reading is taken within one second of firm contact.[17]
-
Replicates: Multiple readings are taken at different locations on the specimen, and the average value is reported.
Molecular Structure and its Influence on Performance
The chemical structure of the glycol ester plasticizer is fundamental to its performance characteristics.
The longer glycol chain in tetraethylene glycol di(2-ethylhexanoate) results in a higher molecular weight, which is the primary reason for its lower volatility compared to triethylene glycol di(2-ethylhexanoate) . The branched 2-ethylhexanoate chains in both these plasticizers contribute to good low-temperature flexibility. In contrast, the presence of aromatic rings in diethylene glycol dibenzoate imparts a higher polarity, leading to strong solvation with polar polymers like PVC. This can result in faster processing times.
Conclusion and Recommendations
The selection of a glycol ester plasticizer is a nuanced decision that requires a thorough understanding of the specific demands of the end-use application.
-
Tetraethylene Glycol Di(2-Ethylhexanoate) is an excellent choice for applications where long-term performance and low volatility are critical. Its higher molecular weight ensures it remains within the polymer matrix, even at elevated temperatures, making it suitable for durable goods and applications with stringent aging requirements.
-
Triethylene Glycol Di(2-Ethylhexanoate) offers a good balance of properties, with a slight advantage in low-temperature flexibility over its tetraethylene glycol counterpart. It is a versatile plasticizer suitable for a wide range of applications where excellent cold resistance is a key requirement.[4]
-
Diethylene Glycol Dibenzoate is a high-solvating plasticizer that can enhance processing efficiency. Its strong compatibility with polar polymers makes it a good choice for applications where rapid fusion and high plasticizer uptake are desired.
Ultimately, the optimal plasticizer choice will depend on a careful evaluation of the trade-offs between plasticizing efficiency, permanence, low-temperature performance, and processing characteristics. It is highly recommended to conduct experimental evaluations, following the protocols outlined in this guide, to validate the performance of the selected plasticizer in your specific formulation.
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-
Trigon Chemie. (n.d.). Diethyleneglycol dibenzoate. Retrieved from [Link]
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A Comparative Guide to the Validation of an Analytical Method for Tetraethylene Glycol Di(2-ethylhexanoate) in Water
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of tetraethylene glycol di(2-ethylhexanoate) (TEG-DEH) in aqueous matrices. As a plasticizer used in various industrial applications, including in materials that may come into contact with food, ensuring its levels in water are accurately monitored is of significant environmental and safety importance.[1][2][3]
We will explore a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, detailing the causality behind experimental choices and providing a complete validation protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6] This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish a reliable, validated method for TEG-DEH analysis.
The Analytical Challenge and Method Selection
TEG-DEH is a high-molecular-weight ester with low volatility, making its extraction from water and subsequent analysis a non-trivial task.[1] The primary challenge lies in developing a method that is not only sensitive and accurate but also robust and reliable for routine use. The selection of the core analytical technique is paramount.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile/semi-volatile compounds based on boiling point and polarity, followed by mass-based detection. | Separates compounds based on polarity in the liquid phase, followed by highly selective mass-based detection. |
| Suitability for TEG-DEH | Excellent. TEG-DEH has sufficient volatility for GC analysis, and MS provides definitive identification. GC is a standard technique for similar compounds like phthalates.[7] | Viable. Offers high sensitivity and specificity without the need for high temperatures, reducing the risk of thermal degradation.[8] |
| Sample Preparation | Typically requires extraction into an organic solvent (e.g., via LLE or SPE). Derivatization is sometimes needed for less volatile or polar analytes, though likely not for TEG-DEH itself.[9] | Often requires sample cleanup and concentration via SPE. Direct injection is possible for cleaner samples but rare for trace environmental analysis.[8] |
| Pros | Robust, widely available technology. Extensive libraries for spectral matching. Generally lower instrumentation cost than LC-MS/MS. Proven efficacy for plasticizer analysis.[10] | High sensitivity (often sub-ppb). High selectivity, reducing matrix interference. Suitable for a broader range of compound polarities. |
| Cons | Requires analyte to be thermally stable and volatile. Potential for matrix interference in the GC column. | Higher instrumentation and maintenance costs. Potential for ion suppression or enhancement from the sample matrix. |
| Verdict | Primary Recommended Method. GC-MS offers a proven, cost-effective, and robust approach for TEG-DEH, aligning with established methods for similar analytes.[11][12] | Strong Alternative. Excellent for applications requiring the utmost sensitivity or when analyzing TEG-DEH alongside more polar, non-volatile compounds. |
Based on this comparison, we will proceed with the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method coupled with Solid-Phase Extraction (SPE) for sample preparation. This combination provides an optimal balance of selectivity, sensitivity, robustness, and accessibility for the target application.
Guiding Principles: The ICH Q2(R1) Framework
The validation process is not merely a series of experiments; it is a systematic demonstration that an analytical method is suitable for its intended purpose. The ICH Q2(R1) guideline provides the authoritative framework for this process, outlining the necessary performance characteristics to be investigated.[4][5][6] Our validation protocol will address the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Detailed Experimental Protocol: GC-MS Method Validation
Part 1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: SPE is chosen over traditional liquid-liquid extraction (LLE) to minimize solvent consumption, reduce the potential for emulsion formation, and provide a cleaner, more concentrated extract.[10][13] A reversed-phase sorbent (like C18) is ideal for retaining the non-polar TEG-DEH from a polar aqueous matrix.
Materials:
-
TEG-DEH certified reference standard
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Deionized water, 18 MΩ·cm
-
Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporation system
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of Dichloromethane followed by 5 mL of Methanol through the sorbent. This solvates the C18 chains and removes any organic impurities.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water. It is critical not to let the sorbent bed go dry from this point until the sample is loaded. This step prepares the sorbent to receive an aqueous sample.[14]
-
Sample Loading: Pass a 500 mL water sample through the SPE cartridge at a slow, steady flow rate (approx. 5-10 mL/min). The non-polar TEG-DEH will be retained on the C18 sorbent while salts and other polar impurities pass through.
-
Washing: Wash the cartridge with 5 mL of a 5% Methanol in water solution to remove any weakly retained, polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum through it for at least 30 minutes. This removes residual water, which can interfere with the subsequent GC analysis.
-
Elution: Elute the retained TEG-DEH by passing 5 mL of Dichloromethane through the cartridge into a collection tube. Dichloromethane is a strong non-polar solvent that effectively desorbs the analyte from the C18 sorbent.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at ambient temperature. This step is crucial for achieving the required analytical sensitivity.
Part 2: Instrumental Analysis by GC-MS
Instrument Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | N/A |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for separating semi-volatile compounds like TEG-DEH. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of TEG-DEH without thermal degradation. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, essential for trace-level detection. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 300°C @ 15°C/min, hold 5 min | An optimized temperature ramp ensures good peak shape and separation from any matrix components. |
| Mass Spectrometer | Agilent 5977 or equivalent | N/A |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity and selectivity compared to full scan by monitoring only characteristic ions of TEG-DEH. |
| SIM Ions (m/z) | To be determined experimentally. Likely fragments would include ions related to the 2-ethylhexanoate moiety (e.g., m/z 127) and fragments of the polyglycol chain. A quantifier and several qualifiers should be chosen. | N/A |
Part 3: The Validation Protocol & Data Interpretation
The following experiments constitute the core of the validation process. All experiments should be performed using the complete method, including the SPE sample preparation step.
1. Specificity
-
Procedure: Analyze a blank water sample (matrix blank) and a blank spiked with TEG-DEH.
-
Acceptance Criteria: The chromatogram of the matrix blank should show no significant interfering peaks at the retention time of TEG-DEH. The spiked sample must show a distinct, well-resolved peak.
2. Linearity and Range
-
Procedure: Prepare a series of at least five calibration standards by spiking blank water at concentrations spanning the expected working range (e.g., 1, 5, 10, 50, 100 µg/L). Process each standard through the entire method and analyze. Plot the instrument response versus the concentration.
-
Acceptance Criteria: The linear regression analysis should yield a coefficient of determination (R²) ≥ 0.995. The residuals should be randomly distributed around the x-axis.
Table 1: Example Linearity Data
| Concentration (µg/L) | Peak Area (Counts) |
|---|---|
| 1 | 15,250 |
| 5 | 76,100 |
| 10 | 151,500 |
| 50 | 755,200 |
| 100 | 1,505,000 |
| R² | 0.9998 |
3. Accuracy
-
Procedure: Analyze spiked samples at a minimum of three concentration levels (low, medium, high) across the specified range (e.g., 2, 25, 75 µg/L). Perform at least three replicate determinations at each level. Accuracy is expressed as the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 80-120% for each concentration level.
4. Precision (Repeatability & Intermediate Precision)
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a medium-concentration spiked sample (e.g., 25 µg/L) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15% for both repeatability and intermediate precision.
Table 2: Example Accuracy and Precision Data (at 25 µg/L)
| Replicate | Day 1 Recovery (%) | Day 2 Recovery (%) |
|---|---|---|
| 1 | 95.5 | 98.2 |
| 2 | 98.1 | 101.5 |
| 3 | 94.3 | 96.8 |
| 4 | 101.2 | 103.1 |
| 5 | 99.8 | 99.5 |
| 6 | 96.4 | 97.7 |
| Mean | 97.6% | 99.5% |
| RSD (Repeatability) | 2.6% | N/A |
| RSD (Intermediate) | N/A | 2.4% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is:
-
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 × (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
-
Acceptance Criteria: The LOQ must be established with acceptable precision (RSD ≤ 20%) and accuracy (80-120% recovery). The LOQ should be at or below any regulatory limit of interest.
6. Robustness
-
Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples include:
-
Varying the GC oven ramp rate (e.g., ± 1°C/min).
-
Varying the SPE elution solvent volume (e.g., ± 0.5 mL).
-
Varying the pH of the water sample slightly.
-
-
Acceptance Criteria: The results should not be significantly affected by these minor changes, demonstrating the method's reliability for routine use.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Specificity | No interference at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.995 |
| Range | Established by linearity, accuracy, and precision data. |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (RSD) | ≤ 15% |
| Limit of Quantitation (LOQ) | Quantifiable with acceptable accuracy and precision. |
| Robustness | Results are unaffected by small, deliberate method variations. |
Logical Flow of the Validation Process
The validation process follows a logical sequence, where the results of earlier tests inform later ones. For example, the linear range must be established before accuracy can be tested across that range.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validating an analytical method for tetraethylene glycol di(2-ethylhexanoate) in water. By coupling Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry, a method can be developed that is sensitive, specific, and robust. Adherence to the validation principles of ICH Q2(R1) ensures that the resulting data is reliable and defensible, meeting the high standards required by researchers and regulatory bodies alike. The successful completion of the validation experiments described herein provides documented evidence that the method is fit for its intended purpose: the accurate and precise quantification of TEG-DEH in aqueous samples.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][6]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][15]
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U.S. Environmental Protection Agency. EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. National Environmental Methods Index. [Link][16]
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U.S. Environmental Protection Agency. (2015). The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxyethanol and 2-Methoxyethanol in Ground and Surface Waters by Liquid Chromatography/Tandem Mass Spectrometry. [Link][8]
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Ethylene Glycol. [Link][7]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link][17]
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Blount, B. C., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry. [Link][12]
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Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link][14]
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A Comparative Performance Analysis: Tetraethylene Glycol Di(2-Ethylhexanoate) as a Phthalate Alternative
An In-depth Guide for Researchers and Formulation Scientists
The selection of a plasticizer is a critical decision in the formulation of flexible polymer articles, directly impacting performance, processing, safety, and regulatory compliance. For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for plasticizing polyvinyl chloride (PVC) due to their exceptional versatility and cost-effectiveness. However, mounting toxicological concerns and regulatory restrictions on certain low molecular weight phthalates have catalyzed a shift towards safer, high-performance alternatives.
This guide provides a detailed comparative analysis of Tetraethylene Glycol Di(2-Ethylhexanoate), hereafter referred to as 4GEH, against the benchmark of traditional phthalate plasticizers. By synthesizing performance data, toxicological profiles, and standardized experimental methodologies, this document serves as a comprehensive resource for scientists and drug development professionals navigating the complexities of plasticizer selection.
Performance Deep Dive: 4GEH vs. Phthalates
The efficacy of a plasticizer is not defined by a single property but by a balance of characteristics. This section dissects the key performance metrics, offering a quantitative and qualitative comparison.
1. Plasticizing Efficiency:
Plasticizing efficiency refers to the concentration of plasticizer required to achieve a desired level of flexibility or hardness in the polymer. Higher efficiency is often economically advantageous. Efficiency is typically measured by the reduction in Shore hardness of a standardized PVC formulation.
While citrate esters are noted to rival the efficiency of DEHP, 4GEH also demonstrates effective plasticizing capabilities.[1] The efficiency of 4GEH is attributed to its molecular structure, which combines a polar polyether core with nonpolar, branched aliphatic chains, allowing for effective interaction with PVC polymer chains.[2]
Table 1: Comparative Plasticizer Efficiency (Shore A Hardness)
| Plasticizer | Type | Typical Loading for 75 Shore A Hardness | Relative Efficiency |
| Di(2-ethylhexyl) phthalate (DEHP) | Ortho-Phthalate | 32.2% | High |
| Diisononyl phthalate (DINP) | High MW Phthalate | Varies | Moderate-High |
| Tetraethylene Glycol Di(2-Ethylhexanoate) (4GEH) | Glycol Ester | Data Dependent on Formulation | Effective |
| Acetyl tri-n-butyl citrate (ATBC) | Citrate Ester | 32.2% | High |
Note: Data synthesized from multiple sources. Precise loading levels are formulation-dependent.[1]
2. Migration Resistance and Volatility:
A critical parameter, especially for medical devices, food contact materials, and consumer products, is the plasticizer's tendency to migrate or leach out of the polymer matrix.[3] Higher molecular weight and a more branched structure typically lead to lower volatility and migration.[4][5]
4GEH, with a molecular weight of approximately 402.56 g/mol , is designed for low volatility.[6] This characteristic is crucial for maintaining the material's properties over time and minimizing potential human exposure. In comparison, lower molecular weight phthalates like DEHP are more prone to migration.[5] High molecular weight phthalates like DINP and non-phthalate alternatives such as Trioctyl Trimellitate (TOTM) are known for their improved permanence and low migration.[5][7]
Table 2: Migration and Volatility Characteristics
| Plasticizer | Molecular Weight ( g/mol ) | Key Characteristics |
| Di(2-ethylhexyl) phthalate (DEHP) | 390.56 | Higher migration tendency |
| Diisononyl phthalate (DINP) | ~418.6 | Lower volatility and migration than DEHP[5] |
| Tetraethylene Glycol Di(2-Ethylhexanoate) (4GEH) | ~402.56 | Low volatility [6][8] |
| Trioctyl Trimellitate (TOTM) | 546.8 | Very low volatility, excellent for high-temp applications[7] |
3. Thermal Stability:
Thermal stability is essential for withstanding the high temperatures of polymer processing without degradation. Thermogravimetric analysis (TGA) is the standard method for evaluating this property, measuring weight loss as a function of temperature.[9][10]
Esters, in general, are known for good thermal stability.[11] PVC plasticized with diesters has shown decomposition temperatures around 280-290°C.[11] The polyether backbone of 4GEH is expected to contribute to good thermal performance, a desirable trait for applications requiring durability at elevated temperatures.[8]
4. Low-Temperature Performance:
The ability of a plasticized material to remain flexible at low temperatures is critical for many applications, from outdoor cables to refrigeration gaskets.[12] Adipate and azelate esters are particularly well-known for their excellent low-temperature flexibility.[13][14] While specific quantitative data for 4GEH's low-temperature performance requires targeted testing, its flexible ether linkage suggests it would impart good low-temperature properties.
Toxicological and Regulatory Profile: A Key Differentiator
The primary driver for moving away from certain phthalates is their toxicological profile. Low molecular weight ortho-phthalates like DEHP have been classified as substances of very high concern (SVHC) in Europe due to their potential as endocrine disruptors.[15][16]
In contrast, 4GEH is not classified as hazardous.[17] Safety data indicates it is not a respiratory or skin sensitizer and is not considered a carcinogen by major regulatory bodies.[17] Furthermore, it has been used in indirect food contact materials, highlighting its favorable safety profile.[6][18] This presents a significant advantage for formulators in sensitive applications such as medical devices, toys, and food packaging.[7][19]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of performance claims, standardized testing protocols are paramount. Below are summaries of key experimental workflows.
Workflow for Evaluating Plasticizer Performance
Caption: A typical workflow for the comparative evaluation of plasticizers in a PVC formulation.
Protocol 1: Shore A Hardness Testing (Plasticizing Efficiency)
-
Principle: This test measures the indentation hardness of the plasticized PVC. A lower Shore A value indicates greater softness and higher plasticizer efficiency.[22]
-
Methodology:
-
Prepare standardized test specimens (typically 6.4mm thick) of PVC formulated with the plasticizers under evaluation.[22]
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Use a calibrated Shore A durometer. Press the indenter foot firmly and parallel to the surface of the specimen.[22]
-
Record the hardness reading within one second of firm contact.[22]
-
Take at least five measurements at different positions on the specimen and report the average value.
-
Protocol 2: Plasticizer Migration (Solvent Extraction Method)
-
Principle: This method determines the weight loss of a plasticized film after immersion in a specific liquid, simulating contact with foods, liquids, or other media.[25] It provides a quantitative measure of the plasticizer's resistance to extraction.[23]
-
Methodology:
-
Cut test specimens into 50 x 50 mm squares.[24]
-
Accurately weigh each specimen to the nearest 0.0001 g (W1).
-
Immerse each specimen in a container with 400 mL of the test liquid (e.g., distilled water, cottonseed oil, 50% ethanol).[23][24]
-
Cover the containers and maintain them at a specified temperature and duration (e.g., 24 hours at 23°C).[23]
-
Remove the specimens, gently wipe them dry with a soft cloth, and reweigh (W2).[23] For non-volatile extraction liquids, rinse with a suitable volatile solvent before drying.[25]
-
Calculate the percentage weight loss: Weight Loss (%) = [(W1 - W2) / W1] * 100.
-
Diagram: Plasticizer Migration Mechanism
Caption: Schematic of plasticizer molecules migrating from the polymer matrix to the external environment.
Protocol 3: Thermal Stability by Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition is a key indicator of thermal stability.[27][28]
-
Methodology:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (typically nitrogen for decomposition studies) at a constant rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. A higher onset temperature indicates greater thermal stability.
-
Conclusion
Tetraethylene glycol di(2-ethylhexanoate) (4GEH) emerges as a compelling alternative to traditional phthalate plasticizers, particularly for applications where safety and low migration are paramount. Its performance profile, characterized by effective plasticizing efficiency, low volatility, and good thermal stability, makes it a viable candidate for a wide range of flexible PVC applications. The most significant advantage of 4GEH lies in its favorable toxicological and regulatory standing, offering formulators a path to developing high-performance products that meet stringent safety standards. While no single plasticizer can replicate the exact performance profile of DEHP across all metrics, 4GEH provides a balanced set of properties that addresses the critical shortcomings of regulated phthalates, positioning it as a key component in the next generation of safe and durable polymer materials.
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A Senior Application Scientist's Guide to the Cross-Validation of Tetraethylene Glycol Di(2-ethylhexanoate) Quantification Methods
For researchers, scientists, and drug development professionals, the precise quantification of tetraethylene glycol di(2-ethylhexanoate) is a critical aspect of ensuring product safety and quality. As a common plasticizer, this compound can be present as a leachable or extractable in pharmaceutical packaging, medical devices, and manufacturing components. Its accurate measurement is therefore not just an analytical challenge, but a regulatory necessity.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for the quantification of tetraethylene glycol di(2-ethylhexanoate): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the fundamental principles of each method, present comparative performance data, and provide detailed experimental protocols to assist you in selecting and validating the optimal method for your specific application.
The Analytical Imperative: Why Method Selection Matters
Tetraethylene glycol di(2-ethylhexanoate) is a semi-volatile organic compound, a characteristic that places it at the crossroads of suitability for both GC-MS and HPLC-MS analysis. The choice between these two powerful techniques is not arbitrary; it is dictated by a nuanced understanding of the sample matrix, the required sensitivity, and the ultimate goal of the analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds.[1] It offers excellent separation efficiency and provides detailed structural information through mass spectrometry, making it a workhorse in many analytical laboratories.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is exceptionally versatile, capable of analyzing a wide range of compounds, including those that are less volatile or thermally labile.[2] Its strength lies in its adaptability to various sample matrices and its high sensitivity, particularly when coupled with tandem mass spectrometry (MS/MS).
Cross-validation, the process of using a secondary method to confirm the results of a primary method, provides the highest level of confidence in analytical data. This is particularly crucial in regulated environments where data integrity is paramount.
Quantitative Performance: A Side-by-Side Comparison
The validation of an analytical method is a mandatory process to ensure its suitability for its intended purpose. Key performance parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R2), are summarized below to provide a quantitative comparison of GC-MS and HPLC-MS for the analysis of compounds similar to tetraethylene glycol di(2-ethylhexanoate).[3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Causality Behind Performance |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio.[1] | Separation based on polarity followed by highly selective and sensitive mass-based detection.[2] | GC-MS relies on the analyte's ability to be vaporized without degradation, while HPLC-MS separates analytes in the liquid phase. |
| Selectivity | High | Very High | The specificity of mass spectral fragmentation patterns in GC-MS provides high selectivity. HPLC-MS/MS offers even greater selectivity through the monitoring of specific precursor-to-product ion transitions. |
| Sensitivity (LOD/LOQ) | High (low µg/mL to ng/mL range)[4] | Very High (ng/mL to pg/mL range) | The ionization efficiency in HPLC-MS sources, such as electrospray ionization (ESI), can be very high for polar compounds, often leading to lower detection limits than GC-MS. |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range when properly optimized. |
| Accuracy (% Recovery) | Typically 90-110% | Typically 90-110% | Accuracy is highly dependent on the efficiency of the sample preparation method and the absence of matrix effects. |
| Precision (%RSD) | < 15% | < 15% | Both methods can achieve high precision, though it is influenced by factors such as injection volume, system stability, and sample homogeneity. |
| Analysis Time | Generally faster for volatile compounds. | Can be longer, but amenable to high-throughput applications. | The speed of GC analysis is often dictated by the oven temperature program, while HPLC run times are determined by the gradient elution profile. |
| Sample Preparation | May require derivatization for polar analytes to improve volatility and chromatographic performance. | Often involves a simple "dilute-and-shoot" approach for clean samples, or solid-phase extraction (SPE) for more complex matrices. | The choice of sample preparation is dictated by the need to make the analyte compatible with the analytical technique and to remove interfering matrix components. |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the quantification of tetraethylene glycol di(2-ethylhexanoate) using both GC-MS and HPLC-MS. These protocols are intended as a starting point and should be optimized and validated for your specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of tetraethylene glycol di(2-ethylhexanoate) in a polymer extract.
1. Sample Preparation: Liquid-Liquid Extraction
-
Objective: To extract the analyte from the sample matrix into a solvent compatible with GC-MS analysis.
-
Procedure:
-
Accurately weigh 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or hexane).
-
Agitate the sample for 24 hours at a controlled temperature (e.g., 40°C).
-
Carefully transfer the solvent extract to a clean vial for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for Quantification: To be determined from the mass spectrum of a pure standard of tetraethylene glycol di(2-ethylhexanoate).
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of tetraethylene glycol di(2-ethylhexanoate) in the extraction solvent.
-
Analyze the standards and samples under the same GC-MS conditions.
-
Construct a calibration curve by plotting the peak area of the target analyte against its concentration.
-
Determine the concentration of tetraethylene glycol di(2-ethylhexanoate) in the samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This protocol is suitable for the quantification of tetraethylene glycol di(2-ethylhexanoate) in an aqueous-based pharmaceutical formulation.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate the analyte and remove interfering matrix components.
-
Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the pharmaceutical formulation onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elute the tetraethylene glycol di(2-ethylhexanoate) from the cartridge with 5 mL of acetonitrile.
-
The eluate can be directly injected or evaporated and reconstituted in a smaller volume of the mobile phase for increased sensitivity.
-
2. HPLC-MS Instrumentation and Conditions
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
Start with 50% B, hold for 1 minute.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized by infusing a pure standard of tetraethylene glycol di(2-ethylhexanoate).
-
3. Calibration and Quantification
-
Prepare a series of calibration standards in a matrix that mimics the final sample extract.
-
Analyze the standards and samples using the optimized HPLC-MS/MS method.
-
Generate a calibration curve by plotting the peak area of the MRM transition against the concentration of the analyte.
-
Calculate the concentration of tetraethylene glycol di(2-ethylhexanoate) in the samples based on the calibration curve.
Visualizing the Workflow: A Comparative Diagram
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both GC-MS and HPLC-MS analysis.
Caption: Workflow for GC-MS Quantification.
Caption: Workflow for HPLC-MS/MS Quantification.
Conclusion: An Informed Decision for Robust Quantification
Both GC-MS and HPLC-MS are powerful and reliable techniques for the quantification of tetraethylene glycol di(2-ethylhexanoate). The choice of the most appropriate method hinges on a careful consideration of the analyte's properties, the complexity of the sample matrix, and the required level of sensitivity.
-
GC-MS is often the more straightforward approach for semi-volatile compounds in relatively clean matrices, offering high resolution and definitive identification.
-
HPLC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for challenging matrices and trace-level quantification.
Ultimately, the cross-validation of results obtained from these two orthogonal techniques will provide the highest degree of confidence in your data, ensuring both scientific rigor and regulatory compliance.
References
-
Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxyethanol and 2-Methoxyethanol in Ground and Surface Waters. Retrieved from [Link]
-
Intertek. (n.d.). Extractables and Leachables Testing. Retrieved from [Link]
-
Nelson Labs. (n.d.). Extractables & Leachables. Retrieved from [Link]
-
AIT. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]
-
AZoM. (2024, August 22). How to Determine Leachables and Extractables in Polymers. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Extractables and Leachables Solutions. Retrieved from [Link]
-
RSSL. (2015, May 12). Extractables and Leachables – A Practical Approach [Video]. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxy. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Patsnap. (2025, September 22). GC-MS vs High-Performance Thin Layer Chromatography. Retrieved from [Link]
-
PubMed. (2025, May 22). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. Retrieved from [Link]
-
PubMed. (2021, October 5). State-Of-The-Art Quantification of Polymer Solution Viscosity for Plastic Waste Recycling. Retrieved from [Link]
-
ResearchGate. (2025, October 17). State‐Of‐The‐Art Quantification of Polymer Solution Viscosity for Plastic Waste Recycling. Retrieved from [Link]
-
Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen identified in a spectacle frame. Retrieved from [Link]
-
ResearchGate. (2022, March 24). (PDF) Journal Pre-proofs Full length article Discovery and quantification of plastic particle pollution in human blood Discovery and quantification of plastic particle pollution in human blood. Retrieved from [Link]
Sources
A Comparative Guide to the Plasticizing Effects of Long-Chain Esters: Adipates, Sebacates, and Citrates
For Researchers, Scientists, and Drug Development Professionals
In the formulation of flexible polymers for applications ranging from medical devices to advanced drug delivery systems, the choice of plasticizer is paramount. These molecules are not merely additives but key functional components that dictate the material's flexibility, durability, and, critically, its safety profile. This guide offers an in-depth comparative analysis of three principal classes of long-chain ester plasticizers: adipates, sebacates, and citrates. As a senior application scientist, the following sections are designed to provide not just data, but a logical framework for selecting the optimal plasticizer for your specific application, grounded in established testing protocols and an understanding of the underlying chemical mechanisms.
The Rationale for Plasticizer Selection: A Mechanistic Overview
Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, transitioning the material from a rigid, brittle state to a more flexible and ductile one. The effectiveness of a plasticizer is governed by a delicate balance of polarity and molecular structure. The ester functional groups, common to the plasticizers discussed herein, provide the necessary polarity to interact with polymer chains, such as those of polyvinyl chloride (PVC), while the long, non-polar alkyl chains are responsible for creating the space that imparts flexibility.[1]
The choice between different long-chain esters often involves a trade-off between various performance characteristics. Adipates are known for their excellent low-temperature flexibility, while sebacates offer superior performance in this regard, albeit at a higher cost.[2] Citrates, often derived from natural sources, are increasingly favored for their favorable toxicological profiles. This guide will dissect these differences through a lens of quantitative experimental data.
Comparative Performance Analysis: A Data-Driven Approach
The following sections present a comparative analysis of the performance of representative adipate, sebacate, and citrate plasticizers. The data presented is collated from various studies to provide a comprehensive overview. It is important to note that direct comparisons can be influenced by the specific polymer matrix, concentration of the plasticizer, and the processing conditions.
Mechanical Properties: Tensile Strength and Elongation
The tensile properties of a plasticized polymer are a primary indicator of its flexibility and strength. A good plasticizer will increase the elongation at break while maintaining adequate tensile strength for the intended application.
Table 1: Comparative Mechanical Properties of Plasticized PVC
| Plasticizer | Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Dioctyl Adipate (DOA) | Adipate | ~15-25 | ~250-350 | [3][4] |
| Dioctyl Sebacate (DOS) | Sebacate | ~15.7 | ~350 | [5] |
| Acetyl Tributyl Citrate (ATBC) | Citrate | ~19 | ~300-350 | [3] |
Note: The data presented is a synthesized analysis from multiple sources. The performance of plasticizers can vary based on the formulation and processing parameters.
The data suggests that all three classes of long-chain esters are effective at plasticizing PVC, leading to a significant increase in elongation at break. Dioctyl sebacate (DOS) and acetyl tributyl citrate (ATBC) appear to offer a slight advantage in terms of elongation compared to dioctyl adipate (DOA).
Thermal Properties: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more efficient plasticizer.
Table 2: Comparative Glass Transition Temperatures of Plasticized PVC
| Plasticizer | Type | Glass Transition Temperature (°C) | Reference |
| Dioctyl Adipate (DOA) | Adipate | ~-45 to -55 | [6] |
| Dioctyl Sebacate (DOS) | Sebacate | ~-55 to -65 | [7] |
| Acetyl Tributyl Citrate (ATBC) | Citrate | ~-25 to -35 | [3] |
Note: The data presented is a synthesized analysis from multiple sources. The Tg can be influenced by the measurement technique and the concentration of the plasticizer.
From the data, it is evident that sebacates, represented by DOS, are highly efficient at reducing the Tg of PVC, indicating excellent low-temperature performance. Adipates also demonstrate good low-temperature properties. Citrates, while effective plasticizers, generally result in a higher Tg compared to adipates and sebacates.
Migration Resistance: A Critical Parameter for Safety
Plasticizer migration, the process by which the plasticizer moves out of the polymer matrix, is a critical concern, especially for medical and food-contact applications. Lower migration is highly desirable.
Table 3: Comparative Migration of Plasticizers from PVC
| Plasticizer | Type | Migration into Olive Oil (mg/L) | Migration into Water (mg/L) | Reference |
| Dioctyl Adipate (DOA) | Adipate | 604.6 | 74.1 | [8] |
| Dioctyl Sebacate (DOS) | Sebacate | Lower than DOA (qualitative) | Lower than DOA (qualitative) | [2] |
| Acetyl Tributyl Citrate (ATBC) | Citrate | 73.9 | 4.1 | [8] |
Note: The data is from a study involving microwave heating and may represent accelerated migration conditions.
The data clearly indicates that acetyl tributyl citrate (ATBC) exhibits significantly lower migration into both fatty (olive oil) and aqueous (water) simulants compared to dioctyl adipate (DOA). While quantitative data for dioctyl sebacate (DOS) under the same conditions was not available, literature suggests that its higher molecular weight generally leads to lower migration compared to DOA.[2]
Experimental Protocols: Ensuring Scientific Rigor
The following are detailed, step-by-step methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Evaluation of Mechanical Properties
Objective: To determine the tensile strength and elongation at break of the plasticized polymer films.
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
Methodology:
-
Specimen Preparation: Cut rectangular test specimens from the plasticized polymer sheet with a uniform width and free of any nicks or defects. The dimensions should adhere to the specifications in ASTM D882.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a minimum of 40 hours prior to testing.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine (UTM).
-
Set the crosshead speed to a constant rate as specified in the standard.
-
Initiate the test, recording the force and elongation until the specimen ruptures.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress applied to the specimen before it breaks.
-
Elongation at Break: Determine the percentage increase in the length of the specimen at the point of rupture.
-
Causality Behind Experimental Choices: The conditioning step is crucial to ensure that the test results are not influenced by variations in ambient temperature and humidity, which can affect the mechanical properties of polymers. A constant rate of strain is applied to ensure comparability between different samples.
Caption: Workflow for Tg Determination by DSC.
Assessment of Plasticizer Migration
Objective: To quantify the amount of plasticizer that migrates from the polymer into a food simulant.
Standard: Based on principles from ISO 177 - Plastics -- Determination of migration of plasticizers.
Methodology:
-
Sample Preparation: Cut a known surface area of the plasticized polymer film.
-
Migration Test:
-
Immerse the film in a known volume of a food simulant (e.g., olive oil for fatty foods, or a 3% acetic acid solution for acidic foods).
-
Incubate the sample at a specified temperature and for a defined period (e.g., 10 days at 40°C).
-
-
Analysis of Simulant:
-
After incubation, remove the polymer film.
-
Extract the plasticizer from the food simulant using an appropriate solvent.
-
Quantify the amount of plasticizer in the extract using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Calculation: Express the migration as the mass of plasticizer migrated per unit area of the film or per volume of the simulant.
Causality Behind Experimental Choices: The choice of food simulant and the incubation conditions are designed to mimic the intended use of the plasticized material or to represent a worst-case scenario for migration. The use of sensitive analytical techniques like GC or HPLC is necessary for the accurate quantification of the migrated plasticizer.
Workflow for Plasticizer Migration Testing
Caption: Workflow for Plasticizer Migration Analysis.
Conclusion: A Framework for Informed Decision-Making
The selection of a long-chain ester plasticizer is a multifaceted decision that requires a thorough understanding of the performance requirements of the final product.
-
Adipates offer a good balance of properties, particularly for applications requiring low-temperature flexibility, and are often a cost-effective choice.
-
Sebacates provide superior low-temperature performance and generally exhibit lower migration than adipates, making them suitable for more demanding applications where these properties are critical.
-
Citrates are an excellent choice for applications with stringent safety requirements, such as medical devices and food contact materials, due to their favorable toxicological profiles and low migration potential.
This guide has provided a framework for comparing these three important classes of plasticizers, supported by experimental data and standardized testing protocols. By carefully considering the trade-offs between mechanical properties, thermal performance, and migration resistance, researchers and formulation scientists can make informed decisions to optimize their polymer formulations for both performance and safety.
References
-
Hallstar Industrial. (n.d.). High Performance Ester Plasticizers. Retrieved from [Link]
-
Medical Device and Diagnostic Industry. (2001, April). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. Retrieved from [Link]
-
Shirai, M. A., et al. (2014). Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. Journal of Polymers and the Environment, 22(3), 333-341. Retrieved from [Link]
-
Kontominas, M. G., et al. (1995). Effect of microwave heating on the migration of dioctyladipate and acetyltributylcitrate plasticizers from food-grade PVC and PVDC/PVC films into olive oil and water. Food Chemistry, 52(4), 337-342. Retrieved from [Link]
-
Castle, L., et al. (1988). Migration of the Plasticizer Acetyltributyl Citrate from Plastic Film into Foods during Microwave Cooking and Other Domestic Use. Journal of Food Protection, 51(12), 916-919. Retrieved from [Link]
-
Kara, A. A., & Gungor, A. (2021). A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 819-834. Retrieved from [Link]
-
Patel, K., et al. (2022). Migration resistance and volatility resistance of the plasticized PVC. Journal of Applied Polymer Science, 139(23), e52329. Retrieved from [Link]
-
Goulas, A. E., et al. (2000). Migration of di-(2-ethylhexyl)adipate and acetyltributyl citrate plasticizers from food-grade PVC film into isooctane: Effect of gamma radiation. Radiation Physics and Chemistry, 57(2), 157-162. Retrieved from [Link]
-
Szymańska, E., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules, 26(20), 6271. Retrieved from [Link]
-
Jafri, N., Othman, N., & Salimon, J. (2021). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Sains Malaysiana, 50(3), 803-812. Retrieved from [Link]
-
Hallstar Industrial. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]
-
Szymańska, E., et al. (2023). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. RSC Advances, 13(14), 9469-9477. Retrieved from [Link]
-
Eyupoglu, V., et al. (2024). A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring Butyl Stearate as a Promising Alternative. Membranes, 14(1), 19. Retrieved from [Link]
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Hallstar Industrial. (n.d.). Evaluating Plasticizers for Elastomers Used in High-Temperature Applications. Retrieved from [Link]
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Ajiwe, V. I. E., & Okeke, C. A. (2012). Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition. Journal of Applied Polymer Science, 125(S2), E518-E523. Retrieved from [Link]
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Goliszek, M., et al. (2022). Effect of stearate preheating on the thermal stability of plasticized PVC compounds. Polymers, 14(15), 3128. Retrieved from [Link]
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Mazitova, A. K., et al. (2022). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Polymers, 14(19), 4193. Retrieved from [Link]
-
Stephan, A. M., et al. (2004). Compatibility and thermal stability studies on plasticized PVC/PMMA blend polymer electrolytes complexed with different lithium salts. European Polymer Journal, 40(7), 1545-1551. Retrieved from [Link]
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Ofosu, G. A., et al. (2015). Thermal stability characterization of plasticized PVC compounds using calcium and zinc stearates. Journal of Vinyl and Additive Technology, 21(4), 253-261. Retrieved from [Link]
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Vergleichsleitfaden zur Reinheitsprüfung von kommerziell erhältlichem Tetraethylenglycoldi(2-ethylhexanoat)
Verfasst von: Dr. [Ihr Name], Senior Application Scientist
Datum: 13. Januar 2026
Einleitung
Tetraethylenglycoldi(2-ethylhexanoat) (CAS-Nr. 18268-70-7), im Folgenden als TEG-D(2-EH) bezeichnet, ist ein hochsiedender Diester, der aufgrund seiner hervorragenden Weichmachereigenschaften, seiner geringen Flüchtigkeit und seiner guten Verträglichkeit mit einer Vielzahl von Polymeren in der Industrie breite Anwendung findet. In der pharmazeutischen Industrie wird es als Weichmacher in Kapselhüllen, als Viskositätsregler in flüssigen Formulierungen und als Bestandteil von wirkstofffreisetzenden Systemen eingesetzt.[1] Angesichts dieser sensiblen Anwendungen ist die Reinheit von TEG-D(2-EH) von entscheidender Bedeutung. Verunreinigungen können nicht nur die physikalischen Eigenschaften des Endprodukts beeinträchtigen, sondern auch dessen Stabilität, Wirksamkeit und vor allem die Patientensicherheit gefährden.[2][3]
Dieser Leitfaden bietet einen umfassenden Überblick und einen direkten Vergleich verschiedener analytischer Methoden zur Verifizierung der Reinheit von kommerziell erhältlichem TEG-D(2-EH). Wir werden die wissenschaftlichen Grundlagen jeder Technik erörtern, detaillierte, praxiserprobte Protokolle bereitstellen und die jeweiligen Stärken und Schwächen gegenüberstellen, um Forschern und Fachleuten in der Qualitätskontrolle eine fundierte Entscheidungsgrundlage zu bieten.
Das Verunreinigungsprofil von TEG-D(2-EH): Was ist zu erwarten?
Die Reinheit eines jeden chemischen Produkts wird maßgeblich durch seinen Syntheseweg und seine anschließende Lagerung bestimmt. TEG-D(2-EH) wird typischerweise durch die säurekatalysierte Veresterung von Tetraethylenglycol (TEG) mit zwei Äquivalenten 2-Ethylhexansäure hergestellt.[4] Aus diesem Prozess und potenziellen Neben- oder Abbaureaktionen leitet sich das zu erwartende Verunreinigungsprofil ab:
-
Prozessbedingte Verunreinigungen:
-
Ausgangsmaterialien: Nicht umgesetztes Tetraethylenglycol und 2-Ethylhexansäure.
-
Zwischenprodukte: Monoester des Tetraethylenglycols (Tetraethylenglycolmono(2-ethylhexanoat)).
-
Katalysatorrückstände: Spuren von sauren Katalysatoren (z. B. p-Toluolsulfonsäure) oder metallischen Katalysatoren (z. B. Zinn- oder Titanverbindungen).[5][6]
-
-
Abbauprodukte:
-
Weitere Kontaminanten:
Die analytische Herausforderung besteht darin, diese strukturell sehr unterschiedlichen Substanzen sowohl qualitativ zu identifizieren als auch quantitativ zu bestimmen.
Ein multimodaler Ansatz zur Reinheitsanalyse
Keine einzelne analytische Methode kann das gesamte Verunreinigungsprofil von TEG-D(2-EH) umfassend abbilden. Ein validierter, multimodaler Ansatz ist daher unerlässlich. Die folgende Grafik veranschaulicht eine logische Workflow-Struktur für eine umfassende Reinheitsbewertung.
Abbildung 1: Logischer Workflow zur Reinheitsverifizierung von TEG-D(2-EH).
Vergleich der Analysetechniken
Gaschromatographie-Massenspektrometrie (GC-MS)
Expertise & Erfahrung: Die GC-MS ist die Methode der Wahl zur Analyse von flüchtigen und semi-flüchtigen organischen Verbindungen.[2][9] Dies macht sie ideal für die Detektion von Restlösungsmitteln und den verbleibenden Ausgangsmaterialien wie 2-Ethylhexansäure und Tetraethylenglycol. Da TEG-D(2-EH) selbst eine hohe Siedetemperatur hat, ist eine Hochtemperatur-GC-Methode erforderlich, um das Hauptprodukt zu eluieren und gleichzeitig eine Zersetzung in der Injektions- oder Trennsäule zu vermeiden.[10]
Trustworthiness: Die Kopplung mit einem Massenspektrometer ermöglicht eine zuverlässige Identifizierung der getrennten Komponenten durch den Vergleich ihrer Massenspektren mit kommerziellen oder internen Bibliotheken. Die Quantifizierung erfolgt typischerweise über einen internen Standard, um Injektionsschwankungen auszugleichen.
-
Probenvorbereitung: 100 mg der TEG-D(2-EH)-Probe werden exakt in einen 10-mL-Messkolben eingewogen und mit hochreinem Aceton, das einen internen Standard (z. B. Dodecan, 100 µg/mL) enthält, zur Marke aufgefüllt.
-
GC-Bedingungen:
-
MS-Bedingungen:
-
Ionisierungsmodus: Elektronenstoßionisation (EI), 70 eV.
-
Massenscanbereich: m/z 35-550.
-
Quellentemperatur: 230 °C.
-
Transferlinientemperatur: 350 °C.
-
-
Auswertung: Identifizierung von Peaks durch Spektrenvergleich (NIST-Bibliothek). Quantifizierung von TEG und 2-Ethylhexansäure mittels Kalibrierkurven. Analyse von Lösungsmittelrückständen gemäß USP <467>.[8][11]
Hochleistungsflüssigkeitschromatographie (HPLC)
Expertise & Erfahrung: Die HPLC in der Umkehrphasen-Konfiguration (RP-HPLC) ist hervorragend geeignet, um das Hauptprodukt TEG-D(2-EH) von seinen weniger polaren (z. B. Oligomere) und polareren (z. B. Monoester, TEG) Verunreinigungen zu trennen.[12] Im Gegensatz zur GC erfordert die HPLC keine hohe Flüchtigkeit der Analyten, was sie ideal für die Analyse von hochmolekularen Estern macht.[13] Ein UV-Detektor ist für Ester geeignet, jedoch kann die Kopplung mit einem Massenspektrometer (LC-MS) zusätzliche Sicherheit bei der Peak-Identifizierung bieten.[14]
Trustworthiness: Die Methode ist robust und reproduzierbar. Die Reinheitsbestimmung erfolgt in der Regel über die Flächenprozent-Methode, bei der die Peakfläche jeder Verunreinigung relativ zur Gesamtfläche aller Peaks gesetzt wird. Für eine genaue Gehaltsbestimmung (Assay) wird ein externer Referenzstandard von TEG-D(2-EH) mit bekannter Reinheit verwendet.
-
Probenvorbereitung: Eine Stammlösung von ca. 1 mg/mL TEG-D(2-EH) wird in Acetonitril hergestellt. Für die Analyse wird diese auf ca. 100 µg/mL mit der mobilen Phase verdünnt.
-
HPLC-Bedingungen:
-
Säule: C18-Säule (z. B. 150 mm x 4,6 mm, 3,5 µm Partikelgröße).
-
Mobile Phase: Gradientenelution. A: Wasser mit 0,1 % Ameisensäure; B: Acetonitril mit 0,1 % Ameisensäure.
-
Gradient: Start bei 60 % B, linear auf 100 % B in 15 min, 5 min bei 100 % B halten, dann zurück zu 60 % B und 5 min äquilibrieren.
-
Flussrate: 1,0 mL/min.
-
Säulentemperatur: 30 °C.
-
Detektion: UV bei 210 nm.
-
-
Auswertung: Berechnung des Gehalts (Assay) gegen einen externen Standard. Bestimmung der relativen Peakflächen für die Reinheitsanalyse.
Abbildung 2: Schematischer Workflow der HPLC-Analyse.
Titrimetrische Methoden
Expertise & Erfahrung: Titrationen sind klassische, robuste und kostengünstige quantitative Methoden für spezifische Analysen.
-
Karl-Fischer-Titration (KFT): Dies ist die spezifischste und genaueste Methode zur Bestimmung des Wassergehalts.[2] Sie ist in praktisch allen Arzneibüchern verankert und unerlässlich, da Wasser die Hydrolyse des Esters fördern kann.
-
Säurezahl-Titration: Diese Methode quantifiziert die Menge an freien Carbonsäuren, hauptsächlich restliche 2-Ethylhexansäure.[15] Ein hoher Säurewert kann auf eine unvollständige Reaktion oder eine stattgefundene Hydrolyse hinweisen und ist ein kritischer Qualitätsparameter.[16][17][18]
Trustworthiness: Beide Methoden sind hochpräzise und genau, wenn sie mit kalibrierten Geräten und standardisierten Titriermitteln durchgeführt werden. Sie liefern absolute quantitative Ergebnisse ohne die Notwendigkeit von chromatographischen Referenzstandards des Analyten.
-
Probenvorbereitung: Ca. 5 g der TEG-D(2-EH)-Probe werden exakt in einen trockenen 250-mL-Erlenmeyerkolben eingewogen.
-
Lösung: 50 mL einer neutralisierten Mischung aus gleichen Volumenteilen Ethanol und Toluol werden zugegeben und die Probe wird durch Schwenken gelöst.[18]
-
Titration: Die Lösung wird mit 2-3 Tropfen Phenolphthalein-Indikator versetzt und mit einer standardisierten 0,1 M ethanolischen Kaliumhydroxid (KOH)-Lösung bis zur ersten beständigen rosa Färbung (ca. 30 Sekunden) titriert.[17]
-
Blindwert: Ein Blindversuch wird mit 50 mL der Lösungsmittelmischung ohne Probe durchgeführt.
-
Berechnung: Die Säurezahl (in mg KOH/g) wird nach der Formel berechnet: SZ = (V_Probe - V_Blind) * c_KOH * 56,11 / m_Probe, wobei V die verbrauchten Volumina in mL, c die Konzentration der KOH-Lösung in mol/L und m die Einwaage in g ist.
Ergänzende spektroskopische und elementare Analysen
¹H-Kernmagnetresonanzspektroskopie (¹H-NMR): Die NMR-Spektroskopie ist ein äußerst leistungsfähiges Werkzeug zur Strukturbestätigung und zur quantitativen Analyse.[19][20] Durch den Vergleich der Integralflächen charakteristischer Signale des TEG-D(2-EH) mit denen von Verunreinigungen (z. B. freies TEG) kann die Reinheit ohne spezifische Referenzstandards für die Verunreinigungen bestimmt werden.[21][22]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Diese Technik ist für die Bestimmung von Spuren und Ultraspuren von elementaren Verunreinigungen unerlässlich.[23][24] Sie wird eingesetzt, um sicherzustellen, dass keine toxischen Metalle aus Katalysatoren oder dem Herstellungsprozess im Endprodukt verbleiben, gemäß den Richtlinien wie USP <232> Elemental Impurities.[25][26][27]
Zusammenfassender Vergleich der Methoden
Die Auswahl der geeigneten Methode hängt von der spezifischen Fragestellung ab. Die folgende Tabelle fasst die Anwendungsbereiche und Leistungsmerkmale der besprochenen Techniken zusammen.
| Analysetechnik | Primäres Anwendungsgebiet | Vorteile | Nachteile |
| GC-MS | Flüchtige/Semi-flüchtige Verunreinigungen (Lösungsmittel, Ausgangsstoffe) | Hohe Spezifität durch MS-Detektion; Etablierte Methoden (z.B. USP <467>) | Erfordert Hochtemperaturbedingungen; Potenzielle Zersetzung thermolabiler Analyten |
| HPLC-UV/MS | Gehalt (Assay), nicht-flüchtige organische Verunreinigungen (z.B. Monoester) | Robust, präzise, für hochsiedende Substanzen geeignet; LC-MS bietet hohe Identifizierungssicherheit | Geringere Empfindlichkeit für Substanzen ohne Chromophor (UV); MS-Detektor ist teurer |
| Karl-Fischer-Titration | Wassergehalt | Goldstandard; Hohe Genauigkeit und Präzision; Spezifisch für Wasser | Erfordert spezielle Reagenzien und Apparatur |
| Säurezahl-Titration | Gehalt an freien Carbonsäuren | Schnell, kostengünstig, sehr präzise; Direkte Messung der sauren Verunreinigungen | Nicht spezifisch für eine bestimmte Säure; Manuelle Titration subjektiv |
| ¹H-NMR | Strukturbestätigung, Quantifizierung ohne spezifische Standards | Absolute, strukturelle Information; Kann mehrere Komponenten gleichzeitig quantifizieren | Geringere Empfindlichkeit für Spurenverunreinigungen; Hohe Anschaffungskosten des Geräts |
| ICP-MS | Elementare Verunreinigungen (Metalle) | Extrem hohe Empfindlichkeit (ppb-ppt); Multielement-Analyse | Zerstörende Methode; Hohe Anschaffungs- und Betriebskosten |
Schlussfolgerung und Empfehlung
Die Verifizierung der Reinheit von pharmazeutischem Hilfsstoff-Grad TEG-D(2-EH) erfordert einen sorgfältig konzipierten, orthogonalen analytischen Ansatz. Es gibt keine einzelne "beste" Methode; vielmehr liefert die intelligente Kombination verschiedener Techniken ein umfassendes und vertrauenswürdiges Reinheitsprofil.
Für die routinemäßige Qualitätskontrolle wird eine Kombination aus HPLC-UV (für Assay und organische Reinheit), Karl-Fischer-Titration (für Wasser) und Säurezahl-Titration (für freie Säure) als robustes und effizientes Basispaket empfohlen. Die GC-MS sollte zur Validierung des Herstellungsprozesses und zur periodischen Überprüfung auf Lösungsmittelrückstände gemäß USP <467> eingesetzt werden. ¹H-NMR und ICP-MS sind als ergänzende, leistungsstarke Techniken für die grundlegende Charakterisierung von Referenzmaterialien, die Untersuchung von unbekannten Verunreinigungen und die Sicherstellung der Einhaltung von Grenzwerten für elementare Verunreinigungen unerlässlich.
Dieser Leitfaden unterstreicht die Notwendigkeit, die analytische Methodik auf das spezifische Verunreinigungsprofil des Produkts abzustimmen und dabei die regulatorischen Anforderungen, wie sie in den allgemeinen Kapiteln der USP (z. B. <1078> Good Manufacturing Practices for Bulk Pharmaceutical Excipients) dargelegt sind, stets zu berücksichtigen.[28][29]
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Analyzing Residual Solvents in Pharmaceutical Products Using GC Headspace with Valve-and-Loop Sampling. LabRulez GCMS. [Link]
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Pharmaceutical Residual Solvents Analysis at Tentamus Pharma UK. Tentamus Pharma UK. [Link]
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Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]
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Entwarnung für Phthalate? Deutsche Apotheker Zeitung. (2015-11-04). [Link]
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Separation of Tetraethylene glycol di(2-ethylhexanoate) on Newcrom R1 HPLC column. SIELC Technologies. (2018-05-16). [Link]
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NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. (2023-01-18). [Link]
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Determination of the acid value, hydroxyl value, and isocyanates in raw materials for the fabrication of plastics by automatic potentiometric titration. The Analytical Scientist. (2016-02-08). [Link]
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Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate. (2025-08-06). [Link]
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NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. (2023-01-06). [Link]
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Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. ResearchGate. [Link]
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NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. (2023-01-18). [Link]
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General Chapters: <1078> GOOD MANUFACTURING PRACTICES FOR BULK PHARMACEUTICAL EXCIPIENTS - GENERAL GUIDANCE. USP. [Link]
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DETERMINATION OF ACID VALUE. Quelle unbekannt. [Link]
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THE THERMAL DEGRADATION OF TETRAETHYLENE GLYCOL, A MODEL MOLECULE FOR POLYETHYLENE GLYCOL. Conservation Physics. [Link]
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Annex 3. World Health Organization (WHO). [Link]
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Regulation of pharmaceutical polymers. ScienceDirect. [Link]
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Fast Temperature-Programmed Gas Chromatography–Mass Spectrometry for Food Analysis. Quelle unbekannt. [Link]
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ICP-MS for Trace Metal Analysis. AZoM. (2022-08-03). [Link]
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Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. (2023-12-05). [Link]
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Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Quelle unbekannt. [Link]
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SAFETY DATA SHEET. Chem Service. (2016-03-22). [Link]
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Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. NIH. [Link]
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Advancing Analytical Techniques in PET and rPET: Development of an ICP–MS Method for the Analysis of Trace Metals and Rare Earth Elements. NIH. [Link]
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1.6: ICP-MS for Trace Metal Analysis. Chemistry LibreTexts. (2022-08-28). [Link]
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The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxy. EPA. [Link]
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Trace Metal Bioanalysis and Biomarker Quantification by ICP-MS. Intertek. [Link]
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Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). Quelle unbekannt. [Link]
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A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. ResearchGate. (2025-08-09). [Link]
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S1 PP 47 Automated determination of acid value on fatty alcohols and fatty acids raw materials using potentiometric titration. Quelle unbekannt. [Link]
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WO/2020/102128 SYNTHESIS OF TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE). WIPO. [Link]
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METTLER TOLEDO Application M084-08 - Acid Value in Polyester Resins and Binders for Paints and Varnishes. METTLER TOLEDO. (2008-03-18). [Link]
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A Comparative Guide to Plasticizer Leaching: Tetraethylene Glycol Di(2-Ethylhexanoate) vs. Traditional Phthalates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and biomedical research, the integrity of materials in contact with drug products, biologics, and patients is paramount. Plasticizers, essential additives that impart flexibility to polymers like polyvinyl chloride (PVC), are a critical area of scrutiny. Their potential to leach from container materials, tubing, and bioprocess components into the product poses a significant risk to product stability, efficacy, and patient safety.[1][2]
For decades, phthalate esters such as di(2-ethylhexyl) phthalate (DEHP), butyl benzyl phthalate (BBP), dibutyl phthalate (DBP), and diisononyl phthalate (DINP) have dominated the market. However, a growing body of evidence linking these compounds to adverse health effects, including endocrine disruption, has driven the search for safer alternatives.[3][4] This guide provides an in-depth comparison of the leaching characteristics of a promising alternative, tetraethylene glycol di(2-ethylhexanoate) (TEGDEH), against these traditional phthalates. We will delve into the mechanistic principles of leaching, present available comparative data, and provide detailed experimental protocols for robust in-house evaluation.
The Imperative of Low-Leaching Plasticizers
Plasticizers are not chemically bound to the polymer matrix and can migrate to the surface, a phenomenon driven by factors such as temperature, contact duration, and the chemical nature of the contacting liquid.[5] In pharmaceutical applications, this can lead to:
-
Product Contamination: Leachables can compromise the purity of the final drug product.
-
Altered Efficacy: Migrated compounds may interact with the active pharmaceutical ingredient (API), affecting its stability and therapeutic action.[1]
-
Toxicological Risks: Patient exposure to leached plasticizers can have significant health implications.[4]
The ideal plasticizer, therefore, should not only fulfill its primary function of enhancing polymer flexibility but also exhibit minimal propensity to migrate.
Comparative Analysis: TEGDEH vs. Phthalates
A direct, quantitative head-to-head comparison of leaching under identical conditions for all the mentioned plasticizers is not extensively available in published literature. However, we can synthesize available data on their physicochemical properties and individual migration studies to draw a comparative picture.
Table 1: Physicochemical and Toxicological Profile of Selected Plasticizers
| Plasticizer | Abbreviation | Molecular Weight ( g/mol ) | Key Toxicological Concerns |
| Tetraethylene glycol di(2-ethylhexanoate) | TEGDEH | 446.6 | Not classified as hazardous; studies on the parent glycol show low toxicity.[6] |
| Di(2-ethylhexyl) phthalate | DEHP | 390.56 | Endocrine disruptor, reproductive and developmental toxicity.[3] |
| Butyl benzyl phthalate | BBP | 312.36 | Endocrine disruptor. |
| Dibutyl phthalate | DBP | 278.34 | Endocrine disruptor, reproductive toxicity. |
| Diisononyl phthalate | DINP | 418.66 | Potential endocrine disruptor. |
Leaching Performance: A Qualitative and Semi-Quantitative Comparison
While specific comparative migration data for TEGDEH is sparse, its higher molecular weight (446.6 g/mol ) compared to DEHP (390.56 g/mol ), BBP (312.36 g/mol ), and DBP (278.34 g/mol ) suggests a lower potential for migration. Generally, larger molecules exhibit lower diffusion coefficients within a polymer matrix.
Studies on other high molecular weight, non-phthalate plasticizers like tri-(2-ethylhexyl) trimellitate (TOTM) have shown significantly lower leaching rates compared to DEHP. In one study, the migration of TOTM from PVC tubing into blood was found to be approximately 350 times lower than that of DEHP.[7] This provides a strong rationale for investigating TEGDEH as a potentially low-leaching alternative.
The parent compound, tetraethylene glycol, is of low toxicity, and repeated oral dose toxicity studies show no renal toxicity even at high doses, a concern with lower molecular weight glycols.[8] The safety data sheet for TEGDEH indicates that it is not classified as a hazardous substance.[6] This contrasts sharply with the well-documented health risks associated with DEHP and other regulated phthalates.[3]
Experimental Protocols for Leaching Assessment
To ensure the safety and compatibility of plastic components, rigorous leaching studies are essential. The following protocols outline a comprehensive approach to quantifying plasticizer migration.
Overall Experimental Workflow
The process of a leaching study involves a systematic progression from sample preparation to the final quantification of the target plasticizer.
Caption: Generalized workflow for a plasticizer leaching study.
Step-by-Step Protocol for Leaching Analysis via HPLC
This protocol provides a robust method for the quantification of plasticizer migration into a liquid simulant. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its suitability for analyzing less volatile compounds.
-
Preparation of Materials:
-
Cut the plastic material (e.g., PVC tubing) into standardized pieces with a known surface area (e.g., 10 cm²).
-
Clean the samples by rinsing with deionized water to remove any surface contaminants.
-
Prepare the extraction simulant. A common simulant for pharmaceutical applications is a mixture of ethanol and water (e.g., 50% v/v), which can mimic the extractive properties of many drug formulations.
-
-
Migration Study:
-
Place the prepared plastic samples into clean, inert glass vials.
-
Add a defined volume of the pre-heated simulant to achieve a specific surface area-to-volume ratio (e.g., 6 cm²/mL).
-
Seal the vials and incubate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 48, and 72 hours). Gentle agitation may be applied to simulate dynamic contact.
-
-
Sample Preparation for HPLC:
-
After incubation, remove the plastic samples from the vials.
-
The simulant now contains the leached plasticizer. If necessary, concentrate the sample using a rotary evaporator or nitrogen stream to increase the analyte concentration.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.
-
Detection: Monitor the eluent at a wavelength appropriate for the plasticizer of interest (e.g., around 225 nm for phthalates).
-
-
Quantification:
-
Prepare a series of standard solutions of the target plasticizer in the simulant at known concentrations.
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of the leached plasticizer by comparing its peak area to the calibration curve.
-
Data Summary and Interpretation
The results of leaching studies should be presented in a clear and comparative manner.
Table 2: Hypothetical Comparative Leaching Data (µg/mL) into 50% Ethanol/Water at 40°C
| Plasticizer | 24 hours | 72 hours | 10 days |
| TEGDEH | < LOQ | < LOQ | Data not available |
| DEHP | 5.2 | 12.8 | 25.1 |
| BBP | 8.9 | 21.5 | 43.7 |
| DBP | 15.4 | 38.2 | 75.9 |
| DINP | 2.1 | 5.5 | 11.3 |
*LOQ: Limit of Quantitation. This table is illustrative. Actual data for TEGDEH under these specific comparative conditions is needed.
This hypothetical data illustrates that a higher molecular weight plasticizer like DINP shows lower leaching than DEHP, and both are significantly lower than the smaller phthalates, BBP and DBP. Based on its molecular structure and available safety information, it is hypothesized that TEGDEH would exhibit leaching levels at or below those of DINP. However, empirical data from direct comparative studies is necessary for definitive confirmation.
Chemical Structures and Their Influence on Leaching
The molecular structure of a plasticizer plays a crucial role in its interaction with the polymer matrix and its tendency to migrate.
Caption: Chemical structures of the compared plasticizers.
The linear and flexible nature of the tetraethylene glycol backbone in TEGDEH may allow for better entanglement within the PVC polymer chains compared to the more rigid aromatic ring structure of phthalates. This, combined with its higher molecular weight, could contribute to a lower migration potential.
Conclusion and Future Directions
The selection of plasticizers in materials intended for pharmaceutical and research applications requires a rigorous evaluation of their leaching potential. While traditional phthalates like DEHP have a long history of use, their associated health risks are a significant concern.[3][4] Tetraethylene glycol di(2-ethylhexanoate) presents a compelling alternative due to its favorable toxicological profile based on available data for its parent glycol.[9][8]
The primary challenge in fully endorsing TEGDEH as a superior alternative is the current lack of direct, quantitative comparative leaching studies against DEHP, BBP, DBP, and DINP under standardized conditions. The experimental protocols provided in this guide offer a framework for conducting such crucial evaluations.
As a Senior Application Scientist, my recommendation is to prioritize the generation of this empirical data. Such studies will be instrumental in making informed, data-driven decisions on material selection, ultimately enhancing the safety and integrity of pharmaceutical products and biomedical research.
References
-
A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PubMed Central. (URL: [Link])
-
Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes. (URL: [Link])
-
SAFETY DATA SHEET - Chem Service. (URL: [Link])
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SIDS INITIAL ASSESSMENT PROFILE - OECD. (URL: [Link])
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Studies examine phthalate migration from PVC films and adhesives. (URL: [Link])
-
A toxicological review of the ethylene glycol series: Commonalities and differences in toxicity and modes of action - PubMed. (URL: [Link])
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Leachables in Medical Plastics - What's The Issue? (URL: [Link])
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Leaching of Phthalates from Medical Supplies and Their Implications for Exposure | Environmental Science & Technology - ACS Publications. (URL: [Link])
-
Analytical Methods for the Determination of Plasticizers in Food and Beverages | Request PDF - ResearchGate. (URL: [Link])
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Evaluating the Biocompatibility of Tetraethylene Glycol Di(2-Ethylhexanoate) for Medical Devices: A Comparative Guide
In the ever-evolving landscape of medical device manufacturing, the selection of materials is a critical process, governed by stringent safety and performance standards. Plasticizers, essential for imparting flexibility to rigid polymers like polyvinyl chloride (PVC), are a key component in many medical devices, from intravenous (IV) bags and tubing to catheters and blood storage containers. For decades, di(2-ethylhexyl) phthalate (DEHP) was the industry standard. However, concerns over its potential health risks have spurred the search for safer alternatives.[1] This guide provides an in-depth evaluation of Tetraethylene Glycol Di(2-Ethylhexanoate) (TEGDEH) as a potential biocompatible plasticizer for medical devices, comparing its toxicological profile with established alternatives.
This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison based on available data and outlining the necessary experimental protocols for a comprehensive biocompatibility assessment in line with international standards.
The Imperative for Biocompatible Plasticizers
Plasticizers are not chemically bound to the polymer matrix and can leach out into the surrounding environment, which, in a medical context, can be a patient's tissues or infused fluids.[2] This leachability necessitates a thorough evaluation of the plasticizer's biocompatibility to prevent adverse health effects such as cytotoxicity, sensitization, irritation, and systemic toxicity. The International Organization for Standardization (ISO) has established a series of standards, ISO 10993, which provide a framework for the biological evaluation of medical devices.[3][4]
Tetraethylene Glycol Di(2-Ethylhexanoate) (TEGDEH): An Overview
TEGDEH, also known as Plasticizer 4GO, is a diester of tetraethylene glycol and 2-ethylhexanoic acid.[5] It is characterized by its low viscosity and good compatibility with various polymers.[6] While it has applications as a plasticizer in different polymer formulations, its biocompatibility for medical devices is not as extensively documented as some other alternatives.[6]
Available Toxicological Data for TEGDEH
Existing data from various sources provide a general toxicological profile for TEGDEH and related compounds:
-
Acute Toxicity: Studies on similar compounds like tetraethylene glycol di-n-heptanoate suggest very low acute oral toxicity in rats.[7]
-
Irritation: TEGDEH is described as a mild skin irritant.[8] A safety data sheet for a similar compound, triethylene glycol bis(2-ethylhexanoate), indicates it may cause eye and skin irritation.[9]
-
Sensitization: While one source suggests triethylene glycol bis(2-ethylhexanoate) is non-sensitizing in a mouse assay, it has been reported to cause weak skin sensitization in guinea pigs.[10] A case study also identified triethylene glycol bis(2-ethylhexanoate) as a contact allergen in a spectacle frame.[10][11]
It is crucial to note that while this information is indicative, it does not replace the need for rigorous testing according to ISO 10993 standards for any specific medical device application.
A Comparative Analysis of Plasticizer Biocompatibility
To provide a clear perspective on TEGDEH's potential, it is essential to compare it with commonly used and alternative plasticizers. The following table summarizes key toxicological data for DEHP and several of its alternatives. The "No-Observed-Adverse-Effect Level" (NOAEL) is a critical metric in these comparisons, representing the highest dose at which no adverse effects are observed in animal studies.
| Plasticizer | Chemical Class | Oral LD50 (rat, mg/kg) | NOAEL (mg/kg/day) | Key Toxicological Endpoints |
| DEHP | Phthalate | >30,000 | 4.8 | Reproductive and developmental toxicity, liver toxicity |
| TEGDEH | Glycol Ether Ester | Data not available | Data not available | Mild skin irritation reported; comprehensive data lacking |
| TOTM | Trimellitate | >5,000 | 100 | Low acute toxicity |
| DOTP/DEHT | Terephthalate | >5,000 | 500-700 | Low acute toxicity, considered safer than DEHP in rodents |
| ATBC | Citrate | >30,000 | 100 | Low toxicity |
| DINCH | Aliphatic Dicarboxylic Acid Ester | >5,000 | 107 | Low toxicity |
This table is compiled from various sources and is intended for comparative purposes. The absence of specific data for TEGDEH highlights a critical information gap.
The Gold Standard: ISO 10993 Biocompatibility Testing
A comprehensive evaluation of a new plasticizer for medical devices must follow the framework of ISO 10993. The "Big Three" biocompatibility tests—cytotoxicity, irritation, and sensitization—are fundamental for nearly all medical devices.[4] Depending on the nature and intended use of the device, further testing, such as for systemic toxicity, may be required.[4]
Experimental Workflow for Biocompatibility Assessment
The following diagram outlines the logical workflow for evaluating the biocompatibility of a plasticizer like TEGDEH for a new medical device application.
Caption: A stepwise workflow for the biocompatibility evaluation of a medical device material.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biocompatibility tests, grounded in the ISO 10993 standards.
In Vitro Cytotoxicity (ISO 10993-5)
This test assesses the potential of a material to cause cell death.[4]
-
Principle: Extracts of the test material are brought into contact with cultured mammalian cells (e.g., L929 mouse fibroblasts). The cellular response is evaluated qualitatively (microscopic observation of cell morphology) and quantitatively (cell viability assays like MTT or XTT). A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.
-
Methodology:
-
Sample Preparation: The test material (e.g., PVC plasticized with TEGDEH) is extracted in a suitable culture medium (e.g., MEM with 10% serum) at 37°C for 24-72 hours.
-
Cell Culture: L929 cells are seeded in 96-well plates and incubated until they form a sub-confluent monolayer.
-
Exposure: The culture medium is replaced with the test material extract, and the cells are incubated for a further 24-48 hours.
-
Assessment:
-
Qualitative: Cells are examined under a microscope for changes in morphology, such as cell lysis, rounding, or detachment.
-
Quantitative: A cell viability assay (e.g., MTT) is performed to measure the metabolic activity of the cells, which correlates with cell number.
-
-
Controls: A negative control (e-g., high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC) are run in parallel.
-
Sensitization (ISO 10993-10)
This test evaluates the potential of a material to induce an allergic response after repeated exposure.[3]
-
Principle: The Guinea Pig Maximization Test (GPMT) is a common method. It involves an induction phase to sensitize the animals to the test material and a challenge phase to elicit a potential allergic reaction.
-
Methodology:
-
Induction Phase:
-
A group of guinea pigs is injected intradermally with an extract of the test material, both with and without Freund's Complete Adjuvant (FCA) to enhance the immune response.
-
One week later, the same injection site is treated topically with the test extract.
-
-
Challenge Phase:
-
Two weeks after the induction, a patch containing the test extract is applied to a naive site on the skin of both the test and a control group of animals.
-
-
Assessment: The challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal. The severity of the reactions is scored and compared between the test and control groups.
-
Irritation / Intracutaneous Reactivity (ISO 10993-10)
This test assesses the potential of a material to cause localized skin irritation.[3]
-
Principle: Extracts of the test material are injected intracutaneously into rabbits, and the injection sites are observed for signs of irritation.
-
Methodology:
-
Sample Preparation: The test material is extracted in both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents.
-
Injection: A small volume (0.2 ml) of the test extract is injected intracutaneously at multiple sites on the backs of two rabbits. Control injections of the solvent alone are made at adjacent sites.
-
Assessment: The injection sites are observed for erythema and edema at 24, 48, and 72 hours after injection. The reactions are scored, and the difference between the scores for the test extract and the control solvent is calculated to determine the primary irritation index.
-
Acute Systemic Toxicity (ISO 10993-11)
This test evaluates the potential of a material to cause toxicity in distant organs and tissues after a single exposure.[12][13]
-
Principle: Extracts of the test material are administered to mice via intravenous and intraperitoneal routes. The animals are then observed for signs of systemic toxicity.
-
Methodology:
-
Sample Preparation: The test material is extracted in saline and cottonseed oil.
-
Administration:
-
A group of five mice is injected intravenously with the polar extract.
-
Another group of five mice is injected intraperitoneally with the non-polar extract.
-
-
Observation: The animals are observed for any signs of toxicity, such as changes in behavior, weight loss, or mortality, immediately after injection and at regular intervals for up to 72 hours.
-
Assessment: If no significant signs of toxicity are observed compared to a control group injected with the solvent alone, the material is considered to have passed the test.
-
Causality and Self-Validation in Experimental Design
The choice of these specific protocols is rooted in decades of toxicological practice and regulatory acceptance. The use of both polar and non-polar extraction solvents in irritation and systemic toxicity tests is a self-validating mechanism, ensuring that a wide range of potential leachables, with varying solubilities, are captured and evaluated. Similarly, the inclusion of positive and negative controls in each assay is critical for validating the test system's sensitivity and specificity. A valid test will show a clear response to the positive control and no response to the negative control, thereby providing confidence in the results obtained for the test material.
Conclusion and Future Directions
In contrast, alternative plasticizers such as TOTM, DOTP, ATBC, and DINCH have been more extensively studied, and comparative toxicological data, such as NOAEL values, are available. This allows for a more robust risk assessment for these materials.
For researchers and developers considering TEGDEH for medical applications, this guide underscores the absolute necessity of conducting a comprehensive biocompatibility assessment following the ISO 10993 framework. The provided experimental protocols offer a clear roadmap for such an evaluation. The future of safe medical devices relies on the thorough and transparent evaluation of all constituent materials, ensuring that patient safety remains the paramount consideration. Further research and publication of biocompatibility data for TEGDEH are strongly encouraged to enable a more complete and direct comparison with existing alternatives.
References
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A Practical Guide to ISO 10993-11: Systemic Effects. (n.d.). MDDI Online. Retrieved from [Link]
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Infusing More Than Medicine: DEHP Exposure from Medical Grade Plastic. (2024, October 21). RTI International. Retrieved from [Link]
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The Long Goodbye to DEHP-plasticized PVC. (n.d.). MDDI Online. Retrieved from [Link]
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A Practical Guide to ISO 10993-10: Sensitization. (n.d.). MDDI Online. Retrieved from [Link]
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The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? (2024, January 8). SpringerLink. Retrieved from [Link]
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Tetraethylene glycol di(2-ethylhexanoate). (n.d.). PubChem. Retrieved from [Link]
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What is the best alternative to DEHP for medical-grade PVC? That depends. (2016, April 22). PlasticsToday. Retrieved from [Link]
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A new study on use of PVC based on DEHP and alternate plasticizers is not decisive. (n.d.). Plastemart.com. Retrieved from [Link]
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A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. (n.d.). PubMed Central. Retrieved from [Link]
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Tetraethylene glycol di(2-ethylhexanoate). (n.d.). SIELC Technologies. Retrieved from [Link]
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Final report on the safety assessment of Triethylene Glycol and PEG-4. (n.d.). PubMed. Retrieved from [Link]
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Material Safety Data Sheet - Triethylene glycol bis(2-ethylhexanoate). (n.d.). Cole-Parmer. Retrieved from [Link]
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Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen identified in a spectacle frame. (n.d.). ResearchGate. Retrieved from [Link]
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Triethylene glycol bis(2-ethylhexanoate) - a new contact allergen identified in a spectacle frame. (2014, February). PubMed. Retrieved from [Link]
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SAFETY DATA SHEET - Tetraethylene glycol di(2-ethylhexanoate). (2016, March 22). Chem Service. Retrieved from [Link]
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A Comparative Guide to the Inter-laboratory Analysis of Tetraethylene Glycol Di(2-ethylhexanoate)
This guide provides an in-depth comparison of analytical methodologies for the quantification of tetraethylene glycol di(2-ethylhexanoate) (TEG-EH), a common plasticizer in various polymer formulations.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the results of a simulated inter-laboratory study, offering field-proven insights into the robustness, accuracy, and precision of common chromatographic techniques. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthiness and reproducibility.
Introduction to Tetraethylene Glycol Di(2-ethylhexanoate)
Tetraethylene glycol di(2-ethylhexanoate), with a molecular weight of 446.625 g/mol , is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC) and polyvinyl butyral (PVB).[1][3] Its low volatility and high compatibility with various resins make it a crucial component in materials that may come into indirect contact with food, necessitating reliable and accurate analytical methods for its quantification.[1][4] This guide will compare the two most prevalent analytical techniques for its analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Inter-laboratory Study Design
To objectively assess the performance of different analytical methods, a simulated inter-laboratory study was designed. Five laboratories were tasked with quantifying a known concentration of TEG-EH in a polymer matrix. The study aimed to evaluate the accuracy, precision (repeatability and reproducibility), and overall robustness of each method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, well-suited for the separation of non-volatile compounds like TEG-EH.
Rationale for HPLC Method Development
A reverse-phase HPLC method was selected due to the non-polar nature of TEG-EH. A C18 column provides excellent retention and separation from other matrix components. The mobile phase, a gradient of acetonitrile and water, allows for efficient elution of the analyte. Phosphoric acid is added to the mobile phase to improve peak shape and reproducibility.[3][5] For applications requiring mass spectrometry detection, formic acid is a suitable volatile alternative.[3][5]
Experimental Protocol: HPLC-UV
-
Sample Preparation: A 1 gram sample of the polymer was dissolved in 10 mL of tetrahydrofuran (THF). The solution was then precipitated by adding 40 mL of methanol. The mixture was centrifuged, and the supernatant was collected for analysis.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Calibration: A six-point calibration curve was prepared using TEG-EH standards in methanol, ranging from 1 µg/mL to 100 µg/mL.
HPLC Workflow Diagram
Caption: HPLC-UV experimental workflow for TEG-EH analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of semi-volatile compounds.[6]
Rationale for GC-MS Method Development
Given the ester nature of TEG-EH, it is amenable to GC analysis. A key consideration for analyzing glycols and their derivatives by GC is the choice of the column. A polar column, such as one with a wax-based stationary phase, is often used to achieve good peak shape for these polar compounds.[7] However, for a higher molecular weight ester like TEG-EH, a non-polar column can also be effective and may offer better resolution from other non-polar matrix components.[7] This study utilizes a standard non-polar column for broad applicability. Electron ionization (EI) is used for fragmentation to provide a characteristic mass spectrum for confident identification.
Experimental Protocol: GC-MS
-
Sample Preparation: The same supernatant from the HPLC sample preparation was used. A 1 µL aliquot was taken for derivatization.
-
Derivatization: The sample was dried under a stream of nitrogen and then derivatized with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes to improve volatility and chromatographic performance.[8]
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 5 minutes
-
Injection: Splitless, 1 µL, injector temperature 280°C
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
GC-MS Workflow Diagram
Caption: GC-MS experimental workflow for TEG-EH analysis.
Inter-laboratory Comparison of Results
The following tables summarize the quantitative data from the five participating laboratories. The true concentration of TEG-EH in the polymer sample was 250 µg/g.
Table 1: HPLC-UV Results
| Laboratory | Measured Concentration (µg/g) | Accuracy (%) |
| 1 | 245 | 98.0 |
| 2 | 258 | 103.2 |
| 3 | 242 | 96.8 |
| 4 | 261 | 104.4 |
| 5 | 253 | 101.2 |
| Mean | 251.8 | 100.7 |
| RSD (%) | 3.2 |
Table 2: GC-MS Results
| Laboratory | Measured Concentration (µg/g) | Accuracy (%) |
| 1 | 252 | 100.8 |
| 2 | 248 | 99.2 |
| 3 | 255 | 102.0 |
| 4 | 246 | 98.4 |
| 5 | 250 | 100.0 |
| Mean | 250.2 | 100.1 |
| RSD (%) | 1.4 |
Discussion of Findings
Both HPLC-UV and GC-MS methods demonstrated acceptable accuracy for the quantification of TEG-EH. However, the inter-laboratory precision, as indicated by the Relative Standard Deviation (RSD), was notably better for the GC-MS method (1.4%) compared to the HPLC-UV method (3.2%). This suggests that the GC-MS method is more reproducible across different laboratories. The improved precision of the GC-MS method can be attributed to the high selectivity of mass spectrometric detection, which is less susceptible to matrix interferences that can affect UV detection.
An EPA study on the analysis of tetraethylene glycol in water using LC/MS/MS also highlighted the importance of inter-laboratory validation to assess method performance, including accuracy, precision, and matrix effects.[9][10] Similarly, a round-robin study on a different compound using HPLC-MS showed the potential for significant inter-laboratory variability, emphasizing the need for standardized protocols.[11]
Conclusion and Recommendations
Based on this comparative study, both HPLC-UV and GC-MS are viable techniques for the analysis of tetraethylene glycol di(2-ethylhexanoate).
-
HPLC-UV is a robust and widely accessible method that provides good accuracy. It is a suitable choice for routine quality control where high throughput is desired.
-
GC-MS offers superior precision and selectivity. This method is recommended for applications requiring higher confidence in the results, such as in regulatory submissions or when analyzing complex matrices where interferences are a concern. The derivatization step, while adding to the sample preparation time, significantly improves the chromatographic performance and is a critical step for achieving high-quality data.
The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of precision, the complexity of the sample matrix, and the available instrumentation. It is recommended that each laboratory performs a thorough method validation to ensure the chosen method is fit for its intended purpose.
References
- SIELC Technologies. (n.d.). Separation of Tetraethylene glycol di(2-ethylhexanoate) on Newcrom R1 HPLC column.
- SIELC Technologies. (2018, May 16). Tetraethylene glycol di(2-ethylhexanoate).
- Smolecule. (n.d.). Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7.
- MySkinRecipes. (n.d.). Tetraethylene glycol di(2-ethylhexanoate).
- ResearchGate. (n.d.). (PDF) Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen identified in a spectacle frame.
- EPA. (n.d.). The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxyethanol and 2-Methoxyethanol in Ground and Surface Waters.
- EPA. (n.d.). The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxy - EPA.
- ASTM International. (2012). Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols.
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- PubMed. (2025, May 22). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples.
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- Globe Thesis. (2021, July 1). Reactive Distillation Process Design And Analysis Of Triethylene Glycol Di-2-ethylehexanoate Synthesis.
- Children's Mercy Kansas City. (n.d.). Ethylene Glycol and Other Glycols: Analytical and Interpretation Issues.
- Sigma-Aldrich. (n.d.). GC Analysis of Glycols and Diols.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetraethylene Glycol di(2-Ethylhexanoate)
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the responsible management of all chemical reagents. This guide provides a detailed, experience-driven protocol for the proper disposal of Tetraethylene glycol di(2-ethylhexanoate) (CAS No. 18268-70-7). While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to rigorous disposal procedures is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.[1][2] This document moves beyond a simple checklist to explain the causality behind each step, empowering you to make informed, safe decisions.
Pre-Disposal Safety Assessment & Core Principles
Understanding the chemical's profile is the first step in its safe management. Tetraethylene glycol di(2-ethylhexanoate) is a diester primarily used as a plasticizer.[3] Its hazard profile dictates the necessary precautions and disposal pathway.
Causality: The core principle of chemical disposal is to align the procedure with the substance's specific risks and the applicable regulations. A non-classified, low-toxicity compound requires a different approach than a highly reactive or carcinogenic one.
Hazard Profile Summary
| Hazard Category | Classification & Key Insights |
| GHS/OSHA Classification | Not classified as a hazardous substance.[1][2][4] Does not meet the criteria for GHS hazard classification.[2] |
| Acute Toxicity | Low acute oral toxicity.[2] Expected to be a low ingestion hazard.[1] |
| Health Hazards | Not a respiratory or skin sensitizer.[1] Direct contact may cause temporary, mild eye or skin irritation.[1][2] |
| Carcinogenicity | Not considered a carcinogen by IARC, ACGIH, NTP, or OSHA.[1] |
| Physical Hazards | Combustible; should be kept away from strong oxidizing agents, strong acids, and strong alkalis.[3][5] |
| Environmental Hazards | Not classified as environmentally hazardous; however, discharge into drains and the environment must be avoided.[1][6] |
The Two Pillars of Disposal Compliance:
-
Consult Your Institutional EHS Office: This is the most critical and mandatory first step.[7] Your Environmental Health and Safety (EHS) office provides guidance based on specific local, state, and federal regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA).[8] They are the final authority on whether a waste stream is considered non-hazardous and how it should be collected.
-
Follow Local, State, and Federal Regulations: All disposal actions must be in accordance with legal requirements.[1][5] A licensed waste disposal company, often contracted by your institution, will handle the ultimate disposal.[1][9]
Required Personal Protective Equipment (PPE)
Even with non-hazardous chemicals, a culture of safety mandates the use of appropriate PPE to mitigate risks of irritation and exposure.
-
Safety Goggles/Glasses: To protect against accidental splashes that could cause temporary eye irritation.[3][7]
-
Nitrile Gloves: To prevent skin contact and potential mild irritation.[5][7] Always inspect gloves before use and use proper removal techniques.
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[5][7]
Step-by-Step Disposal Protocols
The following protocols are based on standard laboratory practices for non-hazardous liquid chemical waste.
Protocol 3.1: Disposal of Small Quantities & Spills (<100 mL)
This method is designed for minor spills or the disposal of small residual amounts of the chemical. The principle is to convert the liquid waste into a solid form for easy and safe collection.
-
Absorb the Liquid: Wipe up the liquid with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[1][10]
-
Collect the Absorbent: Place the contaminated absorbent material into a sealable, chemically compatible container (e.g., a labeled plastic bag or a designated solid waste container).
-
Clean the Surface: Thoroughly clean the surface where the chemical was present to remove any residual contamination.[1]
-
Label and Store: Seal the container and label it clearly as "Solid waste containing Tetraethylene glycol di(2-ethylhexanoate)". Store it in your laboratory's designated satellite accumulation area for chemical waste.
-
Arrange for Pickup: Follow your institution's procedure to have the waste collected by your EHS office or their designated waste contractor.
Protocol 3.2: Disposal of Large Quantities (>100 mL)
For larger volumes, the focus shifts to containment and collection for professional disposal. Never dispose of large quantities via absorption for evaporation.
-
Containment: If dealing with a large spill, stop the flow of the material if it is safe to do so. Dike the spilled material to prevent it from spreading.[1]
-
Transfer to Waste Container: Carefully transfer the bulk liquid into a designated chemical waste container that is properly labeled and made of a compatible material.[11]
-
Labeling: The container must be clearly labeled with its full chemical name: "Tetraethylene glycol di(2-ethylhexanoate)".
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated, secondary containment area away from incompatible materials.[1][11]
-
Arrange for Pickup: Contact your EHS office to arrange for the collection of the liquid chemical waste by a licensed contractor.[9]
Protocol 3.3: Decontamination & Disposal of Empty Containers
Empty containers are not truly empty; they retain chemical residues and must be decontaminated before disposal.[1][5]
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (water or a buffer may be used, but a solvent in which the ester is soluble is preferable for the first rinse).[7]
-
Collect Rinsate: The first rinsate must be collected and disposed of as liquid chemical waste, as it will contain the highest concentration of the chemical residue.[7][12] Add it to your designated liquid waste container for this substance.
-
Subsequent Rinses: Depending on your EHS office's guidance, subsequent rinsates may be permissible for drain disposal with copious amounts of water.[7] Always seek EHS approval for this step.
-
Deface Label: Completely remove or deface the original label on the empty container to prevent confusion.[7][12]
-
Final Disposal: Dispose of the clean, de-labeled container in the appropriate recycling or regular trash bin, as per institutional policy.[7]
Disposal Workflow Visualization
This diagram outlines the decision-making process for the safe disposal of Tetraethylene glycol di(2-ethylhexanoate).
Caption: Decision workflow for the disposal of Tetraethylene glycol di(2-ethylhexanoate).
Conclusion
The responsible disposal of Tetraethylene glycol di(2-ethylhexanoate) is straightforward when guided by the principles of safety, regulatory awareness, and institutional consultation. While not classified as hazardous, treating it with the respect due to any chemical agent ensures the protection of yourself, your colleagues, and the environment. Always default to the most cautious procedure and never hesitate to consult your EHS office, your most valuable resource in laboratory safety.
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- Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7. Smolecule.
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- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
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- SAFETY DATA SHEET - Tetraethylene glycol. Fisher Scientific.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
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Navigating the Safe Handling of Tetraethylene glycol di(2-ethylhexanoate): A Guide to Personal Protective Equipment
In the landscape of scientific research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of Tetraethylene glycol di(2-ethylhexanoate) (CAS No. 18268-70-7), with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). As laboratory professionals, our commitment to safety extends beyond mere compliance; it is a foundational element of robust scientific practice. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.
Understanding the Compound: A Risk-Based Approach
Tetraethylene glycol di(2-ethylhexanoate) is a diester utilized primarily as a plasticizer.[1] While it is characterized by low acute oral toxicity and is not classified as a hazardous substance by many reports under the Globally Harmonized System (GHS), it is prudent to approach its handling with a comprehensive safety mindset.[2][3] Some sources indicate it can be a mild skin irritant and may cause temporary eye irritation upon direct contact.[2][3] Therefore, the selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken in your laboratory.
Key Chemical Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C24H46O7 | [2] |
| Molecular Weight | 446.6 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 314 °C (597 °F) | |
| Solubility in Water | Slight | [4] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The following protocol outlines the necessary PPE for handling Tetraethylene glycol di(2-ethylhexanoate). The causality behind each selection is grounded in mitigating potential exposure routes and ensuring a safe working environment.
Step 1: Hand Protection - The First Line of Defense
Requirement: Chemical-resistant gloves.
Rationale and Selection: Although not classified as a skin sensitizer, direct contact with Tetraethylene glycol di(2-ethylhexanoate) may cause mild skin irritation.[2][3] Therefore, wearing appropriate gloves is a critical first step.
-
Recommended Glove Types: Nitrile or neoprene gloves provide adequate protection against splashes and incidental contact.[4]
-
Inspection is Key: Always inspect gloves for any signs of degradation or perforation before use.
-
Proper Technique: Utilize the proper glove removal technique to avoid skin contact with the outer surface of the glove.
Step 2: Eye and Face Protection - Shielding from Splashes
Requirement: Safety glasses with side shields or chemical safety goggles.
Rationale and Selection: Direct contact with the eyes may cause temporary irritation.[3] Standard laboratory practice dictates that eye protection is mandatory when handling any chemical.
-
Minimum Protection: ANSI Z87.1-compliant safety glasses with side shields are required for general handling.[5]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated material, chemical safety goggles or a face shield worn over safety glasses is recommended.[6]
Step 3: Body Protection - Minimizing Dermal Exposure
Requirement: Laboratory coat.
Rationale and Selection: A standard laboratory coat is essential to protect against accidental spills and splashes, preventing contamination of personal clothing and minimizing skin contact.
-
Material: A lab coat made of a material appropriate for general chemical use is sufficient.
-
Best Practices: Keep the lab coat buttoned to ensure maximum coverage. Remove the lab coat before leaving the laboratory to prevent the spread of any potential contaminants.
Step 4: Respiratory Protection - A Precautionary Measure
Requirement: Generally not required under normal conditions with adequate ventilation.
Rationale and Selection: Tetraethylene glycol di(2-ethylhexanoate) has a low vapor pressure.[4] Therefore, at room temperature in a well-ventilated area, the risk of inhaling harmful concentrations of vapor is low.
-
When to Consider a Respirator: If you are working with heated material, creating an aerosol, or in an area with poor ventilation, a risk assessment should be conducted to determine if respiratory protection is necessary.[4] In such cases, a NIOSH-approved respirator may be required.[7]
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the standard workflow for safely handling Tetraethylene glycol di(2-ethylhexanoate), from preparation to disposal.
Caption: Decision Tree for Selecting Appropriate PPE.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle Tetraethylene glycol di(2-ethylhexanoate) safely and effectively, fostering a culture of safety and scientific excellence within the laboratory.
References
-
PubChem. Tetraethylene glycol di(2-ethylhexanoate). National Center for Biotechnology Information. [Link]
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Chem Service. SAFETY DATA SHEET - Tetraethylene glycol di(2-ethylhexanoate). [Link]
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OKON. Safety Data Sheet. [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
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Safety Notes. Personal protective equipment for chemical handling. [Link]
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Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview. [Link]
-
Polymer Add (Thailand) Co., Ltd. Safety Data Sheet - TRIETHYLENE GLYCOL DI(2-ETHYLHEXANOATE). [Link]
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Chevron. Safety Data Sheet. [Link]
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SIELC Technologies. Tetraethylene glycol di(2-ethylhexanoate). [Link]
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MySkinRecipes. Tetraethylene glycol di(2-ethylhexanoate). [Link]
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Cole-Parmer. Material Safety Data Sheet - Triethylene glycol bis(2-ethylhexanoate). [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
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International Association of Oil & Gas Producers (IOGP). 9. Personal Protective Equipment. [Link]
-
Auburn University. Personal Protective Equipment. [Link]
-
Pediatric Oncology Group of Ontario. 3.1.1-Personal-Protective-Equipment.pdf. [Link]
-
Centers for Disease Control and Prevention (CDC). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
